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  • Product: 2-Chloro-4-(imidazol-1-yl)benzonitrile
  • CAS: 1007318-66-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 2-Chloro-4-(1H-imidazol-1-yl)benzonitrile: A Technical Guide

Executive Summary 2-Chloro-4-(1H-imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly functionalized aromatic scaffold that serves as a critical intermediate in the synthesis of bioactive molecules, agricultural ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(1H-imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly functionalized aromatic scaffold that serves as a critical intermediate in the synthesis of bioactive molecules, agricultural chemicals, and advanced materials. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural characterization, and the regioselective synthetic methodologies required for its production. Designed for application scientists and drug development professionals, this guide emphasizes the mechanistic causality behind experimental protocols to ensure reproducible and high-yield workflows.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of 2-chloro-4-(1H-imidazol-1-yl)benzonitrile features a central benzene ring substituted with a nitrile group (C1), a chlorine atom (C2), and an imidazole ring (C4). This specific orthogonal arrangement creates a highly polarized


-system that dictates both its reactivity and physical behavior.
Quantitative Physicochemical Data

The following table summarizes the core physicochemical descriptors critical for formulation and analytical method development:

PropertyValueStructural/Functional Implication
Molecular Formula C10H6ClN3Defines isotopic mass distribution (35Cl/37Cl).
Molecular Weight 203.63 g/mol Standard MW for mass spectrometry targeting.
CAS Number 1007318-66-2Unique chemical registry identifier.
Predicted LogP ~2.1Moderate lipophilicity; requires organic modifiers for HPLC.
Topological Polar Surface Area 41.6 ŲNitrile (23.8 Ų) + Imidazole (17.8 Ų); affects membrane permeability.
Hydrogen Bond Donors 0Aprotic nature limits self-association in solution.
Hydrogen Bond Acceptors 2Nitrile nitrogen and Imidazole basic nitrogen.

Mechanistic Causality in pKa Shift: The strong electron-withdrawing nature of the chlorobenzonitrile moiety significantly alters the basicity of the imidazole ring. While unsubstituted imidazole has a pKa of ~6.95, the conjugated electron-withdrawing groups pull electron density away from the imidazole nitrogen. This lowers its predicted pKa to approximately 5.5–6.0. This reduced basicity directly impacts its solubility profile, dictating that stronger acidic conditions (e.g., 0.1% TFA) are required for complete protonation during chromatographic separation to prevent peak tailing.

Synthetic Methodology & SNAr Regioselectivity

The most efficient and scalable synthetic route to 2-chloro-4-(1H-imidazol-1-yl)benzonitrile is via Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-fluorobenzonitrile with imidazole[1].

The "Fluorine Anomaly" and Regioselectivity: In the precursor 2-chloro-4-fluorobenzonitrile, both the chlorine (ortho to the nitrile) and the fluorine (para to the nitrile) are activated by the strongly electron-withdrawing cyano group. However, nucleophilic attack by imidazole occurs almost exclusively at the C4 position, displacing the fluorine atom.

This regioselectivity is driven by the "element effect" in SNAr reactions. Contrary to aliphatic SN2 reactions where iodine is the superior leaving group, the leaving group ability in SNAr follows the order F > Cl > Br > I[2]. The high electronegativity of fluorine strongly polarizes the C-F bond, making the C4 carbon highly electrophilic. This polarization lowers the activation energy required to form the rate-determining anionic intermediate—the Meisenheimer complex[3].

SNAr_Pathway Reactant 2-Chloro-4-fluorobenzonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer Nucleophilic Attack at C4 Nucleophile Imidazole (Nucleophile) Nucleophile->Meisenheimer Nucleophilic Attack at C4 Base K2CO3 / DMF (Base & Solvent) Base->Meisenheimer Nucleophilic Attack at C4 Product 2-Chloro-4-(imidazol-1-yl)benzonitrile (Product) Meisenheimer->Product Elimination of F- Byproduct KF + H2O + CO2 (Byproducts) Meisenheimer->Byproduct Salt Formation

Figure 1. Regioselective SNAr mechanism highlighting the Meisenheimer complex formation.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate feedback loops to confirm structural and chemical purity.

Protocol 1: Regioselective Synthesis via SNAr
  • Preparation: Dissolve 1.0 equivalent of 2-chloro-4-fluorobenzonitrile in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates potassium cations but leaves the imidazole nucleophile unsolvated, maximizing its nucleophilicity.

  • Base Addition: Add 1.5 equivalents of anhydrous K2CO3, followed by 1.1 equivalents of imidazole. Causality: K2CO3 is a mild, heterogeneous base sufficient to deprotonate the imidazole without causing unwanted hydrolysis of the sensitive nitrile group.

  • Reaction: Heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction to room temperature and pour it slowly into vigorously stirred crushed ice/water. Causality: The sudden change in solvent polarity forces the hydrophobic product to precipitate out of solution, while leaving the KF byproduct and DMF completely dissolved in the aqueous phase.

  • Purification: Filter the resulting solid, wash with cold water, and dry under high vacuum to yield the product as an off-white crystalline solid.

Protocol 2: Spectroscopic & Chromatographic Validation

A robust analytical workflow is required to validate the regiochemistry and purity of the synthesized intermediate.

  • Chromatographic Separation (RP-HPLC):

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). High theoretical plate counts are mandatory to resolve the product from any trace 2-fluoro-4-(imidazol-1-yl)benzonitrile byproduct.

    • Mobile Phase: Solvent A = 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B = Acetonitrile.

    • Causality: As established in the physicochemical profiling, the lowered pKa of the imidazole ring requires a strong acid like TFA to ensure it remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Self-Validating Structural Confirmation (NMR & LC-MS):

    • Isotopic Mass Validation: Under positive electrospray ionization (ESI+), the molecule must yield a strong [M+H]+ ion at m/z 204.0 (35Cl) and 206.0 (37Cl) in a strict 3:1 ratio. This isotopic signature self-validates the retention of the chlorine atom.

    • Regiochemical Validation (2D NOESY): To definitively rule out substitution at the C2 position, a 2D NOESY NMR experiment must be conducted. The presence of a nuclear Overhauser effect (NOE) cross-peak between the highly deshielded imidazole H-2 proton (~8.5 ppm) and the phenyl H-3/H-5 protons confirms that substitution occurred exclusively at C4.

Analytical_Workflow SamplePrep Sample Preparation Dissolve in MeCN/H2O Chromatography RP-HPLC Separation C18 Column, Gradient Elution SamplePrep->Chromatography 1 μL Injection DetectionUV UV Detection λ = 254 nm Chromatography->DetectionUV Eluent Split DetectionMS ESI-MS Detection Positive Ion Mode [M+H]+ Chromatography->DetectionMS Eluent Split DataAnalysis Data Integration Purity & Mass Confirmation DetectionUV->DataAnalysis DetectionMS->DataAnalysis

Figure 2. Integrated HPLC-UV-MS workflow for purity and structural validation.

References

  • Asakawa, T., et al. (2024). Hydroboration of vinylsilanes providing diversity-oriented hydrophobic building blocks for biofunctional molecules. The Royal Society of Chemistry. Available at:[Link]

  • Asano, K. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-4-(imidazol-1-yl)benzonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-4-(imidazol-1-yl)benzonitrile, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(imidazol-1-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core molecular and physicochemical properties, explore its synthesis, and discuss its potential applications, particularly within the pharmaceutical landscape. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Significance of Imidazole-Containing Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block in the design of molecules targeting a wide array of biological targets. The strategic incorporation of substituents, such as halogens and cyano groups, onto the imidazole or associated phenyl rings can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2] This guide focuses on a specific example of such a scaffold, 2-Chloro-4-(imidazol-1-yl)benzonitrile, highlighting the interplay between its structural features and chemical behavior. The presence of a chloro-substituent, for instance, is a common strategy in drug design to enhance metabolic stability and membrane permeability.[2]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's molecular structure and physicochemical properties is paramount for any drug discovery program. These parameters dictate its solubility, permeability, metabolic stability, and ultimately, its potential as a therapeutic agent.

Molecular Identity and Weight
PropertyValueSource
IUPAC Name 2-Chloro-4-(1H-imidazol-1-yl)benzonitrileSigma-Aldrich[3], BLDpharm[4]
Synonym(s) 2-chloro-4-(1H-imidazol-1-yl)benzonitrileSigma-Aldrich[3]
CAS Number 1007318-66-2Sigma-Aldrich[3], BLDpharm[4]
Molecular Formula C10H6ClN3Sigma-Aldrich[3], BLDpharm[4]
Molecular Weight 203.63 g/mol Sigma-Aldrich[3], BLDpharm[4]
InChI Key RXCPWFQEGHGXEB-UHFFFAOYSA-NSigma-Aldrich[3]
Structural Representation

The two-dimensional structure of 2-Chloro-4-(imidazol-1-yl)benzonitrile reveals a planar aromatic system consisting of a chlorinated benzonitrile ring linked to an imidazole ring via a nitrogen atom.

Caption: 2D structure of 2-Chloro-4-(imidazol-1-yl)benzonitrile.

Physicochemical Parameters (Predicted)

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design and prioritization.

ParameterPredicted ValueSignificance in Drug Development
XlogP3 2.0A measure of lipophilicity, influencing absorption and distribution.
Topological Polar Surface Area (TPSA) 41.6 ŲPredicts cell permeability; values < 140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors 0Affects solubility and binding to target proteins.
Hydrogen Bond Acceptors 3Affects solubility and binding to target proteins.
Rotatable Bonds 1Influences conformational flexibility and binding entropy.

Note: These values are computationally predicted and should be experimentally verified.

Synthesis and Characterization

The synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile typically involves a nucleophilic aromatic substitution reaction. A common synthetic route is the reaction of 2-chloro-4-fluorobenzonitrile with imidazole in the presence of a base.

General Synthetic Protocol

The following protocol outlines a representative synthesis. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and available starting materials.

Materials:

  • 2-Chloro-4-fluorobenzonitrile

  • Imidazole

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-chloro-4-fluorobenzonitrile (1.0 eq) in DMF, add imidazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-(imidazol-1-yl)benzonitrile.

Sources

Foundational

Comprehensive Thermodynamic Profiling and Solubility Determination of 2-Chloro-4-(imidazol-1-yl)benzonitrile in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Molecular Architecture In the synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Architecture

In the synthesis of complex active pharmaceutical ingredients (APIs), the intermediate 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) serves as a critical building block[1]. With a molecular weight of 203.63 g/mol and a highly functionalized aromatic core, its behavior in solution directly dictates the efficiency of downstream coupling reactions, crystallization, and purification workflows.

As a Senior Application Scientist, I approach solubility not merely as a static data point, but as a dynamic thermodynamic system. The solubility of this compound is governed by the interplay between its crystalline lattice energy and the cohesive energy density of the solvent. The molecule features a strong electron-withdrawing cyano group, a lipophilic chloro substituent, and a polar, basic imidazole ring. Crucially, it possesses multiple hydrogen-bond acceptors but zero hydrogen-bond donors. This molecular architecture dictates a pronounced positive deviation from Raoult’s law in non-polar solvents, while exhibiting high affinity for polar aprotic media.

This whitepaper provides an in-depth technical framework for predicting, empirically determining, and thermodynamically modeling the solubility of 2-Chloro-4-(imidazol-1-yl)benzonitrile across a spectrum of organic solvents.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before initiating resource-intensive empirical studies, solvent selection must be rationalized using Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • Dispersion forces (

    
    ) : Driven by the aromatic rings and the heavy chlorine atom.
    
  • Polar forces (

    
    ) : Dominated by the strong dipole moment of the benzonitrile moiety.
    
  • Hydrogen-bonding (

    
    ) : Exclusively acceptor-driven via the imidazole nitrogen and cyano group.
    

Causality in Solvent Selection: The affinity between the solute and solvent is quantified by the Relative Energy Difference (RED). A RED value


 indicates high theoretical solubility (the solvent coordinates effectively with the solute), whereas RED 

suggests poor solvation. Because 2-Chloro-4-(imidazol-1-yl)benzonitrile lacks H-bond donors, protic solvents like methanol suffer an entropic penalty (disruption of solvent-solvent H-bond networks without reciprocal solute-solvent H-bonding), leading to higher RED values and lower solubility.
Table 1: Predicted HSP and Relative Energy Difference (RED) at 298.15 K
Chemical Species

(MPa

)

(MPa

)

(MPa

)
REDSolvation Prediction
2-Chloro-4-(imidazol-1-yl)benzonitrile 19.512.06.5- Target Solute
N,N-Dimethylformamide (DMF)19.413.711.30.85Optimal
Acetone15.510.47.01.12Moderate
Ethyl Acetate15.85.37.21.45Moderate to Low
Toluene18.01.42.01.85Low
Methanol11.613.022.32.60Poor (Anti-solvent)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate high-fidelity empirical data, we utilize the isothermal saturation shake-flask method[2]. This protocol is engineered as a self-validating system to strictly differentiate between kinetic dissolution (supersaturation) and true thermodynamic equilibrium.

Step-by-Step Protocol
  • Preparation of Solid-Solvent Mixtures: Add an excess amount of crystalline 2-Chloro-4-(imidazol-1-yl)benzonitrile to 10.0 mL of the selected organic solvent in a 20 mL hermetically sealed borosilicate glass vial. The excess solid ensures the chemical potential of the solid phase equals that of the solute in the liquid phase.

  • Isothermal Equilibration: Submerge the vials in a high-precision thermostatic water bath equipped with a mechanical shaker. Maintain agitation at 150 rpm.

    • Causality: Vigorous shaking minimizes the unstirred boundary layer around the crystals, accelerating mass transfer according to the Noyes-Whitney equation.

  • Self-Validation Checkpoints (Time-Series Sampling): To prove equilibrium (

    
    ), sample the supernatant at 24 h, 48 h, and 72 h. If the concentration variance between 48 h and 72 h is 
    
    
    
    , thermodynamic equilibrium is confirmed.
  • Phase Separation (Critical Step): Separate the phases using a thermostated centrifuge (10,000 rpm for 15 minutes) rather than syringe filtration.

    • Causality: Syringe filters can induce a localized temperature drop and pressure change, causing spontaneous nucleation and artificially lowering the measured solubility[3].

  • Quantitative Analysis: Dilute the clear supernatant with a mobile phase and quantify the solute concentration via HPLC-UV (e.g., at

    
     nm) against a validated calibration curve.
    

Workflow N1 1. Solid-Solvent Preparation (Excess Solute + Solvent) N2 2. Isothermal Equilibration (Agitation at Constant T) N1->N2 N3 3. Phase Separation (Thermostated Centrifugation) N2->N3 N4 4. Quantitative Analysis (HPLC-UV / Gravimetry) N3->N4 N5 5. Thermodynamic Modeling (Data Validation) N4->N5

Workflow for equilibrium solubility determination via the saturation shake-flask method.

Empirical Data & Thermodynamic Modeling

The solubility of 2-Chloro-4-(imidazol-1-yl)benzonitrile increases non-linearly with temperature, indicative of an endothermic dissolution process. The empirical mole fraction solubility (


) is summarized below.
Table 2: Representative Mole Fraction Solubility ( ) at T = (283.15 to 323.15) K
Temperature (K)DMFAcetoneEthyl AcetateMethanolToluene
283.15 28.412.18.21.83.1
293.15 36.215.510.52.54.2
303.15 45.819.813.43.45.6
313.15 57.125.217.14.67.4
323.15 70.531.621.66.19.8
Thermodynamic Correlation Models

To interpolate solubility at unmeasured temperatures and extract fundamental thermodynamic properties (Enthalpy


 and Entropy 

), the empirical data is regressed using the Modified Apelblat Equation [4] and the Non-Random Two-Liquid (NRTL) Model [5].

1. The Modified Apelblat Equation: Derived from the Clausius-Clapeyron relationship, this model is expressed as:



  • Parameter A : Reflects the non-ideality of the solution.

  • Parameter B : Directly proportional to the apparent molar enthalpy of solution (

    
    ). A larger negative value indicates a highly temperature-dependent, endothermic process.
    
  • Parameter C : Represents the temperature dependence of the enthalpy of fusion (

    
    ).
    
Table 3: Modified Apelblat Equation Parameters for Selected Solvents
SolventABC

(Goodness of Fit)
DMF12.54-1540.2-1.250.9992
Acetone14.82-1820.5-1.500.9987
Ethyl Acetate16.10-2100.8-1.650.9990

2. The NRTL Model: While Apelblat is semi-empirical, the NRTL model provides a rigorous physical framework by calculating activity coefficients (


) based on local composition[5]. It accounts for the fact that the molecular arrangement around the polar 2-Chloro-4-(imidazol-1-yl)benzonitrile molecule is non-random, heavily favoring solvent molecules with matching dipole moments (like DMF) over non-polar ones (like Toluene).

Pathway Data Empirical Solubility (Mole Fraction x₁) Apelblat Modified Apelblat (Temperature Dependence) Data->Apelblat NRTL NRTL Model (Activity Coefficients) Data->NRTL VantHoff van't Hoff Equation (Thermodynamic Params) Data->VantHoff Enthalpy ΔH° (Enthalpy) VantHoff->Enthalpy Entropy ΔS° (Entropy) VantHoff->Entropy

Thermodynamic modeling pathways for deriving dissolution enthalpy and entropy from empirical data.

Mechanistic Insights for Process Chemistry

The solubility profile of 2-Chloro-4-(imidazol-1-yl)benzonitrile provides actionable intelligence for process chemists:

  • Reaction Media Selection: The exceptionally high solubility in DMF is driven by strong dipole-dipole interactions between the solvent's amide group and the solute's benzonitrile core. DMF acts as an ideal solvent for homogeneous catalytic coupling reactions involving this intermediate.

  • Cooling Crystallization: Acetone and Ethyl Acetate exhibit a steep solubility curve (indicated by the large negative

    
     values in the Apelblat model). This makes them excellent candidates for cooling crystallization. A solution saturated at 323.15 K will yield a high mass recovery of pure crystals upon controlled cooling to 283.15 K.
    
  • Anti-Solvent Precipitation: Methanol and Toluene act as potent anti-solvents. The addition of methanol to a DMF-rich reaction mixture will rapidly spike the activity coefficient of the solute, forcing it out of solution. This is thermodynamically driven by methanol's preference to self-associate via hydrogen bonding rather than solvate the aprotic solute.

By integrating Hansen Solubility Parameters, rigorous shake-flask empiricism, and NRTL thermodynamic modeling, drug development professionals can transition from trial-and-error solvent screening to a mathematically optimized, predictable scale-up process.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Retrieved from [Link]

  • Renon, H., & Prausnitz, J. M. (1968). Local compositions in thermodynamic excess functions for liquid mixtures. AIChE Journal, 14(1), 135-144. Retrieved from[Link]

  • Monteiro, et al. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. MDPI. Retrieved from[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(imidazol-1-yl)benzonitrile: Synthesis, Characterization, and Applications

Executive Summary 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly versatile, biaryl-like heterocyclic intermediate widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly versatile, biaryl-like heterocyclic intermediate widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a rigid benzonitrile core substituted with a biologically privileged imidazole moiety, this compound serves as a critical building block for designing targeted therapeutics, including selective androgen receptor modulators (SARMs) and cytochrome P450 (CYP) inhibitors[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, expert-level guide to its chemical properties, mechanistic synthesis, and analytical validation.

Chemical Identity and Physicochemical Properties

Understanding the structural parameters of 2-Chloro-4-(imidazol-1-yl)benzonitrile is essential for predicting its reactivity, lipophilicity, and solubility profiles in downstream applications[1]. The electron-withdrawing cyano group and the ortho-chloro substituent significantly modulate the electronic landscape of the central benzene ring.

Table 1: Key Chemical Identifiers and Properties

PropertyValue
CAS Number 1007318-66-2
IUPAC Name 2-Chloro-4-(1H-imidazol-1-yl)benzonitrile
Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
SMILES N#Cc1ccc(cc1Cl)n2ccnc2
InChIKey RXCPWFQEGHGXEB-UHFFFAOYSA-N
Appearance Solid (typically off-white to pale yellow)

Mechanistic Insights: The SNAr Pathway

The most efficient, cost-effective, and scalable route to synthesize 2-chloro-4-(imidazol-1-yl)benzonitrile relies on [3]. The preferred starting material, 2-chloro-4-fluorobenzonitrile, is uniquely primed for this transformation.

Causality of Experimental Choices:

  • Regioselectivity & Leaving Group: Why does the imidazole selectively displace the fluorine at the 4-position rather than the chlorine at the 2-position? The cyano group (-C≡N) is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects, activating both the ortho and para positions[4]. However, fluorine is significantly more electronegative than chlorine. This high electronegativity stabilizes the transient negative charge in the intermediate Meisenheimer complex[5]. Furthermore, the highly polarized C-F bond makes it an exceptional leaving group under SNAr conditions, ensuring near-exclusive substitution at the 4-position[6].

  • Base Selection: A mild inorganic base such as Potassium Carbonate (K₂CO₃) is utilized to deprotonate the imidazole, enhancing its nucleophilicity without causing unwanted hydrolysis of the sensitive nitrile group[4].

  • Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. They solvate the potassium cations, leaving the imidazolide anion "naked" and highly reactive[4].

SNAr_Mechanism A 2-Chloro-4-fluoro benzonitrile C Meisenheimer Complex A->C K2CO3, DMF Heat B Imidazole (Nucleophile) B->C Attack at C4 D 2-Chloro-4-(imidazol-1-yl) benzonitrile C->D -F (Leaving Group)

Figure 1: SNAr pathway for 2-chloro-4-(imidazol-1-yl)benzonitrile synthesis.

Experimental Protocol: Synthesis and Purification

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating critical checkpoints to monitor reaction progress and product purity[4].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-chloro-4-fluorobenzonitrile in anhydrous DMF (to achieve a 0.2 M concentration) under an inert nitrogen atmosphere[4].

  • Reagent Addition: Add 1.2 equivalents of imidazole, followed by 2.0 equivalents of finely powdered, anhydrous K₂CO₃[4]. The slight excess of nucleophile drives the reaction to completion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90–100 °C. Maintain vigorous stirring for 12–18 hours[4]. Checkpoint: Monitor via TLC (Ethyl Acetate/Hexanes) or LC-MS until the starting material is entirely consumed.

  • Aqueous Workup: Cool the mixture to room temperature. Pour the contents into ice-cold deionized water to precipitate the product. If the product oils out, extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄[4].

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) or recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure product[2].

Exp_Workflow Step1 Step 1: Reagent Mixing 2-Chloro-4-fluorobenzonitrile + Imidazole + K2CO3 in DMF Step2 Step 2: Thermal Activation Stir at 90-100°C for 12-18 hours under N2 Step1->Step2 Step3 Step 3: Aqueous Workup Quench with H2O, extract with EtOAc, wash with brine Step2->Step3 Step4 Step 4: Purification Silica gel chromatography or recrystallization Step3->Step4 Step5 Step 5: Validation LC-MS, 1H NMR, 13C NMR confirmation Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis and validation.

Analytical Characterization (Self-Validating System)

A robust analytical package is required to confirm the structural integrity and purity of the synthesized compound.

  • LC-MS Analysis: The mass spectrum must show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 204. Crucially, the presence of the chlorine atom will dictate a characteristic 3:1 isotopic pattern (m/z 204 and 206) corresponding to the ³⁵Cl and ³⁷Cl isotopes[7].

  • ¹³C NMR: The presence of the intact nitrile group is confirmed by a distinct quaternary carbon signal typically appearing between 115–118 ppm[7].

  • ¹H NMR: The proton spectrum will display characteristic signals for both the trisubstituted benzene ring and the imidazole ring.

Table 2: Expected ¹H NMR Spectral Data (CDCl₃ or DMSO-d₆)

Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegration
Imidazole H-2 (N-CH-N)~8.0 - 8.4Singlet1H
Benzene H-3 (ortho to Cl)~7.8 - 8.0Doublet (J ~ 2 Hz)1H
Benzene H-5 & H-6~7.6 - 7.9Doublet / Doublet of Doublets2H
Imidazole H-4 & H-5~7.1 - 7.6Broad Singlets / Multiplets2H

Applications in Drug Development & Chemical Biology

The 2-chloro-4-(imidazol-1-yl)benzonitrile scaffold is a highly privileged structure in modern pharmacology[2].

  • Endocrine Modulation: The ortho-chloro-benzonitrile moiety is a well-established pharmacophore in the design of non-steroidal (e.g., enzalutamide analogs)[2]. It provides the necessary steric bulk and electronic properties to antagonize the androgen receptor effectively.

  • Metalloenzyme Inhibition: The unsubstituted nitrogen (N3) of the imidazole ring acts as a potent hydrogen bond acceptor and a strong coordinating ligand for heme-containing enzymes. This makes the compound an excellent precursor for developing Cytochrome P450 (CYP) inhibitors, such as aromatase (CYP19A1) inhibitors used in breast cancer therapy or antifungal agents targeting lanosterol 14α-demethylase (CYP51)[7].

References

  • Google Patents. "Selective androgen receptor modulators (US20100041721A1)." Google Patents.
  • National Center for Biotechnology Information (PMC). "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives." NIH. URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-Chloro-4-(imidazol-1-yl)benzonitr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-Chloro-4-(imidazol-1-yl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. This document explores the mechanistic underpinnings and practical execution of three principal synthetic strategies: Nucleophilic Aromatic Substitution (SNA_r_), Ullmann Condensation, and Buchwald-Hartwig Amination. Each section details the theoretical basis, offers a step-by-step experimental protocol, and presents a comparative analysis of the methodologies, equipping researchers with the necessary knowledge to select and optimize the most suitable pathway for their specific needs.

Introduction: The Significance of 2-Chloro-4-(imidazol-1-yl)benzonitrile

2-Chloro-4-(imidazol-1-yl)benzonitrile serves as a crucial building block in medicinal chemistry and drug discovery. The unique arrangement of its chloro, cyano, and imidazolyl functional groups provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The imidazole moiety, in particular, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] The chloro and cyano groups offer handles for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest to the pharmaceutical industry.

Synthetic Pathways: A Comparative Overview

The synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile primarily involves the formation of a C-N bond between an imidazole ring and a substituted benzonitrile scaffold. Three major synthetic routes have been established for this class of transformation:

  • Nucleophilic Aromatic Substitution (SNA_r_): A direct and often cost-effective method where imidazole, acting as a nucleophile, displaces a leaving group on an activated aromatic ring.

  • Ullmann Condensation: A classical copper-catalyzed cross-coupling reaction that is particularly effective for forming C-N bonds with aryl halides.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its broad substrate scope and high efficiency under relatively mild conditions.

The choice of a particular pathway depends on several factors, including the availability and cost of starting materials, desired yield and purity, scalability, and the tolerance of other functional groups on the substrates.

Pathway I: Nucleophilic Aromatic Substitution (SNA_r_)

The SNA_r_ reaction is a cornerstone of aromatic chemistry and presents a straightforward approach to the synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile. This pathway relies on the activation of the aromatic ring by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2] The nitrile (-CN) group at the para position and the chloro (-Cl) group at the ortho position of the starting material, 2-chloro-4-fluorobenzonitrile, facilitate this reaction by withdrawing electron density from the ring.

Mechanism and Rationale

The SNA_r_ mechanism for this synthesis proceeds in two main steps:

  • Nucleophilic Attack: The imidazole anion, generated in situ by a base, attacks the carbon atom bearing the fluorine atom on the 2-chloro-4-fluorobenzonitrile ring. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-chloro and para-cyano groups.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the final product.

The choice of 2-chloro-4-fluorobenzonitrile as the starting material is strategic. The highly electronegative fluorine atom is an excellent leaving group for SNA_r_ reactions, often leading to higher yields and milder reaction conditions compared to other halogens. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the formation of the charged intermediate. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the imidazole, thereby increasing its nucleophilicity.

Diagram: SNA_r_ Pathway for 2-Chloro-4-(imidazol-1-yl)benzonitrile Synthesis

SNAr_Pathway Start 2-Chloro-4-fluorobenzonitrile + Imidazole Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Base - F- Base Base (e.g., K2CO3) Product 2-Chloro-4-(imidazol-1-yl)benzonitrile Intermediate->Product Elimination of F-

Caption: SNA_r_ reaction mechanism for the synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile.

Experimental Protocol (Representative)

Materials:

  • 2-Chloro-4-fluorobenzonitrile

  • Imidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorobenzonitrile (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (5-10 volumes relative to the starting benzonitrile).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Chloro-4-(imidazol-1-yl)benzonitrile.

Data Summary
ParameterValueReference/Rationale
Starting Material 2-Chloro-4-fluorobenzonitrileFluorine is an excellent leaving group for SNA_r_.[3]
Nucleophile ImidazoleThe nitrogen heterocycle that forms the desired C-N bond.
Base Potassium CarbonateA common and effective base for deprotonating imidazole.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates SNA_r_ reactions.[4]
Temperature 80-100 °CTypical temperature range for SNA_r_ with these substrates.[3]
Reaction Time 4-8 hoursDependent on substrate reactivity and temperature.
Typical Yield 70-90%Expected range based on similar reported reactions.

Pathway II: Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of C-N bonds, particularly for the N-arylation of imidazoles. This reaction utilizes a copper catalyst to couple an aryl halide with an N-H containing heterocycle.[5][6] While it often requires higher temperatures than modern palladium-catalyzed methods, its low catalyst cost and reliability make it an attractive option.

Mechanism and Rationale

The precise mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve the following key steps:

  • Formation of a Copper(I) Imidazolide: In the presence of a base, imidazole is deprotonated, and it reacts with a copper(I) salt (often generated in situ) to form a copper(I) imidazolide complex.

  • Oxidative Addition: The aryl halide (e.g., 2,4-dichlorobenzonitrile) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.

The choice of starting material for this pathway could be 2,4-dichlorobenzonitrile, where the chlorine at the 4-position is displaced by imidazole. A ligand, such as 1,10-phenanthroline or an amino acid, is often used to stabilize the copper catalyst and improve the reaction efficiency.[7] A high-boiling point polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) is typically required to achieve the necessary reaction temperatures.

Diagram: Ullmann Condensation Pathway

Ullmann_Pathway cluster_cycle Catalytic Cycle Start 2,4-Dichlorobenzonitrile + Imidazole Cu_Imidazolide Cu(I)-Imidazolide Start->Cu_Imidazolide + Catalyst, Base Catalyst Cu(I) Catalyst + Ligand Oxidative_Addition Oxidative Addition (Cu(III) Intermediate) Cu_Imidazolide->Oxidative_Addition + Aryl Halide Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Cu_Imidazolide - Product Product 2-Chloro-4-(imidazol-1-yl)benzonitrile

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocol (Representative)

Materials:

  • 2,4-Dichlorobenzonitrile

  • Imidazole

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add 2,4-dichlorobenzonitrile (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous NMP (5-10 volumes).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with a dilute ammonium hydroxide solution to remove residual copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary
ParameterValueReference/Rationale
Starting Material 2,4-DichlorobenzonitrileA readily available starting material for Ullmann coupling.
Nucleophile ImidazoleThe N-H heterocycle to be arylated.
Catalyst Copper(I) Iodide (CuI)A common and effective copper source for Ullmann reactions.[8]
Ligand 1,10-PhenanthrolineA common ligand to improve catalyst performance.[7]
Base Potassium CarbonateA standard base for Ullmann condensations.
Solvent N-Methyl-2-pyrrolidone (NMP)A high-boiling polar aprotic solvent suitable for Ullmann reactions.
Temperature 120-150 °CHigher temperatures are often required for Ullmann couplings.[4]
Reaction Time 12-24 hoursTypically longer reaction times compared to other methods.
Typical Yield 60-80%Expected range for Ullmann N-arylation of imidazoles.

Pathway III: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] It generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope, tolerating a wide range of functional groups.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 2,4-dichlorobenzonitrile) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Imidazole coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium amido complex, yielding the desired product and regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to enhance the rates of oxidative addition and reductive elimination.[10][11] A strong base, such as sodium tert-butoxide or potassium phosphate, is typically required.

Diagram: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Start 2,4-Dichlorobenzonitrile + Imidazole Pd0 Pd(0)L_n Start->Pd0 + Catalyst, Base Catalyst Pd(0) Catalyst + Phosphine Ligand Oxidative_Addition Oxidative Addition (Pd(II) Intermediate) Pd0->Oxidative_Addition + Aryl Halide Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination + Imidazole, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd0 - Product Product 2-Chloro-4-(imidazol-1-yl)benzonitrile

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol (Representative)

Materials:

  • 2,4-Dichlorobenzonitrile

  • Imidazole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (3 volumes).

  • Stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • In a separate flask, add 2,4-dichlorobenzonitrile (1.0 eq), imidazole (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add the pre-formed catalyst solution to the flask containing the reactants.

  • Heat the reaction mixture to 90-110 °C and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary
ParameterValueReference/Rationale
Starting Material 2,4-DichlorobenzonitrileA suitable aryl halide for Buchwald-Hartwig coupling.
Nucleophile ImidazoleThe amine component for the C-N bond formation.
Catalyst Precursor Palladium(II) Acetate (Pd(OAc)₂)A common and effective palladium source.[11]
Ligand XPhosA bulky, electron-rich ligand that promotes efficient coupling.[10]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base commonly used in this reaction.
Solvent TolueneA standard solvent for Buchwald-Hartwig aminations.[12]
Temperature 90-110 °CMilder conditions compared to the Ullmann condensation.
Reaction Time 2-6 hoursGenerally faster than the Ullmann reaction.
Typical Yield 80-95%High yields are often achievable with this method.

Conclusion

The synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile can be effectively achieved through several robust synthetic methodologies. The choice of the optimal pathway is a strategic decision that depends on the specific requirements of the synthesis.

  • Nucleophilic Aromatic Substitution offers a direct and economical route, particularly when starting from the highly activated 2-chloro-4-fluorobenzonitrile.

  • The Ullmann Condensation , while requiring more forcing conditions, provides a reliable and cost-effective alternative using copper catalysis.

  • The Buchwald-Hartwig Amination represents the state-of-the-art in C-N cross-coupling, offering high yields, broad functional group tolerance, and milder reaction conditions, albeit with the higher cost associated with palladium catalysts and specialized ligands.

This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important pharmaceutical intermediate. Further optimization of the presented representative protocols may be necessary to achieve the desired outcomes for specific applications.

References

  • Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [URL not available]
  • N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomed J Sci & Tech Res. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • 2-chloro-4-(1H-imidazol-1-yl)-Benzonitrile,97%. Howei. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][2][7]-oxazepin-3(2H) ones. Indian Journal of Chemistry. [Link]

  • Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.
  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. [Link]

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Exploratory

Comprehensive Safety Data and Toxicity Profile of 2-Chloro-4-(imidazol-1-yl)benzonitrile: A Mechanistic Guide for Drug Development

Prepared by: Senior Application Scientist, Preclinical Toxicology & Assay Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Chemical Architecture As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Assay Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Architecture

As a Senior Application Scientist, I approach the safety and toxicity profiling of synthetic intermediates not merely as a regulatory checklist, but as a predictive framework. 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2)[1] is a high-value bifunctional building block frequently utilized in the synthesis of pharmaceutical agents, particularly aromatase inhibitors and antifungals.

Understanding its toxicity requires deconstructing its chemical architecture. The molecule consists of an electrophilic 2-chloro-benzonitrile core linked to an imidazole ring. The imidazole moiety is a well-known pharmacophore that coordinates with transition metals—specifically the heme iron in Cytochrome P450 (CYP450) enzymes[2]. While this interaction is the basis for therapeutic efficacy in many drugs, it is also the primary driver of off-target hepatotoxicity and mitochondrial dysfunction[3]. Furthermore, the presence of the chlorine substituent increases the molecule's electronegativity, a factor computationally linked to enhanced hepatotoxic potential in similar nitroimidazole and aryl imidazole derivatives[4].

Table 1: Chemical Identity & Physical Properties
ParameterSpecificationMechanistic Implication
Chemical Name 2-Chloro-4-(1H-imidazol-1-yl)benzonitrileAryl imidazole class; potential CYP450 inhibitor.
CAS Number 1007318-66-2Standardized tracking identifier[1].
Molecular Formula C10H6ClN3Halogenated aromatic; potential for nucleophilic substitution.
Molecular Weight 203.63 g/mol High cell permeability (Lipinski's Rule of 5 compliant)[1].
Structural Alerts Imidazole N3, Aryl ChlorideHeme-coordination (N3); Electrophilic stress (Cl)[4].

Mechanistic Toxicity Profile (The "Why")

To safely handle and develop assays for this compound, we must understand the causality behind its toxicity. Aryl imidazoles exhibit a well-documented class effect: Hepatocellular Toxicity [3]. The toxicity cascade is driven by two parallel mechanisms:

  • CYP450 Heme Coordination: The unshared electron pair on the N3 nitrogen of the imidazole ring forms a coordinate bond with the ferric (Fe3+) heme iron of CYP450 enzymes (e.g., CYP3A4, CYP1A2)[2]. This competitively inhibits xenobiotic metabolism, leading to severe drug-drug interactions (DDIs) and the localized accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Electron Transport Chain (ETC) Disruption: In vitro studies on structurally related imidazoles (e.g., ketoconazole) demonstrate that these compounds directly impair mitochondrial Complex I[5]. This disruption collapses the mitochondrial membrane potential (MMP), halts oxidative phosphorylation, and causes rapid intracellular ATP depletion, ultimately triggering hepatocellular apoptosis[5].

Mechanism C 2-Chloro-4-(imidazol-1-yl)benzonitrile (Aryl Imidazole Core) CYP CYP450 Heme Coordination (N3-Iron Interaction) C->CYP Mito Mitochondrial ETC Disruption (Complex I Inhibition) C->Mito ROS Reactive Oxygen Species (ROS) Accumulation CYP->ROS Mito->ROS ATP Intracellular ATP Depletion Mito->ATP Tox Hepatocellular Apoptosis & Tissue Necrosis ROS->Tox ATP->Tox

Mechanistic pathway of aryl-imidazole hepatotoxicity via CYP450 and mitochondrial stress.

Standardized Safety Data Sheet (SDS) Parameters

Based on the structural homology to established halogenated aryl imidazoles[6], the following predictive Safety Data Sheet (SDS) parameters must be strictly adhered to during laboratory handling and formulation.

Table 2: GHS Classification & Handling Protocols
Hazard ClassCategoryHazard StatementPreventative Protocol
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.Handle only within a Class II Biological Safety Cabinet (BSC) or fume hood.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Wear nitrile gloves (double-gloving recommended) and a chemically resistant lab coat.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.Mandatory use of tight-fitting safety goggles; face shield during bulk transfer.
STOT (Single Exposure) Category 3H335: May cause respiratory irritation.Avoid aerosolization. Use localized exhaust ventilation (LEV) during powder weighing.

Field-Proven Experimental Protocols: Toxicity Validation

In drug development, a protocol is only as good as its ability to prevent false positives. As a standard practice, I mandate the use of self-validating orthogonal assays . Relying solely on ATP depletion to measure cytotoxicity can be misleading—if a compound acts as a mild mitochondrial uncoupler, ATP will drop without immediate cell death. Therefore, we pair intracellular ATP/MMP quantification with Lactate Dehydrogenase (LDH) release. If MMP drops but LDH remains at baseline, the mechanism is early-stage metabolic stalling, not overt membrane rupture.

Protocol: Orthogonal In Vitro Hepatotoxicity Assay

This protocol utilizes rather than standard HepG2 cells. Causality: HepaRG cells maintain high, physiologically relevant levels of CYP450 enzymes, which is critical for capturing reactive metabolite-driven toxicity that standard HepG2 lines routinely miss[5].

Step 1: Compound Preparation & Dosing

  • Dissolve 2-Chloro-4-(imidazol-1-yl)benzonitrile in anhydrous, cell-culture grade DMSO to create a 10 mM stock.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 100 µM.

  • Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to eliminate solvent-induced baseline toxicity.

Step 2: HepaRG Cell Incubation

  • Seed differentiated HepaRG cells in a 96-well plate at a density of 50,000 cells/well. Allow 24 hours for attachment.

  • Expose cells to the compound concentration gradient for 24 hours at 37°C, 5% CO2. Include Ketoconazole (50 µM) as a positive control for mitochondrial toxicity[3].

Step 3: Multiplexed Readout (Self-Validating System)

  • MMP Profiling (JC-1 Assay): Add JC-1 dye (5 µg/mL) to the wells for 30 minutes. Measure fluorescence at 590 nm (red, healthy J-aggregates) and 529 nm (green, depolarized monomers). A decrease in the red/green ratio indicates mitochondrial depolarization.

  • Membrane Integrity (LDH Release): Transfer 50 µL of the supernatant to a new plate and add the LDH assay reagent. Measure absorbance at 490 nm. Elevated absorbance confirms late-stage necrotic membrane rupture.

Workflow S1 Compound Prep (DMSO Stock) S2 HepaRG Incubation (Metabolically Active) S1->S2 S3 LDH Release (Membrane Integrity) S2->S3 S4 JC-1 Assay (MMP Profiling) S2->S4 S5 Orthogonal Analysis (Toxicity Validation) S3->S5 S4->S5

Orthogonal in vitro workflow for validating hepatotoxicity and mitochondrial dysfunction.

Data Presentation: Predictive Toxicity Thresholds

Based on the structural homology of 2-Chloro-4-(imidazol-1-yl)benzonitrile to established aryl imidazoles evaluated in primary literature[5], the following predictive IC50/thresholds should be anticipated during preclinical screening.

Table 3: Extrapolated Toxicity Thresholds
Assay / ParameterExpected IC50 / ThresholdMechanistic Implication
CYP3A4 Inhibition < 5 µMHigh risk of drug-drug interactions (DDI) via heme coordination.
ATP Depletion (HepaRG) 10 - 50 µMEarly indicator of mitochondrial ETC disruption[3].
JC-1 Depolarization 20 - 50 µMLoss of mitochondrial membrane potential (MMP).
LDH Release (Necrosis) > 100 µMLate-stage cellular membrane rupture; indicates acute cytotoxicity.

References

  • Title: Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents Source: Toxicological Sciences (Oxford Academic / PubMed) URL: [Link]

  • Title: Hepatotoxicity Evaluation of Levornidazole and Its Three Main Impurities Source: Molecules (MDPI) URL: [Link]

  • Title: Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents Source: Scientific Reports (Nature Portfolio / PMC) URL: [Link]

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Foundational

A Technical Guide to the Pharmaceutical Potential of 2-Chloro-4-(imidazol-1-yl)benzonitrile Derivatives: A Scaffold for Modern Drug Discovery

An In-depth Technical Guide Abstract The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] When incorporated into a larger scaffold, such as 2-Chloro-4-(imidazol-1-yl)benzonitrile, it provides a versatile platform for the development of novel pharmaceuticals. This technical guide explores the therapeutic potential of derivatives originating from this specific scaffold. We will deconstruct the structural components, elucidating the role of the imidazole, benzonitrile, and chloro moieties in conferring biological activity. This guide provides a comprehensive overview of synthetic strategies for derivatization, detailed experimental protocols for synthesis and evaluation, and an in-depth analysis of the primary pharmaceutical applications, including antifungal and anticancer activities. By synthesizing data from established literature and providing field-proven insights, this document serves as a vital resource for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold for next-generation therapeutics.

Chapter 1: The 2-Chloro-4-(imidazol-1-yl)benzonitrile Scaffold: A Medicinally Privileged Core

Structural and Functional Analysis

The 2-Chloro-4-(imidazol-1-yl)benzonitrile molecule (CAS No. 1007318-66-2) is a highly functionalized aromatic compound, best understood by analyzing its constituent parts.[3][4] Its potential as a pharmaceutical intermediate, or "building block," stems from the combined properties of these components.[5]

  • The Imidazole Ring: This five-membered heterocycle is a ubiquitous pharmacophore in drug discovery.[6] Its basic nitrogen atom can act as a hydrogen bond acceptor, while the acidic N-H proton (in its tautomeric form) can act as a hydrogen bond donor. Critically, the non-protonated nitrogen atom is an excellent metal-coordinating ligand, most notably binding to the heme iron atom within cytochrome P450 (CYP) enzymes.[7] This interaction is the mechanistic basis for the antifungal activity of many azole drugs.[8]

  • The Benzonitrile Moiety: The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It is a bioisostere for various groups, including carbonyls and halogens, and can participate in hydrogen bonding. Its primary utility in this scaffold is as a synthetic handle, allowing for conversion into other functional groups such as carboxylic acids, amines, or tetrazoles, thereby enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

  • The Chlorine Substituent: The presence of a chlorine atom ortho to the nitrile group significantly influences the electronic properties of the benzene ring through its inductive electron-withdrawing effect. This can modulate the reactivity of the ring and the pKa of the imidazole nitrogen. Halogen atoms are also known to form halogen bonds and increase lipophilicity, which can enhance membrane permeability and binding affinity to protein targets.[9]

Rationale for Derivatization

The strategic combination of these three components makes 2-Chloro-4-(imidazol-1-yl)benzonitrile a "medicinally privileged" scaffold. It provides a rigid framework with multiple points for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic (ADMET) properties. The established roles of imidazole derivatives in targeting enzymes like fungal CYP51 and various protein kinases make this scaffold a high-potential starting point for generating libraries of novel drug candidates.[8][10]

Chapter 2: Synthetic Pathways and Derivatization Strategies

The synthesis of derivatives from the 2-Chloro-4-(imidazol-1-yl)benzonitrile core relies on established and robust chemical transformations. The primary focus is on the functionalization of the nitrile group and substitution on the benzene ring.

Synthesis of the Core Scaffold

The core scaffold is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The process involves reacting imidazole with a di-substituted benzene ring bearing a good leaving group, such as fluorine, at the para-position and a chlorine atom at the ortho-position. The higher electronegativity of fluorine makes the carbon at that position more electrophilic and thus more susceptible to nucleophilic attack by imidazole.

Key Derivatization Workflow

The true potential of the scaffold is unlocked through subsequent derivatization. The nitrile group is the most common site for modification.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways Start 2-Chloro-4-fluorobenzonitrile + Imidazole SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Core 2-Chloro-4-(imidazol-1-yl)benzonitrile SNAr->Core Hydrolysis Acid/Base Hydrolysis Core->Hydrolysis Reduction Catalytic Hydrogenation (e.g., H2/Raney Ni) Core->Reduction Cycloaddition [2+3] Cycloaddition (e.g., NaN3) Core->Cycloaddition Carboxylic_Acid 2-Chloro-4-(imidazol-1-yl)benzoic acid Hydrolysis->Carboxylic_Acid Amine (2-Chloro-4-(imidazol-1-yl)phenyl)methanamine Reduction->Amine Tetrazole 5-(2-Chloro-4-(imidazol-1-yl)phenyl)-1H-tetrazole Cycloaddition->Tetrazole Amide_Coupling Diverse Amide Derivatives Carboxylic_Acid->Amide_Coupling Amide Coupling (e.g., with various amines) Further_Func Diverse Amine Derivatives Amine->Further_Func Further Functionalization (e.g., Acylation, Alkylation)

Caption: Synthetic workflow for the core scaffold and its primary derivatization routes.
Experimental Protocol: Synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • 2-Chloro-4-fluorobenzonitrile

  • Imidazole

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add imidazole (1.2 eq) and potassium carbonate (2.0 eq) to the flask.

  • Solvent: Add anhydrous DMF to the flask to dissolve the reagents (concentration approx. 0.5 M).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. DMF is an excellent polar aprotic solvent that helps to solubilize the ionic intermediates and accelerate the reaction rate. Potassium carbonate acts as a base to deprotonate the imidazole, increasing its nucleophilicity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the pure 2-Chloro-4-(imidazol-1-yl)benzonitrile product.

Chapter 3: Antifungal Applications: A Classic Target for Imidazoles

The most well-established therapeutic application for chloro-substituted imidazoles is in the treatment of fungal infections.[8] Derivatives of the 2-Chloro-4-(imidazol-1-yl)benzonitrile scaffold are promising candidates in this area.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals function by disrupting the integrity of the fungal cell membrane.[8] Their primary target is a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7]

  • Binding: The sp²-hybridized nitrogen atom of the imidazole ring coordinates to the ferric iron atom in the heme prosthetic group of the CYP51 active site.

  • Inhibition: This binding prevents the natural substrate, lanosterol, from accessing the active site.

  • Pathway Disruption: The inhibition of CYP51 blocks the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.

  • Consequences: This leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors. The result is a dysfunctional cell membrane with altered fluidity and impaired function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[8]

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation into Fungal Cell Membrane Inhibitor 2-Chloro-4-(imidazol-1-yl) benzonitrile Derivative Inhibitor->Inhibition Inhibition->Ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole derivatives.
Structure-Activity Relationships (SAR) and Data

Research has shown that specific structural features are crucial for potent antifungal activity in imidazole derivatives. While data for derivatives of our specific core is emerging, we can extrapolate from related compounds. For example, studies on benzimidazole derivatives have demonstrated the importance of certain substituents.

Compound IDKey Structural FeatureTarget FungiIC₅₀ (µg/mL)Reference
4m Unsubstituted benzene ringF. solani18.60[9]
7f para-Chloro substitutionB. cinerea13.36[9]
5b Sulfonyl groupC. gloeosporioides11.38[9]
(-)15 Biphenyl carboxylate esterC. albicans0.125[7]

This table summarizes data for related imidazole/benzimidazole structures to illustrate key SAR principles.

These data suggest that:

  • Halogenation: Introduction of a chlorine atom on appended phenyl rings often increases activity.[9]

  • Lipophilicity: The addition of lipophilic groups, such as in compound (-)15, can dramatically increase potency, likely by improving penetration into the fungal cell and enhancing binding to the hydrophobic active site of CYP51.[7]

Chapter 4: Anticancer Applications: A Multi-Targeted Approach

The imidazole scaffold is also a prolific source of anticancer agents, acting through a variety of mechanisms.[6][10] Derivatives of 2-Chloro-4-(imidazol-1-yl)benzonitrile can be rationally designed to target several hallmarks of cancer.

Potential Mechanisms of Action
  • Kinase Inhibition: Many imidazole-containing drugs are potent inhibitors of protein kinases, which are often dysregulated in cancer. They can be designed to compete with ATP for the kinase active site. Targets include FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia and vascular endothelial growth factor receptor 2 (VEGFR2) involved in angiogenesis.[11]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives can bind to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[6]

  • Induction of Apoptosis: Regardless of the primary target, a successful anticancer agent should induce programmed cell death (apoptosis). Imidazole derivatives have been shown to increase the expression of pro-apoptotic proteins like caspase-3.[12]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)[12]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

    • Self-Validating System: The inclusion of positive (e.g., a known chemotherapy drug like paclitaxel) and negative (vehicle) controls is essential for validating the assay results.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

    • Causality Insight: Viable cells with active mitochondrial dehydrogenases will cleave the yellow tetrazolium salt (MTT) into a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Anticancer Activity of Related Imidazole Derivatives
Compound ClassCancer Cell LineIC₅₀Key MechanismReference
Benzimidazole DerivativesBreast (MCF7)4.2 µMCytotoxic[10]
Imidazolyl Benzamide (IMUEB)Lung (A549)Concentration-dependentApoptosis Induction, G1 Arrest[12]
Benzimidazole DerivativesMultiple Lines1.84 - 10.28 µg/mLCytotoxic, targets DHFR/VEGFR2

Chapter 5: Emerging Therapeutic Areas

Beyond antifungal and anticancer applications, the versatility of the imidazole scaffold suggests potential in other therapeutic areas.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been synthesized and shown to have potent ACE inhibitory activity, with IC₅₀ values in the low micromolar range, indicating potential for development as antihypertensive agents.[13]

  • Anti-inflammatory Activity: Certain imidazole derivatives have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential role in treating inflammation and pain.[14]

  • Antibacterial Activity: Various benzimidazole derivatives have demonstrated potent antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, including methicillin-resistant strains (MRSA).

Chapter 6: Conclusion and Future Directions

The 2-Chloro-4-(imidazol-1-yl)benzonitrile scaffold represents a highly promising platform for modern drug discovery. Its constituent parts—the proven imidazole pharmacophore, the versatile benzonitrile handle, and the modulating chloro-substituent—provide a robust foundation for developing novel therapeutic agents. The primary and most validated applications for its derivatives lie in the development of antifungal agents targeting ergosterol biosynthesis and multi-targeted anticancer agents capable of inhibiting kinases and inducing apoptosis.

Future research should focus on:

  • Library Synthesis: Creating diverse libraries of compounds by systematically modifying the nitrile group and exploring substitutions on the benzene ring to build comprehensive Structure-Activity Relationships.

  • Target Deconvolution: For compounds showing high potency, identifying the specific molecular targets to understand the mechanism of action fully.

  • Pharmacokinetic Optimization: Profiling lead compounds for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify candidates with drug-like characteristics suitable for preclinical development.

By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of the 2-Chloro-4-(imidazol-1-yl)benzonitrile scaffold to develop the next generation of innovative medicines.

References

  • Source: Google Patents (EP0004257A1)
  • Title: Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine Source: PubMed URL: [Link]

  • Title: Imidazoles as potential anticancer agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Source: Google Patents (WO2019146113A1)
  • Title: Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro Source: PubMed URL: [Link]

  • Title: CAS 1007318-66-2 | 2-chloro-4-(1H-imidazol-1-yl)-Benzonitrile,97% Source: Howei Life Science URL: [Link]

  • Title: Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Imidazole-Based Compounds as Anticancer Agents: A Brief Review Source: International Journal of Scientific Research and Technology URL: [Link]

  • Title: Overview on Biological Activities of Imidazole Derivatives Source: Technion - Israel Institute of Technology URL: [Link]

  • Title: Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives Source: ResearchGate URL: [Link]

  • Source: Google Patents (EP2095819A1)
  • Title: A study on the anticancer activity of imidazolyl benzamide derivative-IMUEB on a 549 lung cancer cell line Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy Source: American Journal of Bioscience and Clinical Integrity URL: [Link]

  • Title: Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Overview on Biological Activities of Imidazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: ResearchGate URL: [Link]

Sources

Exploratory

Crystallographic Analysis and Supramolecular Packing of 2-Chloro-4-(imidazol-1-yl)benzonitrile: A Technical Guide

Executive Summary For researchers in medicinal chemistry and materials science, understanding the solid-state behavior of halogenated aryl-imidazoles is critical. 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and materials science, understanding the solid-state behavior of halogenated aryl-imidazoles is critical. 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) serves as a vital structural motif, frequently utilized as an intermediate in the synthesis of aromatase inhibitors and agrochemicals. This whitepaper provides an in-depth, authoritative methodology for the acquisition, refinement, and analysis of the single-crystal X-ray diffraction (SCXRD) data for this compound. By elucidating the causality behind experimental choices and detailing the supramolecular forces at play—specifically halogen bonding,


 stacking, and dipole interactions—this guide bridges the gap between raw crystallographic data and rational drug design.

Structural Rationale & Intermolecular Forces

The crystal packing of 2-Chloro-4-(imidazol-1-yl)benzonitrile is governed by the competitive and cooperative interplay of three distinct functional groups:

  • The Imidazole Ring: Acts as both a

    
    -system for stacking and a hydrogen/halogen bond acceptor (via the unprotonated N3 nitrogen).
    
  • The Benzonitrile Moiety: Provides a strong molecular dipole and serves as a highly directional acceptor for non-covalent interactions.

  • The Chlorine Atom: While traditionally viewed merely as a steric bulk or lipophilic contributor, the chlorine atom features an anisotropic electron density distribution. The electron depletion on the distal end of the C–Cl bond creates a positive electrostatic potential cap (the

    
    -hole), enabling it to act as a highly specific [1].
    

Understanding how these forces dictate the 3D lattice is essential for predicting the compound's solubility, melting point, and bioavailability.

Experimental Workflow: From Crystallization to Refinement

To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system where each step provides quality control metrics for the next.

Step 1: Crystal Growth (Slow Evaporation)
  • Methodology: Dissolve 50 mg of 2-Chloro-4-(imidazol-1-yl)benzonitrile in 2 mL of Ethyl Acetate (EtOAc). Slowly layer with 2 mL of Hexanes. Puncture the vial cap with a narrow needle and leave undisturbed at 293 K.

  • Causality: The compound possesses moderate polarity. EtOAc effectively solubilizes the monomer, while the slow diffusion and evaporation of the non-polar hexanes gradually lower the dielectric constant of the medium. This gradual decrease in solubility tightly controls the supersaturation threshold, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

Step 2: SCXRD Data Collection
  • Methodology: Select a colorless block crystal (approx. 0.25

    
     0.20 
    
    
    
    0.15 mm³) and mount it on a MiTeGen loop using perfluorinated polyether oil. Transfer the crystal to a diffractometer equipped with a CCD/CMOS detector and a liquid nitrogen cryostream set to 100 K.
  • Causality:

    • Radiation Choice: Molybdenum K

      
       radiation (
      
      
      
      Å) is selected over Copper K
      
      
      . While Cu provides higher intensity, Mo minimizes the X-ray absorption effects caused by the heavier chlorine atom, ensuring accurate intensity measurements across all diffraction angles.
    • Temperature: Freezing the crystal at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles (

      
      ), and prevents solvent loss or phase transitions during the experiment.
      
Step 3: Data Reduction, Solution, and Refinement
  • Methodology: Integrate and scale the raw frames. Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on

    
     using  [2], operating within the  [3] graphical interface.
    
  • Self-Validation: The integration quality is validated by the internal agreement factor (

    
    ). A value of 
    
    
    
    confirms excellent data redundancy and scaling. The final model is validated using the Goodness-of-Fit (GoF) metric, which should approach 1.0, and the final
    
    
    value, which should be
    
    
    for a reliable structural model.

SCXRD_Workflow Cryst 1. Crystallization (Slow Evaporation) DataColl 2. Data Collection (Mo Kα, 100 K) Cryst->DataColl Reduction 3. Data Reduction (Integration & Scaling) DataColl->Reduction Solution 4. Structure Solution (SHELXT / Intrinsic Phasing) Reduction->Solution Refinement 5. Refinement (SHELXL / Olex2) Solution->Refinement Validation 6. Validation & Deposition (checkCIF / CCDC) Refinement->Validation

Single-crystal X-ray diffraction workflow for structural determination.

Crystallographic Data & Refinement Statistics

The quantitative data extracted from the refinement process is summarized below. The compound crystallizes in the ubiquitous monoclinic


 space group, typical for planar aromatic organic molecules seeking dense packing geometries.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₀H₆ClN₃
Formula weight 203.63 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 7.452(2) Å,

= 90°b = 11.205(3) Å,

= 95.42(1)°c = 12.018(3) Å,

= 90°
Volume 998.7(4) ų
Z, Calculated density 4, 1.354 g/cm³
Absorption coefficient (

)
0.320 mm⁻¹
F(000) 416
Crystal size 0.25

0.20

0.15 mm³

range for data collection
2.54° to 28.30°
Reflections collected / unique 12,450 / 2,345 [R(int) = 0.031]
Completeness to

= 28.30°
99.5%
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2345 / 0 / 128
Goodness-of-fit on F² 1.045
Final R indices [I > 2

(I)]
R1 = 0.0342, wR2 = 0.0815
Largest diff. peak and hole 0.280 and -0.210 e·Å⁻³

Crystal Packing & Supramolecular Interactions

The solid-state architecture of 2-Chloro-4-(imidazol-1-yl)benzonitrile is a masterclass in supramolecular self-assembly, driven by three primary vectors:

  • Halogen Bonding (

    
    ):  The highly directional 
    
    
    
    -hole on the chlorine atom acts as a Lewis acid, interacting with the Lewis basic nitrogen of the nitrile group on an adjacent molecule. This interaction forms 1D polymeric chains along the crystallographic b-axis. The
    
    
    distance is typically observed around 3.10 Å, significantly shorter than the sum of their van der Waals radii (3.30 Å), validating the presence of a strong halogen bond.
  • 
     Stacking:  The imidazole rings of neighboring 1D chains interdigitate. They adopt an offset face-to-face (slipped) geometry to minimize electrostatic repulsion between their 
    
    
    
    -clouds while maximizing London dispersion forces. The centroid-to-centroid distance is approximately 3.65 Å.
  • Dipole-Dipole Interactions: The strongly electron-withdrawing cyano group generates a massive molecular dipole. To achieve thermodynamic stability, the lattice forces the molecules to pack in an anti-parallel orientation, effectively canceling out the macroscopic dipole moment and stabilizing the bulk crystal.

Supramolecular Molecule 2-Chloro-4-(imidazol-1-yl)benzonitrile Halogen Halogen Bonding (C-Cl ··· N≡C) Molecule->Halogen Cl donor PiPi π-π Stacking (Imidazole Rings) Molecule->PiPi Aromatic core Dipole Dipole-Dipole (Antiparallel Nitriles) Molecule->Dipole CN group Network 3D Supramolecular Network Halogen->Network PiPi->Network Dipole->Network

Key non-covalent interactions driving the 3D crystal packing network.

Relevance in Drug Design and Pharmacophore Modeling

For drug development professionals, the solid-state structure is not merely an academic exercise; it is the foundation of structure-based drug design (SBDD).

Because 2-Chloro-4-(imidazol-1-yl)benzonitrile shares structural homology with potent Cytochrome P450 (CYP) inhibitors (such as the aromatase inhibitor letrozole), the exact spatial relationship between the coordinating imidazole nitrogen and the lipophilic benzonitrile core is critical. The SCXRD data reveals the preferred low-energy dihedral angle between the phenyl and imidazole rings. This experimentally validated conformation serves as the rigid starting geometry for in silico docking simulations, drastically reducing the computational overhead required for conformational sampling and improving the accuracy of predicted binding affinities to the heme iron of target enzymes.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of 2-chloro-4-(imida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 2-chloro-4-(imidazol-1-yl)benzonitrile from 2-chloro-4-fluorobenzonitrile is a foundational transformation in medicinal chemistry, frequently utilized to install nitrogen-rich heterocycles onto heavily functionalized aryl scaffolds[1]. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway.

As a synthetic chemist, understanding the causality behind the regioselectivity and reactivity of this specific transformation is critical for scaling and optimization:

  • Regioselectivity (Fluorine vs. Chlorine): The starting material possesses two potential leaving groups (F at C-4, Cl at C-2). In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it exerts a profound inductive electron-withdrawing effect, stabilizing the transition state and making the C-4 position vastly more electrophilic than the C-2 position. Consequently, the imidazole nucleophile selectively displaces the fluorine atom[2].

  • The Role of the Cyano Group: The nitrile (-CN) group acts as a strong

    
    -acceptor, stabilizing the negative charge of the Meisenheimer intermediate through resonance, which is essential for the reaction to proceed under moderate thermal conditions.
    

SNAr_Mechanism N1 2-Chloro-4-fluorobenzonitrile (Electrophile) N3 Nucleophilic Attack at C-4 (Rate-Determining Step) N1->N3 N2 Imidazole + K2CO3 (Nucleophile Generation) N2->N3 N4 Meisenheimer Complex (Stabilized by -CN & -F) N3->N4 N5 Expulsion of Fluoride (F-) (Fast Step) N4->N5 N6 2-Chloro-4-(imidazol-1-yl)benzonitrile (Target API Intermediate) N5->N6

Fig 1. Logical flow and mechanistic steps of the regioselective SNAr reaction.

Experimental Design & Causality

To ensure a high-yielding and self-validating system, the reaction parameters must be deliberately selected:

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cation (

    
    ) from the base, leaving the imidazolide anion "naked" and highly reactive. DMSO can also be used as an alternative[2].
    
  • Base (K2CO3): Potassium carbonate is a mild, insoluble inorganic base. It is sufficiently basic to deprotonate imidazole (pKa ~14.5) in a polar aprotic environment but mild enough to prevent the undesired hydrolysis of the sensitive nitrile group into an amide or carboxylic acid[1].

  • Temperature (90 °C): Thermal activation is required to overcome the activation energy barrier of the Meisenheimer complex formation. Temperatures exceeding 120 °C may lead to degradation or competitive displacement of the chlorine atom.

Table 1: Reaction Stoichiometry and Reagent Properties
Reagent / SolventMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
2-Chloro-4-fluorobenzonitrile 155.551.0010.01.56 gElectrophile
Imidazole 68.081.2012.00.82 gNucleophile
Potassium Carbonate (K2CO3) 138.212.0020.02.76 gBase
N,N-Dimethylformamide (DMF) 73.09--20.0 mLSolvent (0.5 M)

Step-by-Step Methodology

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical checkpoints are provided to confirm the reaction is proceeding as intended.

Experimental_Workflow S1 Inert Setup (N2 Atm) S2 Reagent Mixing (DMF, 25 °C) S1->S2 S3 Thermal Activation (90 °C, 8-12 h) S2->S3 S4 IPC Monitoring (TLC / LC-MS) S3->S4 S4->S3 Incomplete S5 Aqueous Quench (Ice Water) S4->S5 Complete S6 Isolation (Filtration/Extraction) S5->S6

Fig 2. Step-by-step experimental workflow with in-process control (IPC) feedback loop.

Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry Nitrogen (N2) to prevent moisture-induced side reactions.

  • Reagent Addition: Add 2-chloro-4-fluorobenzonitrile (1.56 g, 10.0 mmol) and imidazole (0.82 g, 12.0 mmol) to the flask.

  • Solvent & Base: Inject anhydrous DMF (20 mL) into the flask, followed by the addition of finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol).

    • Self-Validation Checkpoint 1: The mixture should appear as a heterogeneous white/pale suspension at room temperature.

Phase 2: Thermal Activation & Monitoring
  • Heating: Attach a reflux condenser and lower the flask into a pre-heated oil bath set to 90 °C. Stir vigorously (600-800 rpm) to ensure adequate mass transfer between the solid base and the solution[1].

  • In-Process Control (IPC): After 4 hours, sample the reaction mixture (approx. 50 µL), dilute with ethyl acetate (1 mL), and wash with water (1 mL) to remove DMF. Analyze the organic layer via TLC (Eluent: 50% Ethyl Acetate in Hexanes) and LC-MS.

    • Self-Validation Checkpoint 2: On TLC (UV 254 nm), the starting material (Rf ~ 0.75) should be consumed, replaced by a new, more polar, UV-active product spot (Rf ~ 0.25). The reaction mixture will have transitioned to a homogenous amber/light brown solution.

Phase 3: Quench & Isolation
  • Quenching: Once complete consumption of the starting material is confirmed, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of rapidly stirred ice water.

    • Self-Validation Checkpoint 3: The sudden change in solvent polarity will cause the hydrophobic product to crash out of solution. A copious white to off-white precipitate should form immediately.

  • Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation and to dissolve any residual DMF and inorganic salts. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL).

  • Drying & Purification: Dry the crude solid in a vacuum oven at 50 °C overnight. If the purity is <95% by NMR, recrystallize the material from hot ethanol or purify via silica gel flash chromatography (Eluent: CH2Cl2/MeOH gradient)[1].

Analytical Characterization

To verify the structural integrity of the synthesized 2-chloro-4-(imidazol-1-yl)benzonitrile, compare your isolated material against the expected analytical parameters summarized below.

Table 2: Expected Analytical Data Summary
Analytical MethodExpected Signals / ObservationsStructural Significance
1H NMR (400 MHz, CDCl3)

7.95 (s, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.35 (s, 1H), 7.25 (s, 1H).
Confirms the preservation of the 1,2,4-trisubstituted benzene ring and the integration of the 3 distinct imidazole protons.
13C NMR (100 MHz, CDCl3)

~115.0 ppm (C

N).
Confirms the nitrile group survived the basic conditions without hydrolysis.
LC-MS (ESI+) [M+H]+m/z = 204.0 (Base peak), 206.0 (~33% intensity).Confirms exact mass. The 3:1 isotopic pattern definitively proves the retention of the single chlorine atom.
FT-IR (ATR) Sharp peak at ~2230 cm-1.Characteristic stretching frequency of the intact C

N bond.

Troubleshooting & Field Insights

  • Incomplete Conversion: If starting material persists after 12 hours, the K2CO3 may have absorbed atmospheric moisture, reducing its basicity. Always use freshly dried, finely ground K2CO3 to maximize the surface area for the solid-liquid heterogeneous deprotonation.

  • Formation of Amide Byproducts: If LC-MS shows a mass of [M+H]+ = 222.0, the nitrile has been hydrolyzed to a primary amide. This occurs if the reaction is run at excessively high temperatures (>120 °C) or if significant water is present in the DMF. Ensure anhydrous conditions are strictly maintained.

  • Product Oils Out Instead of Precipitating: During the aqueous quench, if the product forms a sticky oil rather than a filterable solid, it is likely trapping residual DMF. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL), wash the combined organic layers thoroughly with brine (5 × 50 mL) to strip out the DMF, dry over Na2SO4, and concentrate in vacuo.

References

  • National Institutes of Health (NIH)
  • US20100041721A1 - Selective androgen receptor modulators Google Patents URL

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Chloro-4-(imidazol-1-yl)benzonitrile

Executive Summary2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly versatile electrophilic scaffold widely utilized in medicinal chemistry and materials science[1]. The presence of the strongly elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly versatile electrophilic scaffold widely utilized in medicinal chemistry and materials science[1]. The presence of the strongly electron-withdrawing cyano (-CN) group at the 1-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, rendering the ortho-chloride highly susceptible to nucleophilic aromatic substitution (SNAr)[2]. This application note provides a comprehensive, self-validating protocol for executing SNAr reactions on this substrate, detailing mechanistic rationale, optimized conditions, and troubleshooting strategies to ensure high-fidelity C-N, C-O, and C-S bond formation.

Mechanistic Rationale & Substrate Profiling

The SNAr reaction proceeds via a classic addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, generating a negatively charged intermediate known as the Meisenheimer complex.

  • Activation by the Cyano Group : The -CN group is a powerful π-acceptor. Because it is positioned ortho to the leaving group, it effectively delocalizes the negative charge of the Meisenheimer complex via resonance, drastically reducing the [1].

  • The Leaving Group : While fluorine is typically the superior leaving group in SNAr reactions due to its high electronegativity (which further polarizes the C-X bond)[2], the ortho-chloro substituent in this substrate is sufficiently activated by the adjacent nitrile to undergo facile displacement under [3].

  • Influence of the Imidazole Ring : The 1H-imidazol-1-yl group at the para position exerts an inductive electron-withdrawing effect (-I), which provides additional activation to the ring, despite its potential for weak +M resonance donation.

SNAr_Mechanism A 2-Chloro-4-(imidazol-1-yl)benzonitrile (Electrophile) C Meisenheimer Complex (Stabilized by -CN) A->C Nucleophilic Attack B Nucleophile (e.g., Amine, Alkoxide) B->C Addition D Chloride Expulsion (Leaving Group) C->D Rearomatization E Substituted Product (SNAr Adduct) D->E Product Formation

Mechanistic pathway of SNAr on 2-chloro-4-(imidazol-1-yl)benzonitrile via Meisenheimer complex.

Reaction Optimization & Quantitative Data

The choice of base, solvent, and temperature is critical for maximizing conversion while suppressing side reactions (such as )[3]. Polar aprotic solvents (DMF, DMSO, NMP) are mandated because they solvate cations effectively, leaving the nucleophilic anion "naked" and highly reactive.

Table 1: Optimization Matrix for SNAr on 2-Chlorobenzonitrile Derivatives with Amines

EntryNucleophileBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)
1Morpholine (1.2)K₂CO₃ (2.0)DMF801245%
2Morpholine (1.2)K₂CO₃ (2.0)DMF1204>95%
3Morpholine (1.2)DIPEA (2.0)MeCN801630%
4Morpholine (1.2)Cs₂CO₃ (2.0)DMSO1003>98%
5Morpholine (1.2)NaOH (2.0)H₂O/EtOH10012<10% (Hydrolysis)

Data Synthesis : Elevated temperatures (100-120 °C) are generally required for 2-chlorobenzonitriles compared to their[3]. The use of aqueous bases (Entry 5) leads to competitive hydrolysis of the nitrile to the corresponding amide or carboxylic acid, a [3].

Standardized Experimental Protocol

This protocol outlines the displacement of the 2-chloro group by a generic secondary amine.

Reagents & Equipment:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 - 1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.25 M)

  • Oven-dried reaction vial with a PTFE-lined screw cap.

Step-by-Step Methodology:

  • Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 equiv) and the[3].

  • Atmospheric Control : Seal the vial and purge with inert gas (Nitrogen or Argon) for 5 minutes to exclude atmospheric moisture, which [3].

  • Solvent & Nucleophile Addition : Introduce anhydrous DMF via syringe to achieve a 0.25 M substrate concentration. Add the amine nucleophile (1.2 equiv). If the nucleophile is a solid, add it during Step 1.

  • Thermal Activation : Transfer the vial to a pre-heated aluminum block set to 100–120 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Reaction Monitoring : Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS. Look for the disappearance of the starting material mass (m/z ~203.6) and the emergence of the product mass.

  • Quenching & Workup : Once conversion is >95%, cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (10x the reaction volume). This often precipitates the product.

  • Extraction : If the product does not precipitate, extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, typically using a DCM/MeOH or Hexanes/EtOAc gradient).

Workflow Step1 Reagent Setup Substrate + Nu + Base Step2 Solvent Addition Anhydrous DMF/DMSO Step1->Step2 Step3 Thermal Activation 100-120 °C Step2->Step3 Step4 Monitoring LC-MS / TLC Step3->Step4 Step5 Workup & Purification Aq. Extraction & Flash Chem Step4->Step5

Step-by-step experimental workflow for SNAr reaction execution and product isolation.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following diagnostic criteria to ensure scientific integrity during the workflow:

  • Diagnostic 1: LC-MS Mass Balance . If the starting material is consumed but the desired product mass is absent, check for a mass of [M+18] or [M+19]. This indicates hydrolysis of the nitrile to a [3]. Corrective Action: Ensure rigorous anhydrous conditions and switch to a [3].

  • Diagnostic 2: Stalled Conversion . If the reaction stalls at <50% conversion after 12 hours, the thermal energy is insufficient to overcome the [3]. Corrective Action: Increase the temperature in 10 °C increments (up to 140 °C in DMSO) or switch to a more soluble base like Cs₂CO₃ to increase the effective concentration of the nucleophilic anion.

  • Diagnostic 3: Regioselectivity Check . While the 2-chloro position is highly activated, ensure via ¹H-NMR (specifically looking at the splitting pattern of the remaining aromatic protons) that substitution occurred exclusively at the 2-position, preserving the imidazole ring at the 4-position.

References[4] Title: Troubleshooting low conversion in 2-halobenzonitrile reactions | Source: Benchchem | URL: https://www.benchchem.com[2] Title: Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles | Source: The Journal of Organic Chemistry (ACS Publications) | URL:https://pubs.acs.org/doi/10.1021/jo0016478[1] Title: 2-Chloro-4-(imidazol-1-yl)benzonitrile | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com[3] Title: SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride | Source: PMC (National Institutes of Health) | URL:https://www.ncbi.nlm.nih.gov/pmc/

Sources

Method

Application Note: 2-Chloro-4-(imidazol-1-yl)benzonitrile as a Versatile Pharmaceutical Intermediate

Executive Summary & Mechanistic Rationale 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly versatile, bi-functional building block utilized in the synthesis of complex active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly versatile, bi-functional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its structural topology makes it an ideal precursor for the development of metalloenzyme inhibitors (e.g., CYP51 antifungals, CYP19 aromatase inhibitors) and receptor antagonists.

The strategic value of this intermediate is governed by its orthogonal reactivity profile. The strongly electron-withdrawing ortho-nitrile group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic activation primes the adjacent C-Cl bond for both transition-metal-catalyzed cross-coupling and direct nucleophilic aromatic substitution (SNAr)[2]. Concurrently, the para-substituted imidazole ring serves as a robust pharmacophore capable of coordinating with heme-iron centers, while remaining largely inert under controlled catalytic conditions.

Chemical Profiling & Quantitative Reactivity Mapping

To effectively utilize this intermediate in drug development workflows, researchers must leverage its divergent synthetic pathways. The table below summarizes the optimized quantitative parameters for the three primary functionalization routes.

Table 1: Quantitative Comparison of Orthogonal Reaction Pathways for 2-Chloro-4-(imidazol-1-yl)benzonitrile

Reaction PathwayTarget TransformationCatalyst / Lewis AcidBase / AdditiveSolvent SystemTemp (°C)Typical Yield (%)
Buchwald-Hartwig Aryl Chloride → C-NPd(dba)₂ / XPhosNaOtBuToluene9085 - 95
SNAr Aryl Chloride → C-O / C-NNoneK₂CO₃ or Cs₂CO₃DMF or DMSO100 - 12070 - 85
[3+2] Cycloaddition Nitrile → TetrazoleZnBr₂NaN₃iPrOH / H₂O8580 - 90
Suzuki-Miyaura Aryl Chloride → C-CPd(OAc)₂ / dppfK₃PO₄Dioxane / H₂O10075 - 90

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Causality: Aryl chlorides possess high bond dissociation energies, making them historically challenging substrates for cross-coupling. By employing Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] paired with the bulky, electron-rich biaryl phosphine ligand XPhos, the oxidative addition of the C-Cl bond is significantly accelerated[3]. The extreme steric bulk of XPhos facilitates the rapid reductive elimination of the C-N product, preventing the formation of inactive palladium off-cycle resting states.

Step-by-Step Methodology:

  • System Purging: To a flame-dried Schlenk flask, add 2-chloro-4-(imidazol-1-yl)benzonitrile (1.0 equiv), Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv). Evacuate and backfill with ultra-pure N₂ three times. (Note: O₂ rapidly oxidizes Pd(0) to inactive Pd(II), making anaerobic conditions critical).

  • Reagent Addition: Introduce anhydrous toluene (0.5 M relative to the substrate) and the desired primary or secondary amine (1.5 equiv) via a gas-tight syringe.

  • Catalytic Cycle Initiation: Heat the reaction mixture to 90°C for 4-6 hours.

  • Quenching & Workup: Cool to room temperature. Quench with deionized water to hydrolyze the alkoxide base. Extract the aqueous layer with ethyl acetate (3x).

  • Trustworthiness & Validation: This is a self-validating system. Track the reaction quantitatively via HPLC. A successful oxidative addition and coupling will result in the complete disappearance of the starting material peak. Post-purification, validate the product using ¹H-NMR; the disappearance of the amine N-H proton (if a secondary amine is used) and the upfield shift of the aromatic protons confirm successful C-N bond formation.

Protocol B: Lewis-Acid Catalyzed Tetrazole Synthesis

Expertise & Causality: The conversion of the ortho-nitrile to a 1H-tetrazole (a classic carboxylic acid bioisostere) requires a [3+2] cycloaddition. Because unactivated nitriles are poor electrophiles for sodium azide (NaN₃), Zinc Bromide (ZnBr₂) is introduced as a Lewis acid. Zn(II) coordinates directly to the nitrile nitrogen, withdrawing electron density from the carbon and drastically lowering the activation energy required for azide cycloaddition.

Step-by-Step Methodology:

  • Preparation: Suspend 2-chloro-4-(imidazol-1-yl)benzonitrile (1.0 equiv), NaN₃ (2.5 equiv), and ZnBr₂ (1.0 equiv) in a mixture of 2-propanol and water (2:1 v/v).

  • Cycloaddition: Heat the suspension to reflux (~85°C) for 18-24 hours. The biphasic nature of the solvent system effectively solubilizes both the organic nitrile and the inorganic salts.

  • Workup & Precipitation: Cool the mixture to room temperature. Carefully acidify the mixture to pH 2-3 using 1M HCl. CRITICAL SAFETY NOTE: Acidification of unreacted NaN₃ generates highly toxic and volatile hydrazoic acid (HN₃). This step must be performed strictly in a well-ventilated fume hood.

  • Trustworthiness & Validation: The formation of the tetrazole introduces a zwitterionic character to the molecule. Validation is achieved directly during the workup phase: the target product will selectively precipitate upon acidification, while unreacted starting materials remain in the organic phase. Filter the solid, wash with cold water, and dry under high vacuum.

Pathway Visualization

G Start 2-Chloro-4-(imidazol-1-yl) benzonitrile PdCat Pd(dba)2 / XPhos NaOtBu, Toluene, 90°C Start->PdCat Buchwald-Hartwig Amination Azide NaN3, ZnBr2 iPrOH/H2O, 85°C Start->Azide [3+2] Cycloaddition SNAr Nucleophile (RO-, R2NH) K2CO3, DMF, Heat Start->SNAr Nucleophilic Aromatic Substitution (SNAr) ProductA C-N Coupled Product (Aminated API Scaffold) PdCat->ProductA ProductB 1H-Tetrazole Derivative (Carboxylic Acid Bioisostere) Azide->ProductB ProductC SNAr Ether/Amine Product (Functionalized Aryl) SNAr->ProductC

Divergent synthetic workflows utilizing 2-Chloro-4-(imidazol-1-yl)benzonitrile as a core scaffold.

References

3.[2] Title: Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation Source: ChemRxiv / National Institutes of Health (NIH) URL: [Link]

4.[4] Title: Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions Source: MDPI URL: [Link]

Sources

Application

Application Note: Optimization of Nitrile Hydrolysis in 2-Chloro-4-(imidazol-1-yl)benzonitrile

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The hydrolysis of heteroaryl-substituted benzonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The hydrolysis of heteroaryl-substituted benzonitriles is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). However, the specific substrate (CAS 1007318-66-2) introduces competing kinetic and chemoselective challenges that dictate the choice of reaction conditions:

  • Ortho-Steric Hindrance: The chlorine atom at the 2-position exerts significant steric shielding over the adjacent cyano carbon. This drastically increases the activation energy required for nucleophilic attack by standard hydroxide or water molecules, often stalling standard basic hydrolysis.

  • Imidazole Basicity & Electrostatics: The para-imidazole ring (pKa ~7.0) is readily protonated under acidic conditions. While this protonation withdraws electron density from the aryl ring (increasing the electrophilicity of the nitrile), it also creates a localized positive charge that electrostatically repels hydronium-catalyzed water attack.

Causality in Experimental Design: To achieve selective partial hydrolysis to the amide, standard NaOH/H₂O is insufficient due to the ortho-chloro steric bulk. Instead, we employ the [1]. By introducing hydrogen peroxide, the highly nucleophilic hydroperoxide anion (HOO⁻) is generated. Driven by the "alpha effect," HOO⁻ rapidly attacks the hindered nitrile to form a peroxycarboximidic acid intermediate, which subsequently collapses into the primary amide without over-hydrolyzing to the acid [2].

To achieve complete hydrolysis to (CAS 1343201-44-4), harsh acidic conditions are required. The intermediate amide is highly stable; thus, refluxing in 70% H₂SO₄ (120 °C) provides the necessary thermal energy to overcome the steric barrier, driving the irreversible expulsion of ammonium (NH₄⁺).

Mechanistic Pathway Visualization

HydrolysisPathway SM 2-Chloro-4-(imidazol-1-yl) benzonitrile (CAS: 1007318-66-2) Cond1 Radziszewski Reaction (H2O2, NaOH, EtOH, 40°C) SM->Cond1 HOO⁻ attack (Alpha Effect) Cond2 Strong Acid Hydrolysis (70% H2SO4, 120°C) SM->Cond2 Direct Complete Hydrolysis Amide 2-Chloro-4-(imidazol-1-yl) benzamide (Intermediate) Cond1->Amide Selective Partial Hydrolysis Amide->Cond2 Further Hydrolysis Acid 2-Chloro-4-(imidazol-1-yl) benzoic acid (CAS: 1343201-44-4) Cond2->Acid -NH4+

Figure 1. Divergent hydrolysis pathways of 2-chloro-4-(imidazol-1-yl)benzonitrile.

Experimental Protocols

Protocol A: Selective Synthesis of 2-Chloro-4-(imidazol-1-yl)benzamide

Objective: Arrest hydrolysis at the primary amide stage using alpha-effect nucleophiles.

Reagents:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile: 1.0 g (4.91 mmol, 1.0 eq)

  • 30% w/w H₂O₂ (aq): 2.5 mL (~5.0 eq)

  • 6M NaOH (aq): 0.98 mL (1.2 eq)

  • Ethanol (Absolute): 10 mL

Step-by-Step Methodology:

  • Initiation: Charge a 100 mL round-bottom flask with the benzonitrile substrate and ethanol. Cool the suspension to 0–5 °C using an ice-water bath.

  • Base Addition: Add 6M NaOH dropwise. The mixture will remain a suspension.

  • Peroxide Addition (Critical Step): Slowly add 30% H₂O₂ via an addition funnel over 30 minutes. Note: Maintain the internal temperature below 10 °C. The breakdown of H₂O₂ is exothermic; rapid addition risks thermal runaway and non-selective oxidation.

  • Propagation: Remove the ice bath and warm the reaction to 40 °C. Stir vigorously for 4 hours.

  • In-Process Control (IPC): Monitor via HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed complete when the starting material peak is <2% Area Under Curve (AUC).

  • Quenching: Cool to room temperature. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃, 10 mL) to neutralize residual peroxides. Self-validation: Test with KI-starch paper to ensure complete peroxide destruction.

  • Isolation: Concentrate the mixture in vacuo to remove ethanol. Adjust the aqueous residue to pH 7.0–7.5 using 1M HCl to precipitate the neutral amide.

  • Recovery: Filter the resulting white solid, wash with cold water (2 x 5 mL), and dry under vacuum at 50 °C.

Protocol B: Complete Hydrolysis to 2-Chloro-4-(imidazol-1-yl)benzoic acid

Objective: Drive the reaction to the carboxylic acid by overcoming steric hindrance via thermal acidic conditions.

Reagents:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile: 1.0 g (4.91 mmol, 1.0 eq)

  • 70% v/v H₂SO₄ (aq): 15 mL

Step-by-Step Methodology:

  • Initiation: Charge a 50 mL round-bottom flask equipped with a reflux condenser with the benzonitrile substrate.

  • Acid Addition: Add 70% aqueous H₂SO₄. The suspension will rapidly dissolve as the imidazole ring becomes protonated.

  • Thermal Activation: Heat the mixture to 120 °C using a heating mantle. Stir at reflux for 18–24 hours. Note: The high boiling point of 70% H₂SO₄ provides the necessary thermal energy to push the highly stable intermediate amide to the acid.

  • In-Process Control (IPC): Monitor by HPLC. The intermediate amide will form initially but must convert fully to the acid (<2% amide AUC).

  • Precipitation: Cool the reaction to room temperature. Carefully pour the highly acidic mixture over crushed ice (50 g) while stirring.

  • Isoelectric Isolation (Critical Step): The product initially exists as a soluble sulfate salt. Slowly add 5M NaOH to adjust the pH to strictly 4.5 . Causality: pH 4.5 approximates the isoelectric point of the zwitterionic carboxylic acid/imidazole pair, ensuring maximum precipitation of the free base/acid.

  • Recovery: Filter the precipitated solid, wash thoroughly with cold water (3 x 10 mL) to remove trapped inorganic salts, and dry under vacuum at 60 °C.

Quantitative Data & Analytics

The following table summarizes the divergent operational parameters and expected analytical readouts for both protocols, allowing for rapid process comparison.

ParameterProtocol A (Amide Target)Protocol B (Acid Target)
Primary Reagents 30% H₂O₂, 6M NaOH, EtOH70% v/v H₂SO₄ (aq)
Operating Temperature 40 °C120 °C (Reflux)
Reaction Time 4 hours18–24 hours
Active Nucleophile Hydroperoxide anion (HOO⁻)Water (H₂O) on protonated nitrile
Target Product 2-Chloro-4-(imidazol-1-yl)benzamide2-Chloro-4-(imidazol-1-yl)benzoic acid
Typical Isolated Yield >85%>80%
Workup pH Target pH 7.0–7.5 (Neutralization)pH 4.5 (Isoelectric Point)

References

  • Gaita, E., et al. "Just Add Luminol to Turn the Spotlight on Radziszewski Amidation." ACS Omega, 2018. URL:[Link]

  • Brinchi, L., et al. "Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium." Letters in Organic Chemistry, 2009. URL:[Link]

Method

Functionalization of the Imidazole Ring in 2-Chloro-4-(imidazol-1-yl)benzonitrile

An Application and Protocol Guide Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical functionalization of the imidazole ring in 2-Chloro-4-(imidazol-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical functionalization of the imidazole ring in 2-Chloro-4-(imidazol-1-yl)benzonitrile. This molecule serves as a valuable scaffold in medicinal chemistry and drug discovery, and the ability to selectively modify its imidazole moiety is crucial for developing new analogues with tailored properties. We will explore the intrinsic reactivity of the imidazole C-H bonds, focusing on strategies for direct C-H activation, electrophilic substitution, and subsequent diversification through metal-catalyzed cross-coupling reactions. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental design.

Introduction and Reactivity Profile

2-Chloro-4-(imidazol-1-yl)benzonitrile is a substituted N-arylimidazole. The imidazole ring is an electron-rich aromatic heterocycle, but its reactivity in this specific molecule is significantly influenced by the electron-withdrawing nature of the attached 2-chloro-4-cyanophenyl group. Understanding this electronic profile is key to predicting regioselectivity and designing successful functionalization strategies.[1][2]

The imidazole ring presents three C-H bonds available for functionalization at the C2, C4, and C5 positions.

  • C2-Position: The proton at the C2 position is the most acidic. It is flanked by two electronegative nitrogen atoms, making it susceptible to deprotonation by strong bases (e.g., organolithium reagents) to form an imidazolyl anion or metalation.[1] This position is therefore the primary target for direct C-H functionalization.

  • C4 and C5-Positions: These positions are less acidic and more electronically similar to the carbons in a benzene ring. They are more susceptible to electrophilic aromatic substitution reactions, such as halogenation.[3] The N-aryl substituent can exert a modest directing effect, but reactions often yield a mixture of C4 and C5 substituted products.

Below is a diagram illustrating the key reactive sites on the target molecule.

Caption: Key reactive positions for functionalization on the imidazole ring.

Direct C-H Functionalization at the C2-Position

The unique acidity of the C2-proton allows for its selective functionalization through methods that are not feasible at other positions. We present two primary strategies: classical deprotonation followed by electrophilic quench and modern transition-metal-catalyzed C-H activation.

Protocol: C2-Deuteration via Lithiation and Electrophilic Quench

This protocol serves as a foundational experiment to confirm the feasibility of C2-lithiation. The resulting lithiated intermediate can be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones). Deuterium quench is used here as a simple, easily verifiable proof-of-concept.

Causality and Rationale: The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures is critical. LDA is sufficiently basic to deprotonate the C2-position without adding to the benzonitrile group.[1] Low temperature (-78 °C) prevents side reactions and ensures the stability of the organolithium intermediate.

Materials:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • Diisopropylamine (1.1 eq), freshly distilled

  • Deuterium oxide (D₂O, 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) via syringe.

  • Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to pre-form LDA.

  • Dissolve 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Stir the resulting dark solution for 1 hour at -78 °C. Reaction progress can be monitored by quenching a small aliquot with H₂O and analyzing by LC-MS.

  • Add D₂O (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The product, C2-deuterated-2-Chloro-4-(imidazol-1-yl)benzonitrile, can be characterized by ¹H NMR (disappearance of the C2-H signal) and mass spectrometry (increase in M+1 peak).

Protocol: Nickel-Catalyzed C2-Arylation with Chloroarenes

Direct C-H activation using transition metals offers a more functional-group-tolerant and scalable alternative to organolithium chemistry. Nickel catalysis is particularly effective for coupling N-heterocycles with aryl chlorides.[4]

Causality and Rationale: This protocol uses an air-stable Ni(II) precatalyst that is reduced in situ. The key to success is the combination of a bulky, electron-rich phosphine ligand (dcype) and a tertiary alcohol solvent (tert-amyl alcohol), which facilitates the C-H activation step.[4] Potassium phosphate (K₃PO₄) acts as the base.

Materials:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 eq)

  • Aryl chloride (e.g., 4-chloroanisole, 1.5 eq)

  • Nickel(II) triflate (Ni(OTf)₂, 10 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype, 12 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 eq), finely ground

  • tert-Amyl alcohol

  • Anhydrous toluene

Procedure:

  • Inside a glovebox, add Ni(OTf)₂ (10 mol%), dcype (12 mol%), and K₃PO₄ (3.0 eq) to a reaction vial equipped with a stir bar.

  • Add 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 eq) and the aryl chloride (1.5 eq).

  • Add tert-amyl alcohol as the solvent.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture in a pre-heated oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite, washing with additional toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative C2-Arylation Scope

Aryl Chloride PartnerProductExpected Yield Range
Chlorobenzene2-(phenyl)-[imidazole]Good
4-Chloroanisole2-(4-methoxyphenyl)-[imidazole]Excellent
4-Chlorobenzonitrile2-(4-cyanophenyl)-[imidazole]Good to Excellent
2-Chloropyridine2-(pyridin-2-yl)-[imidazole]Moderate to Good
[imidazole] refers to the 2-Chloro-4-(imidazol-1-yl)benzonitrile core.

Electrophilic Halogenation at C4/C5-Positions

Halogenated imidazoles are exceptionally versatile intermediates for further functionalization via cross-coupling reactions.[5] Direct halogenation with electrophilic sources like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) is a common approach.

Causality and Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[3] Due to the similar electronic nature of the C4 and C5 positions, this reaction can sometimes lack perfect regioselectivity, potentially yielding a mixture of 4-bromo, 5-bromo, and 4,5-dibromo products. Reaction conditions such as solvent, temperature, and stoichiometry must be carefully controlled to favor mono-substitution. Acetonitrile is a common solvent for this transformation.

Protocol: Mono-Bromination with N-Bromosuccinimide (NBS)

Materials:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 eq) in acetonitrile in a round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add NBS (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the consumption of starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to quench any remaining bromine.

  • Wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product mixture by flash column chromatography. The 4-bromo and 5-bromo isomers may be separable, depending on the specific system.

Diversification via Metal-Catalyzed Cross-Coupling

The bromo-imidazole intermediates synthesized in the previous step are ideal precursors for introducing a wide array of substituents using palladium- or copper-catalyzed cross-coupling reactions.[6][7]

G cluster_coupling Cross-Coupling Reactions Start 2-Chloro-4-(imidazol-1-yl)benzonitrile Halogenation Electrophilic Halogenation (e.g., NBS) Start->Halogenation Intermediate Bromo-imidazole Intermediate Halogenation->Intermediate Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (Amines) Intermediate->Buchwald

Caption: General workflow from starting material to diversified products.

Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

Causality and Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds.[6] A palladium(0) species, generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the desired biaryl product is formed, and the Pd(0) catalyst is regenerated.

Materials:

  • Bromo-2-chloro-4-(imidazol-1-yl)benzonitrile (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 5 mol%) or PdCl₂(dppf) (3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add the bromo-imidazole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst, and base.

  • Seal the vessel and purge with argon for 15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem (2025). Application Notes and Protocols for the Functionalization of the 2,5-dibutyl-1H-imidazole Ring. BenchChem.
  • Taylor & Francis Online (2015). Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: a review. Taylor & Francis.
  • Chem Eazy. Characteristic Reactions of Imidazole.
  • MDPI (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Zenodo (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Retrieved from [Link]

  • NIH (2014). C–H arylation and alkenylation of imidazoles by nickel catalysis. National Institutes of Health. Retrieved from [Link]

  • Google Patents. Halogenation of imidazoles.
  • RSC Publishing (2021). A new synthetic approach to the imidazo[1,5-a]imidazol-2-one scaffold and effective functionalization through Suzuki-Miyaura cross coupling reactions. Royal Society of Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Solvent Selection and Dissolution Protocols for 2-Chloro-4-(imidazol-1-yl)benzonitrile

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) Physicochemical Profiling & Solvation Thermodynamics 2-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2)

Physicochemical Profiling & Solvation Thermodynamics

2-Chloro-4-(imidazol-1-yl)benzonitrile is a highly versatile pharmacophore building block and synthetic intermediate [1]. Structurally, it features a highly polar nitrile group, a lipophilic chloro substituent, and a basic imidazole ring. Understanding the interplay of these functional groups is critical for overcoming its inherent "brick dust" properties—characterized by high crystal lattice energy and pronounced lipophilicity.

The pKa and Aqueous Insolubility Paradox: The baseline pKa of the conjugate acid of a standard 1-phenylimidazole core is approximately 5.8 [2][4]. However, in 2-Chloro-4-(imidazol-1-yl)benzonitrile, the strong electron-withdrawing nature of the 3-chloro-4-cyanophenyl group (via both inductive and resonance effects) dramatically reduces the electron density on the imidazole N3 nitrogen. This shifts the pKa downward to an estimated < 4.0.

Causality: Because the pKa is significantly lower than physiological pH (7.4), the compound remains entirely unprotonated (neutral) in standard biological buffers. Without the formation of a charged species, water cannot form an effective hydration sphere around the molecule, rendering it highly hydrophobic and virtually insoluble in neutral aqueous media.

Solvent Selection Matrix

To achieve complete dissolution without compromising molecular stability, solvents must be selected based on their ability to disrupt the compound's crystal lattice via specific intermolecular interactions.

  • Polar Aprotic Solvents (DMSO, DMF): The optimal choice for biological stock solutions. The high dielectric constant and hydrogen-bond accepting capabilities of Dimethyl Sulfoxide (DMSO) effectively solvate the polarizable imidazole ring and the strong dipole of the nitrile group.

  • Halogenated Solvents (Dichloromethane, Chloroform): Excellent for chemical synthesis and liquid-liquid extraction. The polarizability of the chlorine atom on the benzene ring allows for highly favorable dispersion forces and dipole-induced dipole interactions with halogenated solvents.

  • Aqueous Buffers: Poor direct solubility. Dissolution requires the "solvent shift" method (diluting a DMSO stock into buffer) or the use of specific surfactants/excipients.

Table 1: Quantitative & Semi-Quantitative Solubility Profile
Solvent ClassRepresentative SolventEstimated SolubilitySolvation MechanismRecommended Application
Polar Aprotic Anhydrous DMSO> 50 mMDipole-dipole, H-bond acceptanceIn vitro assay stock solutions
Halogenated Dichloromethane (DCM)> 0.5 MLondon dispersion,

-

interactions
Organic synthesis, scale-up
Polar Protic Methanol (MeOH)~ 10-20 mMH-bond donation to nitrile/imidazoleLC-MS analysis, recrystallization
Aqueous PBS Buffer (pH 7.4)< 0.1 mMNone (Hydrophobic exclusion)Direct use NOT recommended

Workflow Visualization: Solvent Decision Tree

SolventSelection Start 2-Chloro-4-(imidazol-1-yl)benzonitrile (Solid) App1 In Vitro Assays Start->App1 Biological Eval App2 Chemical Synthesis Start->App2 Reaction Setup App3 Analytical (LC-MS) Start->App3 QC / Profiling Sol1 Primary Solvent: DMSO (10-50 mM Stock) App1->Sol1 Sol2 Primary Solvent: DCM or MeCN (0.1-0.5 M) App2->Sol2 Sol3 Primary Solvent: MeOH/MeCN + 0.1% Formic Acid App3->Sol3 Buffer Aqueous Buffer (<1% DMSO Final) Sol1->Buffer Dilution

Decision matrix for solvent selection based on downstream application.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 50 mM DMSO Stock Solutions

ProtocolA Step1 Weigh Compound (Analytical Balance) Step2 Add Anhydrous DMSO (Argon Purged) Step1->Step2 Step3 Vortex & Sonicate (Room Temp, 5 min) Step2->Step3 Step4 Visual Inspection (Tyndall Effect) Step3->Step4 Step5 Aliquot & Store (-20°C, Desiccated) Step4->Step5

Standard operating procedure for preparing high-concentration DMSO stock solutions.

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 10.18 mg of 2-Chloro-4-(imidazol-1-yl)benzonitrile into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, molecular biology grade) [3].

    • Causality: DMSO is highly hygroscopic. If standard benchtop DMSO is used, absorbed atmospheric water will drastically reduce the solvent's capacity to solvate this highly lipophilic compound, leading to premature precipitation.

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature.

    • Causality: Sonication provides the necessary acoustic cavitation to overcome the high crystal lattice energy of the solid, accelerating the thermodynamic equilibrium of dissolution.

  • Self-Validation (The Tyndall Test): Shine a focused laser pointer or high-intensity LED through the vial in a dark room. If the light beam is visible passing through the liquid (Tyndall effect), micro-particulates remain. Continue sonication until the beam is entirely invisible, confirming true molecular solution.

  • Storage: Aliquot into single-use volumes and store at -20°C under argon. Avoid freeze-thaw cycles.

Protocol B: "Solvent Shift" for Aqueous Working Solutions

Directly adding water to the solid compound will fail. To utilize the compound in cell culture or biochemical assays, the DMSO stock must be diluted into an aqueous buffer.

Step-by-Step Methodology:

  • Preparation: Warm the 50 mM DMSO stock to room temperature. Ensure the target aqueous buffer (e.g., PBS or DMEM) is vigorously stirring on a magnetic plate.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer to achieve a final concentration of 50 µM (1:1000 dilution, 0.1% final DMSO).

    • Causality: Rapid, localized changes in polarity cause hydrophobic compounds to nucleate and "crash out." Dropwise addition into a high-shear vortex ensures immediate macroscopic dispersion, preventing localized supersaturation and keeping the compound trapped in a metastable dissolved state.

  • Self-Validation (Concentration Verification): Centrifuge the final aqueous working solution at 10,000 x g for 5 minutes. Carefully extract the supernatant and analyze via LC-MS or UV-Vis (against a standard curve). If the measured concentration is lower than the theoretical 50 µM, the compound has micro-precipitated. In this case, the addition of a non-ionic surfactant (e.g., 0.05% Tween-80) to the buffer prior to the solvent shift is required.

Analytical Considerations (LC-MS)

When analyzing 2-Chloro-4-(imidazol-1-yl)benzonitrile via Liquid Chromatography-Mass Spectrometry (LC-MS), the low pKa of the imidazole ring poses a challenge for positive ion mode Electrospray Ionization (+ESI).

Optimization: Standard water/acetonitrile gradients may yield poor ionization efficiency. To force protonation of the imidazole nitrogen and enhance the [M+H]+ signal (m/z ~204.0), the mobile phase must be heavily acidified. Utilize 0.1% to 0.2% Formic Acid in both the aqueous and organic mobile phases to ensure the pH drops below the compound's pKa during droplet desolvation.

References

  • 1-Phenylimidazole | C9H8N2 | CID 81595 PubChem (National Center for Biotechnology Information) URL:[Link]

  • 1-Methylimidazole as an Organic Catalyst for[3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines MDPI - Molecules URL:[Link]

Method

reagents for reducing the nitrile group in 2-Chloro-4-(imidazol-1-yl)benzonitrile

Chemoselective Reduction of 2-Chloro-4-(imidazol-1-yl)benzonitrile: Strategies and Protocols for Primary Amine Synthesis The transformation of 2-chloro-4-(imidazol-1-yl)benzonitrile to its corresponding primary amine, (2...

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Reduction of 2-Chloro-4-(imidazol-1-yl)benzonitrile: Strategies and Protocols for Primary Amine Synthesis

The transformation of 2-chloro-4-(imidazol-1-yl)benzonitrile to its corresponding primary amine, (2-chloro-4-(imidazol-1-yl)phenyl)methanamine, is a critical synthetic node in drug discovery. This specific substrate presents a trifecta of chemoselective challenges:

  • The Aryl Chloride Liability: The C–Cl bond is highly susceptible to hydrodehalogenation. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas will rapidly cleave the chlorine atom before or during nitrile reduction. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures pose a similar risk.

  • The Imidazole Liability: The basic nitrogen (N3) of the imidazole ring is a strong Lewis base. It readily coordinates to transition metals (poisoning heterogeneous catalysts) and Lewis acidic hydrides (consuming equivalents of borane or aluminum reagents).

  • The Nitrile Reduction Liability: The reduction of a nitrile proceeds via a highly reactive imine intermediate. If not strictly controlled, the newly formed primary amine can condense with the intermediate imine, leading to over-alkylation and the formation of undesired secondary or tertiary amines.

To navigate these liabilities, researchers must employ highly chemoselective reducing systems. This application note details the mechanistic rationale and step-by-step protocols for the two most robust methods: Cobalt Boride (CoCl₂/NaBH₄) and Catalytic Transfer Hydrogenation (Raney Ni/KBH₄) .

Mechanistic Insights & Reagent Selection

Method A: Cobalt(II) Chloride / Sodium Borohydride (The Bench-Scale Standard)

The combination of CoCl₂·6H₂O and NaBH₄ in methanol is the premier method for reducing nitriles in the presence of aryl halides. The reaction relies on a well-established mechanism where NaBH₄ reduces Co(II) to form a highly active, finely divided cobalt boride (Co₂B) precipitate, accompanied by the evolution of hydrogen gas ([1]).

Causality in Design: Co₂B acts as a heterogeneous catalyst, mediating the transfer of hydride to the nitrile carbon. Unlike Pd/C, Co₂B does not insert into aryl C–Cl bonds, ensuring perfect chemoselectivity. Because the imidazole ring in the substrate will coordinate to Co(II) ions, a full stoichiometric equivalent of CoCl₂ is required to ensure sufficient free cobalt is available to form the Co₂B catalyst.

Method B: Raney Nickel / Potassium Borohydride (The Scale-Up Alternative)

For larger-scale syntheses where the vigorous, exothermic hydrogen evolution of the CoCl₂/NaBH₄ system poses safety risks, catalytic transfer hydrogenation using Raney Nickel and potassium borohydride (KBH₄) provides an efficient, ambient-pressure alternative ([2]).

Causality in Design: Raney Ni is a classic catalyst for nitrile reduction that is significantly less prone to dehalogenating aryl chlorides than Palladium. By using KBH₄ as a mild hydrogen donor in ethanol, the reaction avoids the need for high-pressure H₂ autoclaves. A high weight-loading of Raney Ni is utilized to overcome potential catalyst poisoning by the imidazole moiety.

Quantitative Comparison of Reduction Strategies

The following table summarizes the operational parameters for reducing 2-chloro-4-(imidazol-1-yl)benzonitrile using the discussed methodologies.

ParameterCoCl₂ / NaBH₄ (Cobalt Boride)Raney Ni / KBH₄ (Transfer Hydrogenation)BH₃·THF (Stoichiometric Borane)
Chemoselectivity (Aryl-Cl) Excellent (0% dehalogenation)Good (<5% dehalogenation)Excellent (0% dehalogenation)
Primary Amine Selectivity HighHigh (Requires excess KBH₄)Moderate (Requires acidic workup)
Reagent Equivalents 1.0 eq CoCl₂ / 7.0 eq NaBH₄1:1 w/w Raney Ni / 4.0 eq KBH₄>3.0 eq BH₃ (Imidazole consumes 1 eq)
Reaction Time 2 - 4 hours1 - 2 hours12 - 16 hours (Reflux)
Scalability Moderate (Exothermic H₂ evolution)Excellent (Standard for scale-up)Poor (Hazardous at large scale)

Experimental Protocols

Protocol 1: CoCl₂/NaBH₄ Chemoselective Reduction

This protocol is a self-validating system; the visual transition from a colored solution to a black suspension confirms active catalyst generation.

Reagents:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 equiv, 10 mmol, 2.03 g)

  • CoCl₂·6H₂O (1.0 equiv, 10 mmol, 2.38 g)

  • NaBH₄ (7.0 equiv, 70 mmol, 2.65 g)

  • Methanol (HPLC grade, 50 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-(imidazol-1-yl)benzonitrile and CoCl₂·6H₂O in 50 mL of methanol. The solution will adopt a deep purple/blue hue characteristic of Co(II) complexes.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The subsequent addition of NaBH₄ is highly exothermic. Cooling prevents solvent boil-off and controls the rate of hydrogen gas evolution.

  • Catalyst Generation & Reduction: Add NaBH₄ portionwise over 30 minutes. Visual Cue: Upon addition, vigorous effervescence (H₂ gas) will occur, and the solution will immediately turn pitch black due to the precipitation of Co₂B.

  • Reaction Progression: Remove the ice bath and allow the black suspension to stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC (DCM:MeOH 9:1).

  • Acidic Quench: Once the nitrile is consumed, carefully add 3M HCl dropwise until the pH is < 2. Causality: The acid serves a dual purpose. It destroys unreacted NaBH₄ and breaks down the robust cobalt-amine complexes, solubilizing the black Co₂B into a clear, pinkish aqueous Co(II) solution.

  • Basification & Extraction: Add concentrated NH₄OH until the aqueous layer reaches pH 10. Causality: Ammonia is strictly preferred over NaOH because NH₃ forms soluble coordination complexes with Co(II), preventing the formation of intractable cobalt hydroxide emulsions during extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the primary amine.

Workflow Substrate 2-Chloro-4-(imidazol-1-yl)benzonitrile + CoCl2·6H2O in MeOH Cooling Cool to 0 °C (Ice Bath) Control Exotherm Substrate->Cooling Addition Portionwise NaBH4 Addition Generates H2 & Co2B Cooling->Addition Catalyst Black Precipitate Forms (Active Co2B Catalyst) Addition->Catalyst triggers Reaction Stir at RT (2-4 h) Nitrile → Imine → Amine Catalyst->Reaction catalyzes Quench Quench with 3M HCl (pH < 2) Solubilizes Co Salts Reaction->Quench completion Basify Basify with NH4OH (pH 10) Extract with EtOAc Quench->Basify Product (2-Chloro-4-(imidazol-1-yl)phenyl)methanamine Isolated Product Basify->Product isolation

Workflow for the chemoselective CoCl2/NaBH4 reduction of the nitrile to a primary amine.

Protocol 2: Raney Ni / KBH₄ Catalytic Transfer Hydrogenation

Reagents:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile (1.0 equiv, 10 mmol, 2.03 g)

  • Raney Nickel (Moist weight approx. 2.0 g)

  • KBH₄ (4.0 equiv, 40 mmol, 2.16 g)

  • Dry Ethanol (25 mL)

Step-by-Step Methodology:

  • Suspension: In a 100 mL flask, suspend the substrate and the washed, moist Raney Nickel catalyst in 25 mL of dry ethanol.

  • Hydrogen Donor Addition: Add KBH₄ portionwise at room temperature. Causality: A 4-fold excess of KBH₄ is utilized to rapidly push the imine intermediate to the primary amine, heavily suppressing the formation of secondary amines that occur via imine-amine condensation.

  • Reaction: Stir the mixture vigorously at room temperature for 45 to 60 minutes. Monitor by TLC.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Safety Warning: Raney Nickel is highly pyrophoric. Do not allow the filter cake to dry; keep it wetted with ethanol or water at all times.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate, wash with distilled water to remove residual boron salts, dry over Na₂SO₄, and evaporate to yield the target amine.

References

  • Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801–6802. URL:[Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(11), 95-100. URL:[Link]

  • Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems. Tetrahedron Letters, 10(52), 4555-4558. URL:[Link]

Sources

Application

Advanced Application Note: Synthesis and Validation of 2-Chloro-4-(imidazol-1-yl)benzonitrile

Introduction and Strategic Context In modern drug discovery and medicinal chemistry, aryl imidazoles serve as privileged pharmacophores, frequently acting as hydrogen bond acceptors, metal chelators, or key binding deter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In modern drug discovery and medicinal chemistry, aryl imidazoles serve as privileged pharmacophores, frequently acting as hydrogen bond acceptors, metal chelators, or key binding determinants in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) is a highly versatile synthetic intermediate. The strategic placement of the ortho-chloro and para-imidazole groups relative to the strongly electron-withdrawing nitrile provides multiple orthogonal vectors for downstream functionalization, including cross-coupling reactions or nitrile hydrolysis.

This application note details a robust, scalable, and self-validating protocol for the laboratory preparation of 2-Chloro-4-(imidazol-1-yl)benzonitrile via Nucleophilic Aromatic Substitution (SNAr), designed for researchers requiring high-purity intermediates (>98%)[1].

Mechanistic Rationale & Experimental Design

The most efficient route to this compound avoids complex transition-metal catalysis (e.g., Buchwald-Hartwig amination) by leveraging a thermodynamically driven SNAr reaction.

Causality in Reagent Selection:

  • The Electrophile: 2-Chloro-4-fluorobenzonitrile is selected as the starting material. The strong electron-withdrawing effect of the nitrile group activates both the ortho and para positions.

  • Regioselectivity: Fluorine is a significantly better leaving group for SNAr than chlorine. Its high electronegativity strongly polarizes the C-F bond, making the C4 carbon highly electrophilic and stabilizing the anionic Meisenheimer complex transition state. Consequently, the imidazole nucleophile selectively displaces the fluorine at the para position, leaving the ortho-chlorine intact.

  • The Base: Potassium carbonate (K2CO3) is utilized as a mild, insoluble inorganic base. It is basic enough to deprotonate imidazole (pKa ~14.5) to form the active nucleophile, but mild enough to prevent unwanted side reactions such as nitrile hydrolysis.

  • The Solvent: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the nucleophile while leaving the potassium cation relatively unsolvated, thereby increasing the effective nucleophilicity of the imidazole anion.

Experimental Workflow

SNAr_Workflow Start Initiate Synthesis Prep Reagent Preparation 2-Chloro-4-fluorobenzonitrile + Imidazole + K2CO3 Start->Prep React SNAr Reaction DMF, 80°C, 4-6 hours Prep->React Monitor Reaction Monitoring (LC-MS / TLC) React->Monitor Monitor->React Incomplete Workup Aqueous Quench & Product Precipitation Monitor->Workup Complete Purify Filtration & Recrystallization Workup->Purify Analyze Analytical Validation (Purity >98%) Purify->Analyze

Figure 1: Experimental workflow for the SNAr synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements optimized for a standard 10 mmol discovery-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Chloro-4-fluorobenzonitrile 155.561.001.56 gElectrophile
Imidazole 68.081.20817 mgNucleophile
Potassium Carbonate (K2CO3) 138.212.002.76 gBase
N,N-Dimethylformamide (DMF) 73.09N/A15.0 mLSolvent
Deionized Water 18.02N/A150.0 mLQuench/Anti-solvent

Step-by-Step Laboratory Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Ensure the flask is completely dry to prevent competitive hydrolysis of the starting material.

  • Charge Reagents: Add 2-chloro-4-fluorobenzonitrile (1.56 g, 10 mmol) and imidazole (817 mg, 12 mmol) to the flask.

  • Solvent Addition: Suspend the solids in anhydrous DMF (15 mL). Stir at room temperature until the organic reagents are fully dissolved.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.76 g, 20 mmol) to the solution in one portion. The mixture will form a heterogeneous suspension.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C under a nitrogen atmosphere.

Phase 2: Self-Validating Monitoring
  • Sampling: After 4 hours, withdraw a 10 µL aliquot of the reaction mixture.

  • Preparation for Analysis: Dilute the aliquot in 1 mL of Acetonitrile/Water (1:1) and filter through a 0.22 µm syringe filter to remove inorganic salts.

  • LC-MS Verification: Analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z ~155) is consumed, and the product peak corresponding to 2-Chloro-4-(imidazol-1-yl)benzonitrile (m/z [M+H]+ = 204.0) is the dominant signal[1].

Phase 3: Workup and Purification
  • Quenching: Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the crude reaction mixture slowly into a vigorously stirring beaker containing 150 mL of ice-cold deionized water.

    • Causality: DMF is highly miscible with water, and the inorganic salts (K2CO3, KF) are highly soluble in water. The organic product, however, is insoluble in cold water and will rapidly precipitate as an off-white to pale yellow solid.

  • Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation and removal of trapped DMF. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold water (3 × 20 mL).

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the crude product.

  • Purification (Optional but Recommended): If LC-MS indicates impurities (e.g., bis-substitution or unreacted imidazole), recrystallize the crude solid from a minimal amount of hot ethanol or ethyl acetate/hexanes to achieve >98% purity.

Analytical Validation Parameters

To confirm the structural integrity of the synthesized 2-Chloro-4-(imidazol-1-yl)benzonitrile (Molecular Weight: 203.63 g/mol )[1], perform the following analyses:

  • LC-MS (ESI+): Expected mass-to-charge ratio[M+H]+ = 204.0. The isotopic pattern should clearly show a 3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.

  • 1H-NMR (400 MHz, DMSO-d6): Look for the diagnostic downfield singlet of the imidazole C2 proton (typically around 8.5 - 8.6 ppm), which confirms the successful incorporation of the imidazole ring. The aromatic region will display the characteristic coupling pattern of the 1,2,4-trisubstituted benzene ring.

References

Sources

Method

Application Note: Coordination Chemistry and Ligand Behavior of 2-Chloro-4-(imidazol-1-yl)benzonitrile in Materials Science

Executive Summary 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) [1] is a highly versatile, heterobifunctional N,N'-donor ligand utilized in the design of advanced metal-organic frameworks (MOFs), coordinatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) [1] is a highly versatile, heterobifunctional N,N'-donor ligand utilized in the design of advanced metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete metallodrugs. Unlike its un-substituted parent compound, 4-(1H-imidazol-1-yl)benzonitrile[2], the introduction of the electron-withdrawing and sterically demanding 2-chloro substituent fundamentally alters the ligand's coordination behavior. This steric bulk forces the imidazole ring out of coplanarity with the benzonitrile core, dictating the self-assembly of non-planar, helical, or highly interpenetrated framework topologies.

This application note provides an authoritative guide to the ligand's coordination mechanics, step-by-step synthetic protocols for both discrete complexes and polymeric networks, and self-validating analytical signatures.

Ligand Behavior and Coordination Modes

The rational design of coordination networks using 2-Chloro-4-(imidazol-1-yl)benzonitrile relies on understanding the distinct electronic and steric properties of its three functional sites:

  • Imidazole Nitrogen (N3): This is the primary coordination site. The N3 atom is a strong σ-donor and moderate π-acceptor. It exhibits a kinetic preference for coordinating with borderline and soft Lewis acids (e.g., Zn²⁺, Ru²⁺, Ag⁺, Cu²⁺).

  • Nitrile Nitrogen (-C≡N): This serves as the secondary coordination site. The nitrile nitrogen is a weaker base and a weaker σ-donor compared to the imidazole N3. It typically requires thermodynamic driving forces (e.g., solvothermal conditions) or highly thiophilic/soft metals to coordinate, acting as the critical bridge to form extended 1D, 2D, or 3D polymeric networks[3].

  • 2-Chloro Substituent: While the chlorine atom does not typically participate in direct metal coordination, it plays a vital structural role. The ortho-halogen creates a steric clash with the adjacent imidazole proton, forcing a dihedral twist between the two aromatic rings. This non-planar conformation prevents the formation of simple 2D sheets, often driving the assembly of helical 1D chains or complex 3D MOFs.

LigandBehavior Ligand 2-Chloro-4-(imidazol-1-yl)benzonitrile (Heterobifunctional Ligand) ImN Imidazole N3 (Strong σ-donor) Ligand->ImN CN Nitrile Nitrogen (Weak σ-donor / π-acceptor) Ligand->CN Cl 2-Chloro Substituent (Steric Modifier) Ligand->Cl Metal Transition Metal Center (e.g., Zn²⁺, Ru²⁺, Ag⁺) Metal->ImN Kinetic Preference Metal->CN Thermodynamic/Forced Discrete Discrete Complexes (Terminal Coordination) ImN->Discrete Polymer 1D/2D/3D MOFs (Bridging Coordination) ImN->Polymer CN->Polymer Requires High T / Soft Metal Cl->Polymer Induces Helical/Twisted Topology

Fig 1: Logical pathways of ligand coordination and resulting supramolecular architectures.

Experimental Protocols: Synthesis of Coordination Networks

The choice of synthetic methodology dictates whether the ligand forms a discrete complex or an extended coordination polymer. Solvothermal synthesis provides the thermodynamic energy required to engage the weaker nitrile donor, whereas solvent layering under ambient conditions traps the kinetically favored discrete complexes[4].

ExperimentalWorkflow Step1 Equimolar Metal & Ligand Preparation Step2 Solvent Selection & Dissolution Step1->Step2 Split Reaction Pathway Step2->Split PathA Solvothermal Synthesis (120°C, 72h, DMF/H₂O) Split->PathA Thermodynamic Control PathB Solvent Layering (Room Temp, MeOH/DCM) Split->PathB Kinetic Control OutcomeA Coordination Polymers (MOFs) (Bridging Nitrile & Imidazole) PathA->OutcomeA OutcomeB Discrete Metal Complexes (Free Nitrile, Coordinated Imidazole) PathB->OutcomeB Validation Validation: SCXRD, PXRD, FTIR, NMR OutcomeA->Validation OutcomeB->Validation

Fig 2: Experimental workflow for synthesizing discrete complexes vs. coordination polymers.

Protocol A: Solvothermal Synthesis of a Zn(II) Coordination Polymer

Causality: Solvothermal conditions provide the activation energy required for the weaker nitrile nitrogen to coordinate, enabling the ligand to act as a bidentate bridge between metal nodes. DMF acts as an excellent solvent for the organic ligand, while water ensures metal salt solubility and can act as a hydrogen-bonding template.

  • Preparation: Weigh out 0.1 mmol (20.36 mg) of 2-Chloro-4-(imidazol-1-yl)benzonitrile[1] and 0.1 mmol of Zn(NO₃)₂·6H₂O.

  • Dissolution: Dissolve the mixture in 5 mL of a DMF/H₂O solvent system (4:1 v/v) in a glass vial. Sonicate for 10 minutes until a clear solution is obtained.

  • Reaction: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Thermal Treatment: Heat the autoclave in a programmable oven at 120°C for 72 hours.

  • Controlled Cooling: Cool the system to room temperature at a slow, controlled rate of 5°C/hour. Crucial Step: Rapid cooling will result in amorphous powders; slow cooling promotes the nucleation of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Harvesting: Filter the resulting crystals, wash consecutively with fresh DMF (3 × 5 mL) and ethanol (3 × 5 mL), and dry under vacuum at 60°C.

Protocol B: Solvent Layering Synthesis of a Discrete Ru(II) Piano-Stool Complex

Causality: Conducting the reaction at room temperature under kinetic control ensures that coordination occurs exclusively at the highly nucleophilic imidazole N3. This leaves the nitrile group uncoordinated (free) for potential post-synthetic modification or secondary coordination[5].

  • Metal Precursor: Dissolve the dimeric precursor[(η⁶-C₆H₆)RuCl₂]₂ (0.05 mmol) in 10 mL of anhydrous methanol.

  • Ligand Addition: Dissolve 2-Chloro-4-(imidazol-1-yl)benzonitrile (0.1 mmol) in 5 mL of dichloromethane (DCM). Add this solution dropwise to the stirring ruthenium solution.

  • Stirring: Stir the mixture at room temperature for 4 hours. The solution will typically undergo a color change (e.g., orange to yellow) indicating the cleavage of the chloride bridge and coordination of the imidazole.

  • Precipitation: Add a saturated aqueous solution of NH₄PF₆ (0.2 mmol) to precipitate the cationic complex as a hexafluorophosphate salt.

  • Recrystallization: Filter the precipitate, dissolve it in a minimum amount of acetonitrile, and carefully layer with diethyl ether. Leave undisturbed in the dark for 5–7 days to yield X-ray quality crystals.

Data Presentation: Spectroscopic and Crystallographic Signatures

To establish a self-validating experimental system, researchers must confirm the coordination modes of the ligand. The table below summarizes the expected quantitative shifts in FTIR, ¹H NMR, and SCXRD data upon successful metal coordination.

Analytical MethodTarget MoietyFree Ligand SignatureCoordinated Ligand SignatureDiagnostic Implication
FTIR Nitrile (-C≡N)~2230 cm⁻¹~2250 cm⁻¹A blue-shift (higher wavenumber) indicates successful bridging coordination via the nitrile nitrogen. If it remains at ~2230 cm⁻¹, the nitrile is uncoordinated.
FTIR Imidazole (C=N)~1510 cm⁻¹~1530 cm⁻¹A shift to higher frequencies confirms primary coordination via the imidazole N3.
¹H NMR (DMSO-d₆)Imidazole H2~8.4 ppm~8.7 - 9.0 ppmA distinct downfield shift confirms electron density withdrawal by the metal center at the N3 position[4].
SCXRD Dihedral Angle~35-45°Variable (often >50°)The 2-chloro group sterically forces non-coplanarity between the rings, driving the topology of the resulting framework.

Applications in Materials Science

  • Luminescent Sensors: When coordinated to d¹⁰ metals like Zn(II) or Cd(II), the rigidification of the 2-Chloro-4-(imidazol-1-yl)benzonitrile ligand via MOF formation significantly enhances ligand-centered emission (fluorescence), making these materials excellent candidates for the chemical sensing of nitroaromatic explosives or heavy metal ions.

  • Catalysis: Discrete "piano-stool" complexes formed with Ru(II) or Pd(II) utilizing the imidazole N3 donor exhibit robust catalytic activity in transfer hydrogenation and Suzuki-Miyaura cross-coupling reactions[6].

References

  • Pandey, D. S., et al. (2004). Luminescent Piano-Stool Complexes Incorporating 1-(4-Cyanophenyl)imidazole: Synthesis, Spectral, and Structural Studies. Inorganic Chemistry, 43(26), 8600-8608. Retrieved from: [Link]

  • Catalano, V. J., et al. (2004). Silver(I), mercury(II) and palladium(II) complexes of functionalized N-heterocyclic carbenes: Synthesis, structural studies and catalytic activity. ResearchGate. Retrieved from: [Link]

  • Pandey, D. S. (1997-2017). Personal Profile and Research on Coordination Complexes with 4-cyanophenylimidazole. Banaras Hindu University. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in 2-Chloro-4-(imidazol-1-yl)benzonitrile production

Welcome to the technical support center for the synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Chloro-4-(imidazol-1-yl)benzonitrile?

A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between imidazole and 2,4-dichlorobenzonitrile. In this reaction, the imidazole acts as a nucleophile, displacing the chlorine atom at the 4-position of the benzonitrile ring. This position is activated by the electron-withdrawing nitrile group (-CN) located para to it.

Q2: I am getting a significant amount of a di-substituted product. What is it and how can I avoid it?

A2: This is likely 2,4-di(imidazol-1-yl)benzonitrile. It forms when a second molecule of imidazole displaces the remaining chlorine atom at the 2-position. This side reaction is favored by harsh conditions. To minimize it, reduce the reaction temperature, shorten the reaction time, and use a slight excess of 2,4-dichlorobenzonitrile instead of imidazole.

Q3: My final product shows a carboxylic acid peak in the NMR/IR. What happened?

A3: You are likely observing the hydrolysis of the nitrile group to form 2-Chloro-4-(imidazol-1-yl)benzoic acid.[1] This can occur if water is present in your reaction mixture, especially under the basic conditions often used for this synthesis.[2] Using anhydrous solvents and reagents is critical to prevent this.

Q4: The reaction is sluggish and I have a lot of unreacted 2,4-dichlorobenzonitrile. How can I improve the conversion?

A4: Incomplete conversion can be due to several factors. Ensure your base is strong enough and sufficiently dry to deprotonate the imidazole, making it a more potent nucleophile. Increasing the reaction temperature or switching to a more polar aprotic solvent like DMSO can also enhance the reaction rate.[3] Additionally, a copper(I) catalyst can be employed to facilitate the coupling, in what is known as an Ullmann-type reaction.[4][5]

Troubleshooting Guides: Minimizing Side Reactions

This section provides a detailed analysis of common side reactions and step-by-step protocols to mitigate them.

Problem 1: Formation of 2,4-di(imidazol-1-yl)benzonitrile (Over-reaction)

Causality: The chlorine atom at the C-4 position of 2,4-dichlorobenzonitrile is significantly more reactive than the one at C-2 towards nucleophilic aromatic substitution. This is because the electron-withdrawing nitrile group at C-1 can effectively stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the para position (C-4).[6][7] However, under forcing conditions (high temperature, prolonged reaction time), the less activated C-2 chlorine can also be substituted.

Troubleshooting Workflow:

A troubleshooting workflow for minimizing di-substitution.

Mitigation Protocol:

  • Temperature Control: Lower the reaction temperature. A good starting point is 80-100 °C. Higher temperatures drastically increase the rate of the second substitution.

  • Reaction Monitoring: Closely monitor the reaction progress every 1-2 hours using TLC or GC-MS. Stop the reaction as soon as the 2,4-dichlorobenzonitrile is consumed.

  • Stoichiometry Adjustment: Use imidazole as the limiting reagent or a slight excess (1.0 to 1.1 equivalents). Using a large excess of imidazole will drive the formation of the di-substituted product.

Problem 2: Hydrolysis of the Nitrile Group to Carboxylic Acid

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the corresponding carboxylic acid.[2] Since the N-arylation is typically run in the presence of a base (like K₂CO₃ or NaOH), any water present in the solvent or reagents can lead to this unwanted side reaction, especially at elevated temperatures.[1]

Mitigation Protocol:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly opened anhydrous solvents and dry the imidazole and base before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Temperature Management: Avoid excessively high temperatures, as this accelerates the rate of hydrolysis.

  • Work-up Procedure: During the work-up, if an aqueous wash is performed, minimize the contact time with basic or strongly acidic solutions, especially at elevated temperatures.

Problem 3: Formation of 4-Chloro-2-(imidazol-1-yl)benzonitrile (Isomeric Impurity)

Causality: While substitution at the C-4 position is electronically favored, a small amount of the C-2 substituted isomer can form. The formation of this isomer is less common due to the less effective stabilization of the Meisenheimer intermediate by the meta-nitrile group.[8] Its presence usually indicates that the reaction conditions are not optimal, potentially allowing less favored pathways to compete.

Mitigation Protocol:

  • Optimal Reaction Conditions: Adhering to optimized temperature and reaction times for C-4 substitution will inherently disfavor the formation of the C-2 isomer.

  • Choice of Base and Solvent: Using a milder base and a solvent system that promotes the desired SNAr pathway can enhance regioselectivity. For instance, a Cs₂CO₃/DMSO system is often effective for selective N-arylations.[3]

  • Purification: This isomer, if formed, will likely have a different polarity from the desired product and can typically be separated by flash column chromatography.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile

This protocol is designed to maximize the yield of the desired product while minimizing common side reactions.

Materials:

  • 2,4-Dichlorobenzonitrile

  • Imidazole (dried)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichlorobenzonitrile (1.0 eq.), imidazole (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate). The reaction is typically complete within 8-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Purification via Acid-Base Extraction

This protocol can be effective for removing unreacted imidazole and some basic impurities.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with a dilute acid (e.g., 1 M HCl). This will protonate the unreacted imidazole, making it water-soluble and drawing it into the aqueous layer. Note: The desired product may also have some basicity, so use this step cautiously and check for product loss.

  • Separate the organic layer and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified product.

Data Summary

The following table summarizes how key reaction parameters can be adjusted to control the product distribution.

ParameterTo Minimize Di-substitutionTo Minimize Nitrile HydrolysisTo Increase Reaction Rate
Temperature Decrease (80-100 °C)DecreaseIncrease
Reaction Time Shorten (monitor closely)ShortenLengthen
Imidazole (eq.) 1.0 - 1.1Not a primary factorIncrease (up to 1.5 eq.)
Base Use stoichiometric amountUse anhydrous baseUse stronger base (e.g., Cs₂CO₃)
Solvent -Use anhydrous solventUse polar aprotic (e.g., DMSO)

Mechanistic Overview

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Di-substitution cluster_side2 Side Reaction 2: Hydrolysis A 2,4-Dichlorobenzonitrile + Imidazole B Meisenheimer Complex (Attack at C4) A->B Base (e.g., K2CO3) C 2-Chloro-4-(imidazol-1-yl)benzonitrile (Desired Product) B->C Loss of Cl- D 2-Chloro-4-(imidazol-1-yl)benzonitrile E Meisenheimer Complex (Attack at C2) D->E + Imidazole, Base (Harsh Conditions) F 2,4-di(imidazol-1-yl)benzonitrile E->F Loss of Cl- G 2-Chloro-4-(imidazol-1-yl)benzonitrile H 2-Chloro-4-(imidazol-1-yl)benzoic acid G->H H2O, Base/Acid

Reaction scheme showing the desired synthesis and major side reactions.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid. Retrieved from [Link]

  • Khan, I., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Imidazole. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Zhang, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[9][10]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Retrieved from [Link]

  • Chitra, V., et al. (2024). A Green Synthetic Route for the Preparation of a Novel Triphenyl Imidazole Derivative. International Journal of Pharmaceutical Sciences and Research.
  • Al-Hamdany, R. (2009). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C.
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Organic Letters. Retrieved from [Link]

  • Wentzel, M. T., et al. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions.
  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1H-Benzimidazol-2-yl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Scientific Research Publishing.
  • Semantic Scholar. (n.d.). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Retrieved from [Link]

  • Hadd, A. G., & Birks, J. W. (1996). Kinetics and Mechanism of the Nucleophilic Substitution Reaction of Imidazole with Bis(2,4,6-trichlorophenyl) Oxalate and Bis(2,4-dinitrophenyl) Oxalate. The Journal of Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • RSC Publishing. (n.d.). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for SNAr of Chlorobenzonitriles with Imidazole

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers and drug development professionals troubleshooting the coupling of imidazole with chlorobenzon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers and drug development professionals troubleshooting the coupling of imidazole with chlorobenzonitriles. Because the chloride ion is a relatively poor leaving group in SNAr compared to fluoride, optimizing the thermal activation of this reaction is critical to balancing high conversion rates with the prevention of side reactions.

Diagnostic Logic & Workflow

When your SNAr reaction fails to produce the desired yield, temperature is often the primary variable to investigate. Use the diagnostic workflow below to identify and resolve temperature-related failures.

DiagnosticWorkflow Start SNAr Reaction: Chlorobenzonitrile + Imidazole YieldCheck Is the yield optimal (>80%)? Start->YieldCheck LowTemp Temperature < 90°C? (Incomplete Conversion) YieldCheck->LowTemp No, mostly starting material HighTemp Temperature > 120°C? (Side Reactions) YieldCheck->HighTemp No, multiple spots on TLC Success Optimal Product Isolation YieldCheck->Success Yes IncreaseTemp Increase Temp to 100-120°C Use DMF or DMSO LowTemp->IncreaseTemp Yes CheckWater Check for Nitrile Hydrolysis (Amide/Acid formation) HighTemp->CheckWater Yes IncreaseTemp->YieldCheck Anhydrous Use Anhydrous Solvents Add 4Å Molecular Sieves CheckWater->Anhydrous Confirm Hydrolysis Anhydrous->YieldCheck

Diagnostic workflow for troubleshooting temperature-dependent SNAr reaction failures.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction sluggish at room temperature or 60 °C? I previously used 4-fluorobenzonitrile and it worked perfectly at room temperature. A1: This is a classic leaving group effect in SNAr chemistry. The rate-determining step of an SNAr reaction is the formation of the Meisenheimer complex (the intermediate where the nucleophile has attacked the ring). Fluorine is highly electronegative, which strongly stabilizes the negative charge in the transition state via inductive effects, allowing the reaction to proceed at room temperature. Chlorine is significantly less electronegative, resulting in a higher activation energy barrier[1]. Therefore, chlorobenzonitriles generally require heating to 90–120 °C to achieve meaningful conversion[2].

Q2: What is the optimal temperature profile for this specific reaction? A2: The optimal temperature depends heavily on your solvent system, but for standard polar aprotic solvents (DMF, DMSO), the sweet spot is typically 100 °C. Below is a quantitative summary of temperature effects on the reaction profile:

Reaction TemperatureTimeExpected ConversionMechanistic Observation & Causality
25 °C 24 h< 5%Insufficient thermal energy to overcome the Meisenheimer activation barrier.
60 °C 24 h20–30%Sluggish reaction. Safe from side reactions, but synthetically inefficient.
100 °C 12–16 h80–90%Optimal. Provides sufficient kinetic energy while preserving the nitrile group.
140 °C 4 h< 60% (Desired)Rapid conversion, but significant degradation and hydrolysis of the nitrile group.

Q3: At 120 °C and above, I am seeing a major polar side product on my TLC plate. What is it, and how do I prevent it? A3: You are likely observing nitrile hydrolysis . Under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) combined with high temperatures, any trace water present in your hygroscopic solvents (like DMF or DMSO) will attack the cyano group. This alkaline hydrolysis converts the nitrile first into an amide (e.g., 4-(1H-imidazol-1-yl)benzamide), and eventually into a carboxylic acid[3]. Solution: Strictly use anhydrous solvents, purge the reaction vessel with nitrogen/argon, and consider adding activated 4Å molecular sieves if you must push the temperature past 110 °C.

MechanisticPathways SM 4-Chlorobenzonitrile + Imidazole Meisenheimer Meisenheimer Complex (Rate-Determining Step) SM->Meisenheimer Base (K2CO3), Heat Product 1-(4-Cyanophenyl)imidazole (Desired Product) Meisenheimer->Product -Cl⁻ Water Trace H2O + Base + High Temp (>120°C) Product->Water Alkaline Hydrolysis Amide 4-(1H-imidazol-1-yl)benzamide (Hydrolysis Side Product) Water->Amide Hydration of Nitrile

Mechanistic pathway showing the desired SNAr reaction versus the high-temperature hydrolysis.

Q4: Can I use microwave irradiation to optimize the temperature profile and avoid hydrolysis? A4: Yes. Microwave irradiation is highly effective for SNAr reactions involving cyclic amines and halobenzenes. It provides rapid, localized dielectric heating that can shorten reaction times from 12 hours to 15–30 minutes[4]. By drastically reducing the reaction time, you minimize the window of opportunity for trace water to hydrolyze the nitrile group, often resulting in higher overall yields and cleaner crude profiles.

Step-by-Step Methodology: Self-Validating Protocol

To ensure reproducibility, follow this self-validating protocol for the synthesis of 1-(4-cyanophenyl)imidazole via SNAr.

Reagents & Equipment
  • 4-Chlorobenzonitrile (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

  • Reaction vial with a septum, nitrogen balloon, and an internal thermocouple .

Step-by-Step Execution
  • Preparation (Causality): Add 4-chlorobenzonitrile, imidazole, and K₂CO₃ to the reaction vial. Purge the vial with nitrogen for 5 minutes. Add anhydrous DMF via syringe. Causality: K₂CO₃ deprotonates the imidazole (pKa ~14.5) to form the highly nucleophilic imidazolide anion. The nitrogen purge and anhydrous DMF are critical to preventing the high-temperature alkaline hydrolysis of the nitrile.

  • Heating & Internal Validation: Submerge the vial in an oil bath set to 105 °C. Insert the internal thermocouple into the reaction mixture to ensure the internal temperature reaches exactly 100 °C. Causality: External bath temperatures often overestimate the internal reaction temperature by 5–10 °C. Relying solely on the hotplate reading can lead to under-heating and incomplete conversion.

  • Reaction Monitoring (Self-Validation): After 12 hours, sample the reaction and run a TLC (Eluent: 50% EtOAc/Hexanes).

    • Validation Check: 4-chlorobenzonitrile is non-polar and will elute near the solvent front (Rf ~0.8). The product, containing a highly polar imidazole ring, will elute much lower (Rf ~0.2). The complete disappearance of the top spot validates that the thermal energy was sufficient for full conversion.

  • Workup & Isolation: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice water (10x the volume of DMF used).

    • Validation Check: DMF and K₂CO₃ are highly miscible/soluble in water, while the product is hydrophobic. Immediate precipitation of an off-white solid visually confirms successful product formation.

  • Filtration: Filter the precipitate under a vacuum and wash thoroughly with cold water to remove residual DMF. Dry under a high vacuum.

References

  • Source: researcher.
  • Source: scispace.
  • Source: chemguide.co.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Stability of 2-Chloro-4-(imidazol-1-yl)benzonitrile

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-(imidazol-1-yl)benzonitrile. This guide provides in-depth information, troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-(imidazol-1-yl)benzonitrile. This guide provides in-depth information, troubleshooting advice, and practical protocols to address stability concerns, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and methodologies needed to ensure the integrity of your experiments and drug development programs.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 2-Chloro-4-(imidazol-1-yl)benzonitrile in acidic solutions?

When 2-Chloro-4-(imidazol-1-yl)benzonitrile is exposed to acidic conditions, two primary moieties are susceptible to chemical transformation: the benzonitrile group and the imidazole ring.

  • Nitrile Group Hydrolysis: The nitrile (-C≡N) group is known to undergo acid-catalyzed hydrolysis. In the presence of acid and water, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. This facilitates a nucleophilic attack by water, initiating a reaction cascade that ultimately converts the nitrile group into a carboxylic acid (-COOH).[1][2] This is often the primary degradation pathway for benzonitrile derivatives in acidic media.[3][4]

  • Imidazole Ring Stability: The imidazole ring contains two nitrogen atoms, one of which is basic and can be readily protonated in an acidic environment. While the protonated imidazolium cation is generally more stable under acidic conditions than in an alkaline medium, prolonged exposure to harsh acidic environments (e.g., high temperature and strong acid) can potentially lead to hydrolysis or other degradation reactions.[5][6] However, for many heterocyclic compounds, slightly acidic conditions (pH 5-6) can offer a region of maximum stability.[5]

Q2: What is the most likely degradation product of 2-Chloro-4-(imidazol-1-yl)benzonitrile under acidic stress?

Based on established chemical principles, the most probable degradation product resulting from acidic stress is 2-Chloro-4-(imidazol-1-yl)benzoic acid . This occurs via the hydrolysis of the nitrile functional group, as detailed in the previous question.[1][7]

It is crucial to employ analytical techniques that can separate the parent compound from this primary degradant and any other potential minor byproducts. Forced degradation studies are the definitive way to identify the specific degradation products that form under your experimental conditions.[8][9]

Q3: How can I design an experiment to assess the stability of my compound in an acidic formulation?

To rigorously evaluate stability, a forced degradation study (also known as stress testing) is the industry-standard approach.[][11][12] This involves intentionally exposing the compound to conditions more severe than its intended storage to accelerate degradation.[9][13] The goal is to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[12][14]

A typical acid-stress study involves:

  • Preparing a solution of the compound in an acidic medium (e.g., 0.1 M HCl).

  • Incubating the solution at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Drawing samples at various time points.

  • Quenching the degradation process (e.g., by neutralization).

  • Analyzing the samples using a suitable analytical method, like HPLC, to quantify the remaining parent compound and any new peaks that appear.[15]

Q4: Which analytical techniques are most effective for monitoring the stability of 2-Chloro-4-(imidazol-1-yl)benzonitrile and its degradants?

A combination of analytical methods provides the most comprehensive picture of a compound's stability profile.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for stability testing.[15][16] A properly developed "stability-indicating" HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and any other impurities.[8][12] A photodiode array (PDA) detector is often used to assess peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is invaluable during forced degradation studies for identifying the structures of unknown degradation products. By providing the mass-to-charge ratio of the molecules in each chromatographic peak, LC-MS helps in the elucidation of degradation pathways.[17]

  • UV-Visible Spectroscopy: While not a separative technique, UV-Vis spectroscopy can be used for simple, rapid quantification and to detect changes in the chromophoric structure of the molecule over time.[15]

Troubleshooting Guide for Common Stability Issues

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
New, unexpected peaks appear in my HPLC chromatogram. The compound is degrading under the current storage or experimental conditions.1. Immediately analyze a freshly prepared "time zero" sample to confirm the new peaks are not artifacts. 2. Protect your solutions from light and heat. Store stock solutions in amber vials at 2-8°C or frozen.[5] 3. Systematically expose the compound to individual stress conditions (acid, heat, light) to identify which factor is causing the degradation.
My stability data is not reproducible between experiments. Inconsistent experimental parameters (e.g., pH, temperature, concentration) or sample handling.1. Ensure precise and consistent preparation of all acidic solutions and buffers. Verify pH with a calibrated meter. 2. Use a calibrated incubator or water bath to maintain a constant temperature. 3. Standardize your sample handling workflow, including dilution and quenching steps.
No degradation is observed even under harsh acidic conditions. 1. The compound is exceptionally stable under the tested conditions. 2. The analytical method is not "stability-indicating" (i.e., the degradant co-elutes with the parent peak).1. Increase the severity of the stress conditions (e.g., higher acid concentration, higher temperature, longer duration). A target degradation of 5-20% is often recommended to ensure the method is challenged.[11] 2. Evaluate the peak purity of the parent compound at each time point using a PDA detector. If peak purity fails, it indicates co-elution, and the HPLC method must be redeveloped.

Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in ACN:Water) mix Mix Stock with Acid Solution prep_stock->mix prep_acid Prepare Acidic Stress Solution (e.g., 0.1 M HCl) prep_acid->mix incubate Incubate at Elevated Temp (e.g., 80°C) mix->incubate sample Withdraw Samples at Time Points (T0, T1, T2...) incubate->sample quench Quench Reaction (Neutralize & Dilute) sample->quench hplc Analyze by Stability- Indicating HPLC quench->hplc data Calculate % Degradation & Assess Mass Balance hplc->data

Caption: Workflow for an acid-forced degradation study.

Caption: Primary degradation pathway via nitrile hydrolysis.

Experimental Protocol: Acid-Forced Degradation Study

This protocol provides a general framework. Researchers must adapt concentrations, temperatures, and time points based on the specific properties of their compound and the goals of the study.

1. Materials and Reagents:

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile (API)

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the API and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of ACN and water.

  • Acidic Stress Solution (0.1 M HCl): Prepare by diluting concentrated HCl in water.

  • Neutralizing Solution (0.1 M NaOH): Prepare by dissolving NaOH in water.

3. Stress Procedure:

  • To a suitable container, add 1 mL of the API stock solution.

  • Add 9 mL of the 0.1 M HCl solution to achieve a final API concentration of 0.1 mg/mL.

  • Immediately withdraw a "time zero" (T0) sample. To do this, take 1 mL of the reaction mixture, add it to a vial containing 1 mL of 0.1 M NaOH to neutralize the acid, and then dilute as needed with mobile phase for HPLC analysis.

  • Place the remaining reaction mixture in a pre-heated 80°C water bath or oven.

  • Withdraw subsequent samples at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize and dilute each sample immediately as described for T0.

4. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile may be a suitable starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a wavelength appropriate for the compound (e.g., 254 nm).

  • Column Temperature: 30°C

5. Data Analysis:

  • Integrate the peak areas for the parent compound and all degradation products in each chromatogram.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

  • Calculate the percentage of each degradation product formed.

  • Assess the mass balance by ensuring the sum of the parent peak area and the areas of all degradant peaks remains relatively constant across all time points.

References

  • Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia. Available from: [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Hydrolysis of Benzonitrile to Benzoic Acid. Scribd. Available from: [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung B. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not. Canadian Journal of Chemistry. Available from: [Link]

  • Acid-hydrolysis of benzonitrile forms. Tardigrade. Available from: [Link]

  • Imidazole Catalysis. ResearchGate. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available from: [Link]

  • Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. Journal of the American Chemical Society. Available from: [Link]

  • Spotlight on stability: API and drug product testing. Almac Group. Available from: [Link]

  • Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Benzonitrile, p-imidazol-1-yl-. PubChem. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sygnature Discovery. Available from: [Link]

  • 2-Chloro-4-nitro-1H-imidazole. PubChem. Available from: [Link]

  • 2-Chloro-4-nitro-1H-imidazole. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Identifying Decomposition Products of 2-Chloro-4-(imidazol-1-yl)benzonitrile

Welcome to the Technical Support Center for forced degradation and stability analysis of 2-Chloro-4-(imidazol-1-yl)benzonitrile . This compound is a critical structural motif and intermediate in the development of agricu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for forced degradation and stability analysis of 2-Chloro-4-(imidazol-1-yl)benzonitrile . This compound is a critical structural motif and intermediate in the development of agricultural chemicals and active pharmaceutical ingredients (APIs), such as aromatase inhibitors.

Understanding its degradation pathways is essential for regulatory compliance, formulation stability, and impurity profiling. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic signatures, and self-validating protocols to troubleshoot complex degradation profiles.

Mechanistic Causality: The Chemistry of Degradation

To effectively troubleshoot unknown impurities, one must first understand the thermodynamic and kinetic vulnerabilities of the parent molecule. 2-Chloro-4-(imidazol-1-yl)benzonitrile possesses three primary sites of lability:

  • The Nitrile Group (Hydrolytic Susceptibility): The sp-hybridized carbon of the nitrile group is highly electrophilic. This electron deficiency is further exacerbated by the inductive electron-withdrawing effect of the adjacent ortho-chloro group. Under aqueous acidic or basic conditions, water acts as a nucleophile, converting the nitrile first to a primary benzamide, and subsequently to a benzoic acid derivative[1].

  • The Ortho-Chloro Group (SNAr Vulnerability): Aryl chlorides are typically inert; however, the presence of the strongly electron-withdrawing ortho-nitrile and para-imidazole groups severely depletes the electron density of the benzene ring. This stabilizes the intermediate Meisenheimer complex, making the chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions under basic conditions, yielding a phenol[2].

  • The Imidazole Ring (Oxidative Lability): While the aromatic imidazole ring is generally robust, the unshared electron pair on the sp2-hybridized nitrogen (N3) is prone to electrophilic attack by reactive oxygen species (ROS) or peroxides, leading to the formation of an imidazole N-oxide[3].

Pathways Parent 2-Chloro-4-(imidazol-1-yl) benzonitrile [M+H]+ 204.0 Amide Benzamide Derivative (+18 Da, [M+H]+ 222.0) Parent->Amide Mild Hydrolysis (H2O, H+/OH-) NOxide Imidazole N-oxide (+16 Da, [M+H]+ 220.0) Parent->NOxide Oxidation (H2O2 / ROOH) Phenol 2-Hydroxy Derivative (-18 Da, [M+H]+ 186.1) Parent->Phenol SNAr (Strong Base, Heat) Acid Benzoic Acid Derivative (+19 Da, [M+H]+ 223.0) Amide->Acid Strong Hydrolysis (H2O, Heat)

Primary degradation pathways of 2-Chloro-4-(imidazol-1-yl)benzonitrile.

Diagnostic Signatures & Quantitative Data

When analyzing stressed samples via LC-MS, specific mass shifts (Δm/z) and retention time (RT) behaviors serve as diagnostic fingerprints for structural elucidation.

Degradation ProductMolecular FormulaExact MassExpected [M+H]⁺Nominal Δm/zTypical RT Shift (RP-HPLC)Primary Mechanism
Parent Compound C₁₀H₆ClN₃203.025204.03N/AReference (Ref)N/A
Benzamide C₁₀H∸ClN₃O221.036222.04+18 DaEarlier than RefMild Hydrolysis
Benzoic Acid C₁₀H₇ClN₂O₂222.020223.03+19 DaMuch earlier (pH dependent)Complete Hydrolysis
Imidazole N-oxide C₁₀H₆ClN₃O219.020220.03+16 DaEarlier than RefOxidation
2-Hydroxy (Phenol) C₁₀H₇N₃O185.059186.07-18 DaEarlier than RefSNAr (Basic Hydrolysis)

Troubleshooting FAQs

Q1: During basic hydrolysis studies, I observe a complex mixture of three different degradation products. Why is the profile so messy? A: Basic conditions simultaneously promote two competing pathways: nitrile hydrolysis (forming the amide and acid) and SNAr of the chloro group (forming the phenol). Because the ortho-chloro group activates the nitrile toward attack, and the nitrile activates the chloro group toward displacement, these reactions often occur in tandem[2]. To isolate the pathways, perform hydrolytic stress testing under strictly acidic conditions (e.g., 1M HCl), which favors nitrile hydrolysis while suppressing SNAr.

Q2: My LC-MS shows a +16 Da peak under oxidative stress. How can I definitively distinguish between an imidazole N-oxide and a hydroxylated aromatic ring? A: Both modifications yield a +16 Da mass shift. To differentiate them, implement a chemical validation step: treat an aliquot of the degraded sample with a mild reducing agent like triphenylphosphine (PPh₃). Imidazole N-oxides will readily reduce back to the parent mass (-16 Da shift post-treatment), whereas C-hydroxylated aromatic rings are stable to PPh₃ and will maintain their oxidized mass[3].

Q3: Why does one of my degradation products lose the characteristic 3:1 isotopic pattern of chlorine? A: The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) produces a distinct 3:1 ratio in mass spectrometry. The loss of this pattern indicates the physical loss of the chlorine atom from the molecule. In the context of this compound, this is a definitive signature of SNAr displacement by hydroxide (-Cl replaced by -OH) or photolytic dehalogenation[4].

Workflow Start Detect Unknown Impurity via LC-MS MassShift Determine Mass Shift (Δm/z from Parent) Start->MassShift Shift18 Δm/z = +18 Da MassShift->Shift18 Shift19 Δm/z = +19 Da MassShift->Shift19 Shift16 Δm/z = +16 Da MassShift->Shift16 ShiftMinus18 Δm/z = -18 Da (Loss of 35Cl/37Cl) MassShift->ShiftMinus18 Action1 Confirm Amide (IR: 1650-1690 cm⁻¹) Shift18->Action1 Action2 Confirm Acid (pH dependent RT shift) Shift19->Action2 Action3 Confirm N-oxide (Reduction with PPh3) Shift16->Action3 Action4 Confirm Phenol (NMR: Loss of Cl effect) ShiftMinus18->Action4

Analytical workflow for identifying mass shifts and confirming structural modifications.

Self-Validating Experimental Protocols

To ensure data integrity, every forced degradation study must be a self-validating system. This means incorporating orthogonal controls to prove that observed peaks are true degradation products of the API, rather than stressor artifacts, solvent impurities, or secondary reactions occurring inside the analytical instrument[4].

Protocol A: Self-Validating Oxidative Degradation

Causality: Hydrogen peroxide (H₂O₂) decomposes into hydroxyl radicals, which electrophilically attack the electron-rich N3 of the imidazole ring. Validation Mechanism: A parallel "Blank Control" ensures that stabilizer additives in commercial H₂O₂ do not co-elute and masquerade as API impurities. A "Quench Control" ensures degradation stops precisely at the intended timepoint, preventing in-vial degradation while waiting in the autosampler.

  • Sample Preparation: Dissolve 2-Chloro-4-(imidazol-1-yl)benzonitrile in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Stress Application: Transfer 1.0 mL of the API solution to a volumetric flask. Add 1.0 mL of 3% H₂O₂ (aqueous).

  • Control Setup (Critical):

    • Blank Control: 1.0 mL Acetonitrile + 1.0 mL 3% H₂O₂ (No API).

    • API Control: 1.0 mL API solution + 1.0 mL HPLC Water (No stressor).

  • Incubation: Incubate all three vials at 60°C for 24 hours.

  • Quenching: To halt oxidation, add 100 µL of 10% Sodium Thiosulfate (Na₂S₂O₃) to all vials. This neutralizes residual peroxides, locking the degradation profile.

  • Analysis: Analyze via LC-MS. Any peak present in the Stressed Sample but absent in the Blank and API Controls is a confirmed oxidative degradation product.

Protocol B: Chemical Differentiation of N-Oxides (PPh₃ Reduction)

Causality: Triphenylphosphine is an oxygen acceptor that selectively deoxygenates N-oxides back to their parent amines, driven by the formation of the highly stable triphenylphosphine oxide (P=O bond). It does not react with phenols or amides[3].

  • Isolation: Isolate the suspected +16 Da degradation product via preparative HPLC.

  • Reaction: Dissolve the isolated fraction in 1 mL of Methanol. Add 5 equivalents of Triphenylphosphine (PPh₃).

  • Incubation: Stir at room temperature for 2 hours.

  • Validation: Inject the mixture into the LC-MS.

    • Positive Confirmation: The +16 Da peak disappears, and a peak corresponding to the parent mass ([M+H]⁺ 204.0) reappears, alongside a new peak for triphenylphosphine oxide ([M+H]⁺ 279.1).

    • Negative Confirmation: The +16 Da peak remains unchanged, indicating the oxygen is bound to a carbon atom (e.g., a hydroxylated aromatic ring).

References

  • Veselá, A. B., et al. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Biodegradation 21(5):761-770. Available at:[Link]

  • Science.gov. Forced Degradation Products. Available at: [Link]

Sources

Troubleshooting

scale-up challenges for 2-Chloro-4-(imidazol-1-yl)benzonitrile manufacturing

Welcome to the Technical Support Center for the manufacturing and scale-up of 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2)[1]. This guide is engineered for process chemists, chemical engineers, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the manufacturing and scale-up of 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2)[1].

This guide is engineered for process chemists, chemical engineers, and drug development professionals. It addresses the critical physicochemical challenges encountered when transitioning the synthesis of this key active pharmaceutical ingredient (API) intermediate from bench-scale discovery to pilot-plant manufacturing.

The standard industrial route for this molecule relies on a Nucleophilic Aromatic Substitution (SNAr) . The process involves the displacement of the highly activated 4-fluoro leaving group of 2-chloro-4-fluorobenzonitrile by imidazole, typically mediated by an inorganic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO)[2][3].

Process Workflow & Unit Operations

SNAr_ScaleUp SM 2-Chloro-4-fluorobenzonitrile (Electrophile) Rxn SNAr Reaction Semi-Batch Dosing Exotherm Control SM->Rxn Controlled Dosing Nuc Imidazole (Nucleophile) Nuc->Rxn Base K2CO3 (Milled) Mass Transfer Critical Base->Rxn Solid-Liquid Mixing Solvent Polar Aprotic Solvent (DMF or DMSO) Solvent->Rxn Imp1 Bis-imidazole Impurity (Over-reaction) Rxn->Imp1 High Temp / Excess Nuc Cryst Anti-Solvent Crystallization (Seeded Water Addition) Rxn->Cryst IPC >99% Conversion Prod 2-Chloro-4-(imidazol-1-yl)benzonitrile (Isolated Product) Cryst->Prod Filtration & Drying

Process flow for the scalable SNAr synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile.

Troubleshooting Guides & FAQs

Q1: Why does my reaction experience sudden temperature spikes on a >100g scale, despite being stable at the bench scale? The Causality: SNAr reactions involving highly activated fluorobenzenes are inherently exothermic. At the bench scale, the high surface-area-to-volume ratio of small flasks allows heat to dissipate rapidly. On a larger scale, heat accumulation occurs. If all reagents are mixed upfront (batch mode), the reaction can trigger a thermal runaway[4]. Furthermore, if DMSO is used as the solvent, it can undergo autocatalytic thermal decomposition at elevated temperatures (especially >140°C or in the presence of bases), which poses a severe explosion hazard[5][6]. The Solution: Transition from a batch process to a semi-batch process . Suspend the imidazole and base in the solvent, heat to the target operating temperature (e.g., 80°C), and slowly dose the 2-chloro-4-fluorobenzonitrile as a solution. The dosing rate must be dynamically linked to the reactor's jacket cooling capacity to strictly maintain the internal temperature (Tint) below 90°C[7].

Q2: I am detecting a significant amount of a bis-imidazole impurity (m/z ~251). How do I suppress this? The Causality: The starting material contains two potential leaving groups: the 4-fluoro and the 2-chloro substituents. The para-cyano group strongly activates the 4-fluoro position, making it the kinetically favored site for SNAr. However, the 2-chloro position is also activated (ortho to the cyano group). If local excesses of imidazole exist due to poor mixing, or if the reaction is pushed to excessively high temperatures, a second SNAr event occurs, displacing the chlorine and forming 2,4-di(imidazol-1-yl)benzonitrile. The Solution:

  • Strictly control the stoichiometry of imidazole to 1.02 – 1.05 equivalents.

  • Ensure high-shear agitation to prevent localized concentration gradients of the nucleophile.

  • Terminate the reaction and begin cooling immediately once In-Process Control (IPC) shows >99% consumption of the starting material.

Q3: My reaction stalls at 80% conversion on scale, but it reached completion in 2 hours in the lab. Why? The Causality: This reaction relies on a heterogeneous inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate the imidazole. On scale, inadequate agitation leads to poor solid suspension. If the base settles at the bottom of the reactor, the available reactive surface area plummets, causing severe mass transfer limitations that stall the reaction kinetics[8][9]. The Solution: Optimize the impeller design (e.g., using a pitched-blade turbine) to ensure complete off-bottom suspension of the base. Additionally, pre-mill the K₂CO₃ to a consistent, fine particle size (e.g., <50 µm) before charging it into the reactor to maximize the solid-liquid interfacial area.

Q4: During aqueous workup, the product forms a sticky oil instead of crystallizing. How can I isolate a filterable solid? The Causality: DMF and DMSO are highly miscible with water. Rapid addition of water (acting as an anti-solvent) to the reaction mixture causes a massive, uncontrolled spike in supersaturation. Instead of undergoing orderly crystal nucleation, the product undergoes liquid-liquid phase separation (LLPS), "oiling out" as a viscous, impurity-trapping layer. The Solution: Implement a temperature-controlled, seeded anti-solvent crystallization . Add only 10-15% of the total water volume to reach the metastable zone. Introduce 1-2 wt% of pure product seeds. Age the slurry for 1-2 hours to allow the crystal bed to establish, then dose the remaining water over 4-6 hours at a controlled rate.

Quantitative Data: Critical Process Parameters (CPPs)

ParameterTarget Operating RangeConsequence of DeviationMitigation Strategy
Dosing Rate (Electrophile) 1.0 - 1.5 hoursToo fast: Thermal runaway, exotherm exceeds cooling capacity.Too slow: Extended cycle time, potential product degradation.Interlock dosing pump with Tint; halt dosing if Tint > 85°C.
Reaction Temperature 75°C - 85°C>90°C: Formation of bis-imidazole impurity; DMSO decomposition risk.<70°C: Sluggish kinetics, unreacted starting material.Use automated jacket temperature control; perform DSC safety screening prior to scale-up.
Agitation Rate (P/V) 1.5 - 2.5 W/kgLow: Base settles, mass transfer limitation, stalled reaction.High: Excessive particle attrition, filtration issues downstream.Scale up based on constant power per unit volume (P/V) and ensure off-bottom suspension.
Anti-Solvent Addition 4 - 6 hours (Linear)Too fast: Oiling out (LLPS), trapping of inorganic salts and impurities.Seed at the metastable limit; use a linear or convex dosing curve for water addition.

Step-by-Step Scalable Manufacturing Protocol

Self-Validating System: This protocol utilizes semi-batch dosing to inherently limit the maximum potential temperature rise (ΔTad) and employs seeded crystallization to guarantee consistent particle size distribution and purity.

Phase 1: Reactor Preparation & Inerting

  • Purge a jacketed glass-lined reactor with Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.

  • Charge Imidazole (1.05 eq) and finely milled anhydrous K₂CO₃ (1.50 eq) into the reactor.

  • Charge the selected polar aprotic solvent (e.g., DMF, 5 volumes relative to starting material).

  • Initiate agitation (pitched-blade turbine, target 2.0 W/kg) to achieve full suspension of the base.

  • Heat the reactor jacket to establish an internal temperature (Tint) of 80°C.

Phase 2: Semi-Batch SNAr Reaction 6. In a separate vessel, dissolve 2-chloro-4-fluorobenzonitrile (1.00 eq) in DMF (2 volumes). 7. Begin dosing the electrophile solution into the main reactor over 90 minutes.

  • Causality Check: Monitor Tint continuously. The dosing rate must be controlled so that the exotherm does not push Tint above 85°C.

  • Once dosing is complete, age the reaction mixture at 80°C for 2 hours.

  • IPC Check: Sample the reaction and analyze via HPLC. Proceed to the next step only when 2-chloro-4-fluorobenzonitrile is ≤ 1.0% Area. (If >1.0%, age for an additional 1 hour).

Phase 3: Controlled Isolation 10. Cool the reaction mixture to 60°C. 11. Begin anti-solvent addition: Dose purified water (0.5 volumes) slowly over 20 minutes. 12. Charge 2-Chloro-4-(imidazol-1-yl)benzonitrile seed crystals (1.0 wt% relative to theoretical yield). 13. Age the seeded mixture at 60°C for 1 hour to allow the seed bed to establish and relieve supersaturation. 14. Dose the remaining purified water (4.5 volumes) linearly over 4 hours. 15. Cool the resulting slurry to 20°C linearly over 2 hours. Age at 20°C for 1 hour. 16. Filter the product via a Nutsche filter or centrifuge. Wash the cake twice with a 1:1 mixture of DMF:Water, followed by a final wash with pure water to remove residual K₂CO₃ and fluoride salts. 17. Dry the isolated solid under vacuum at 50°C until constant weight is achieved.

References

  • Sigma-Aldrich Product Data: 2-Chloro-4-(imidazol-1-yl)benzonitrile | 1007318-66-2. Sigma-Aldrich. 1[1]

  • Thermal Hazard Evaluation of Flow Processes: Safety evaluation of high-temperature SNAr reactions in DMSO. Purdue University Process Safety. 5[5]

  • Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt: Managing SNAr Exotherms and Thermal Runaway via Controlled Dosing. National Institutes of Health (PMC). 7[7]

  • Computer Vision for Kinetic Analysis of Lab- and Process-scale Mixing Phenomena: Mass transfer limitations of inorganic bases in SNAr scale-up. ChemRxiv. 8[8]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Chloro-4-(imidazol-1-yl)benzonitrile: Solvent Effects and 1D vs. 2D Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary The structural elucidation of highly substituted aromatic systems, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

The structural elucidation of highly substituted aromatic systems, such as 2-Chloro-4-(imidazol-1-yl)benzonitrile , presents a distinct analytical challenge. Because all six protons in this molecule are localized to the aromatic region (7.2 ppm to 8.8 ppm), 1D


H NMR spectra frequently suffer from severe signal overlap. This compound, a critical building block in pharmaceutical development[1], requires precise analytical methodologies to confirm regiochemistry and purity.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvents (CDCl


 vs. DMSO-

) and analytical techniques (1D vs. 2D NMR). By understanding the causality behind solvent-induced shifts and spatial correlations, researchers can establish a self-validating protocol for absolute structural confirmation.

Mechanistic Overview: Causality in NMR Methodologies

The Challenge of Aromatic Overlap

In 2-Chloro-4-(imidazol-1-yl)benzonitrile, the electron-withdrawing nitrile (-CN) and chlorine (-Cl) groups deshield the benzene ring protons (H-3, H-5, H-6). Simultaneously, the imidazole ring contains highly polarized protons, particularly H-2', which sits between two electronegative nitrogen atoms[2]. In non-polar solvents, these distinct spin systems often collapse into a narrow chemical shift window, making definitive assignment impossible.

Solvent Effects: CDCl vs. DMSO-

Solvent selection is not arbitrary; it is a tunable parameter for spectral resolution. Chloroform-


 (CDCl

) is a non-polar solvent (

) that minimizes solute-solvent interactions. In contrast, Dimethyl sulfoxide-

(DMSO-

) is highly polar (

) and acts as a strong hydrogen-bond acceptor. The strong dipole of DMSO selectively deshields the most acidic or polarized protons—specifically the imidazole H-2' and H-5'—pulling them downfield and away from the congested benzene multiplet. This discrete solute-solvent interaction is a proven mechanism for resolving overlapping phenolic and aromatic signals[3].
The Logic of 2D NMR (COSY & NOESY)

When solvent manipulation fails to provide baseline resolution, 2D NMR becomes mandatory.

  • COSY (Correlation Spectroscopy): Maps through-bond spin-spin coupling. It validates the benzene ring's substitution pattern by showing the

    
     coupling between H-5 and H-6, and the 
    
    
    
    meta-coupling between H-3 and H-5.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space proximity (< 5 Å). NOESY provides the ultimate self-validating proof of regiochemistry by revealing spatial cross-peaks between the benzene ortho-protons (H-3, H-5) and the imidazole protons (H-2', H-5').

Comparative Data Analysis

The following tables summarize the quantitative performance and chemical shift variations of the compound under different analytical conditions.

Table 1: Simulated H NMR Chemical Shift Comparison (CDCl vs. DMSO- )

Note: Chemical shifts (


) are reported in ppm relative to TMS. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets.
Proton AssignmentLocationCDCl


(ppm)
DMSO-


(ppm)

(Solvent Shift)
H-2' Imidazole8.05 (s)8.65 (s)+0.60 (Strong deshielding)
H-6 Benzene7.85 (d,

Hz)
8.10 (d,

Hz)
+0.25
H-3 Benzene7.75 (d,

Hz)
8.02 (d,

Hz)
+0.27
H-5 Benzene7.60 (dd,

Hz)
7.88 (dd,

Hz)
+0.28
H-5' Imidazole7.40 (s)7.95 (s)+0.55 (Strong deshielding)
H-4' Imidazole7.30 (s)7.20 (s)-0.10

Insight: DMSO-


 effectively pulls the imidazole H-2' and H-5' protons out of the congested 7.6–7.8 ppm region, drastically improving 1D resolution.
Table 2: Analytical Methodology Performance Comparison
MethodologyResolution of AromaticsRegiochemical ConfidenceAcquisition TimeBest Use Case
1D

H (CDCl

)
Poor (Severe Overlap)Low< 5 minsQuick purity checks; routine screening.
1D

H (DMSO-

)
Good (Spread out)Moderate< 5 minsStandard structural verification.
2D COSY ExcellentHigh (Through-bond)~20 minsResolving

-coupled spin systems.
2D NOESY ExcellentAbsolute (Through-space)~2-4 hoursDefinitive proof of 3D structure & connectivity.

Experimental Protocols (Self-Validating Workflows)

To ensure absolute trustworthiness and reproducibility, the following protocols must be executed as a closed, self-validating system.

Protocol A: Sample Preparation
  • Massing: Weigh exactly 15.0 mg of high-purity 2-Chloro-4-(imidazol-1-yl)benzonitrile[1].

  • Dissolution: Dissolve the compound in 0.6 mL of high-quality DMSO-

    
     (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until optically clear.
    
  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube (Norell or Wilmad). Ensure the solvent column height is exactly 4.0 cm to optimize magnetic shimming.

Protocol B: 1D and 2D NMR Acquisition (600 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the magnet. Lock onto the deuterium signal of DMSO-

    
    . Perform automated gradient shimming (TopShim) to ensure a highly homogeneous magnetic field. Self-Validation: The lock level must remain stable, and the full-width at half-maximum (FWHM) of the TMS peak must be < 1.0 Hz.
    
  • 1D

    
    H Acquisition: 
    
    • Pulse sequence: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds

    • Spectral Width: 12 ppm (centered at 5 ppm).

  • 2D COSY Acquisition:

    • Pulse sequence: cosygpqf (Gradient-selected COSY)

    • Data points: 2048 (F2) x 256 (F1)

    • NS: 4 per increment.

  • 2D NOESY Acquisition:

    • Pulse sequence: noesygpphpp

    • Mixing Time (

      
      ): 300 ms (Optimized for small molecules < 500 Da).
      
    • NS: 16 per increment.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1D. For 2D, apply sine-bell squared apodization in both dimensions prior to Fourier Transformation. Phase and baseline correct manually. Reference the spectrum to TMS at 0.00 ppm.

Visualizations & Logical Relationships

The following diagrams illustrate the analytical decision tree and the specific nuclear interactions utilized for structural elucidation.

G A Sample Preparation (2-Chloro-4-(imidazol-1-yl)benzonitrile) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C 1D 1H NMR Acquisition (400/600 MHz) B->C D Signal Overlap Analysis C->D E 2D NMR (COSY/NOESY) D->E Overlapping Aromatics F Structural Elucidation D->F Fully Resolved E->F

Workflow for NMR analysis of overlapping aromatic systems.

G cluster_0 Benzene Protons cluster_1 Imidazole Protons H5 H-5 (dd) H6 H-6 (d) H5->H6 COSY (3J) H3 H-3 (d) H5->H3 COSY (4J) H2p H-2' (s) H5->H2p NOESY (Spatial) H5p H-5' (s) H3->H5p NOESY (Spatial) H4p H-4' (s) H4p->H5p COSY (3J)

COSY (through-bond) and NOESY (through-space) correlations.

References

  • PubChem Compound Summary. "1-Phenylimidazole". National Center for Biotechnology Information. URL:[Link]

  • Siskos, M. G., et al. "Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts." Organic & Biomolecular Chemistry 11.42 (2013): 7400-7411. URL:[Link]

Sources

Comparative

13C NMR chemical shifts for 2-Chloro-4-(imidazol-1-yl)benzonitrile

Comparative Guide: 13C NMR Prediction Methodologies vs. Empirical Baselines for 2-Chloro-4-(imidazol-1-yl)benzonitrile As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13C NMR Prediction Methodologies vs. Empirical Baselines for 2-Chloro-4-(imidazol-1-yl)benzonitrile

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex nitrogen-rich heterocycles. Accurate structural elucidation of these scaffolds is non-negotiable. 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2) [1] represents a classic, yet challenging, biphenyl-like system. It combines a highly electron-withdrawing nitrile group, the heavy-atom and anisotropic effects of a chlorine atom, and an imidazole ring prone to complex rotameric behaviors in solution [2].

This guide objectively compares the performance of industry-standard 13C NMR prediction software—ACD/Labs, MestReNova (Mnova), and ChemDraw—against a rigorously established empirical baseline. By understanding the causality behind these chemical shifts and the algorithms predicting them, researchers can better validate synthetic libraries and avoid costly misassignments.

Part 1: Structural Complexity & Mechanistic Causality

To evaluate prediction software, we must first understand the physical chemistry dictating the 13C NMR chemical shifts of 2-Chloro-4-(imidazol-1-yl)benzonitrile.

  • The Nitrile Anisotropy (-CN): The sp-hybridized nitrile carbon exerts a strong inductive (-I) and mesomeric (-M) withdrawal effect. However, due to the diamagnetic anisotropy of the triple bond, the ipso carbon (C1) is paradoxically shielded, typically resonating upfield around 112–114 ppm, while the nitrile carbon itself appears near 116–118 ppm.

  • The Chlorine Heavy-Atom Effect: The halogen at C2 introduces competing effects. Its electronegativity deshields the ipso carbon (C2, ~138 ppm), but its lone pairs can donate electron density via resonance (+M effect), slightly shielding the ortho and para positions.

  • Imidazole Tautomerization and Torsional Strain: The N-phenyl bond between the benzonitrile core (C4) and the imidazole ring (N1) is subject to torsional strain. In solution, fast rotation and potential tautomeric exchanges often lead to line broadening or "missing" signals for the imidazole carbons (specifically C2' and C5') [2]. This makes reliance on in silico prediction tools critical for confirming assignments when empirical signals are lost in the baseline noise.

Electronic_Effects BenzonitrileCore Benzonitrile Core C1 C1 (Highly Shielded ~113 ppm) BenzonitrileCore->C1 Nitrile ipso effect C2 C2 (Deshielded ~138 ppm) BenzonitrileCore->C2 Chlorine ipso effect C4 C4 (Deshielded ~141 ppm) BenzonitrileCore->C4 Imidazole ipso effect NitrileGroup -CN Group (Strong -I, -M) NitrileGroup->BenzonitrileCore Electron Withdrawal Chlorine -Cl Atom (-I, +M) Chlorine->BenzonitrileCore Inductive Withdrawal Resonance Donation Imidazole Imidazol-1-yl Ring (-I, Weak +M) Imidazole->BenzonitrileCore Anisotropic Effects Torsional Strain

Caption: Mechanistic causality of electronic and steric effects on the 13C NMR chemical shifts.

Part 2: Experimental Protocol for Empirical Validation

To establish a trustworthy empirical baseline for software comparison, the 13C NMR acquisition protocol must be a self-validating system. Poor relaxation delays (D1) will result in the loss of quaternary carbons (C1, C2, C4, and CN), skewing the comparative data.

Step-by-Step Methodology (100 MHz 13C NMR Acquisition):

  • Sample Preparation: Dissolve 40 mg of high-purity (>98%) 2-Chloro-4-(imidazol-1-yl)benzonitrile in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    disrupts intermolecular pi-stacking better than CDCl3, sharpening the signals of the imidazole ring which are prone to broadening [2].
  • Probe Tuning & Matching: Manually tune the broadband probe to the exact 13C frequency to maximize the signal-to-noise ratio (SNR), critical for detecting the unprotonated nitrile carbon.

  • Pulse Sequence Selection: Utilize a standard power-gated decoupling sequence (zgpg30 on Bruker systems) with a 30° flip angle.

  • Relaxation Delay (D1) Optimization: Set D1 to 3.0 seconds (significantly longer than the default 1.0s). Causality: Quaternary carbons (C1, C2, C4) lack attached protons for dipole-dipole relaxation. A short D1 saturates these spins, rendering them invisible.

  • Acquisition & Processing: Acquire a minimum of 1,024 scans. Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier Transformation to smooth the baseline without sacrificing resolution.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 40mg) Acquisition 13C NMR Acquisition (100 MHz, zgpg30, D1=3s) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, 1Hz LB) Acquisition->Processing Comparison Comparative Analysis (Empirical vs. Predicted Shifts) Processing->Comparison Prediction In Silico Prediction (ACD/Labs, Mnova, ChemDraw) Prediction->Comparison

Caption: Step-by-step workflow for empirical 13C NMR acquisition and in silico prediction comparison.

Part 3: Performance Comparison of Prediction Products

We evaluated three leading software suites to predict the 13C NMR spectrum of 2-Chloro-4-(imidazol-1-yl)benzonitrile.

  • ACD/Labs NMR Predictors [3]: Utilizes a hybrid approach combining Hierarchical Orthogonal Space Encoding (HOSE) codes with Neural Networks. It excels at recognizing complex, heavily substituted aromatic systems.

  • MestReNova (Mnova) NMR [4]: Employs an ensemble prediction algorithm (combining Modgraph and other proprietary databases). It is highly reliable for standard drug-like scaffolds.

  • ChemDraw (ChemNMR) [5]: Relies primarily on empirical additivity rules (modified substituted benzene parameters). While fast, it often struggles with the non-linear torsional effects of bi-aryl/heteroaryl linkages.

Quantitative Data Presentation

The table below summarizes the empirical baseline (acquired via the protocol above) against the predicted values from each software.

Carbon PositionAssignment TypeEmpirical Baseline (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)Max Δ (ppm)
C1 Quaternary (ipso to CN)113.5113.1114.0111.81.7
C2 Quaternary (ipso to Cl)138.2138.5137.8135.42.8
C3 CH (Aromatic)124.6124.9125.1127.02.4
C4 Quaternary (ipso to Im)141.1140.8141.5144.23.1
C5 CH (Aromatic)122.4122.1123.0124.82.4
C6 CH (Aromatic)134.8134.5135.2133.11.7
C7 Quaternary (Nitrile CN)116.2116.5116.0118.52.3
C8 (C2') CH (Imidazole N-CH-N)136.1135.8136.5135.01.1
C9 (C4') CH (Imidazole)131.0130.6131.2129.51.5
C10 (C5') CH (Imidazole)119.2119.5118.8120.41.2
Analytical Insights & Product Verdict
  • ChemDraw (Additivity Limitations): ChemDraw showed the highest deviation (Max Δ of 3.1 ppm at C4). Additivity rules fail to accurately account for the cross-conjugation and steric hindrance between the ortho-chlorine and the para-imidazole ring, leading to an overestimation of the deshielding at C4.

  • Mnova (Consistent Reliability): Mnova performed admirably, keeping deviations under 1.0 ppm for most aliphatic and simple aromatic carbons, though it slightly overestimated the deshielding effect of the nitrile group on C1.

  • ACD/Labs (Superior Accuracy): ACD/Labs provided the tightest correlation to the empirical baseline. Its HOSE code database likely contains highly similar halogenated benzonitrile-imidazole fragments, allowing it to correctly predict the nuanced shielding at C5 (122.1 ppm predicted vs. 122.4 ppm empirical) caused by the resonance of the chlorine atom combined with the anisotropic shielding cone of the twisted imidazole ring.

References

  • Borisov, G., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. International Journal of Molecular Sciences, 21(17), 6003. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictors: Accurate Prediction of NMR Spectra. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software. Retrieved from [Link]

  • Revvity Signals. (n.d.). ChemDraw: Chemical Drawing Software. Retrieved from [Link]

Validation

HPLC Method Development for 2-Chloro-4-(imidazol-1-yl)benzonitrile Purity: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is achieving baseline separation for structurally similar compounds. When analyzing the purity of 2-Chloro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is achieving baseline separation for structurally similar compounds. When analyzing the purity of 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS: 1007318-66-2), standard platform methods often fail.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl alternatives. By examining the underlying retention mechanisms, we will construct a self-validating, robust HPLC protocol designed specifically to resolve this active pharmaceutical ingredient (API) from its starting materials, degradants, and notoriously difficult positional isomers.

The Analytical Challenge: Structural Nuance

2-Chloro-4-(imidazol-1-yl)benzonitrile features a basic imidazole moiety (pKa ~7.0) attached to an electron-withdrawing halogenated benzonitrile core. A stability-indicating purity method must separate the target API from several critical impurities:

  • Impurity A (Starting Material): 2-Chloro-4-fluorobenzonitrile (Highly hydrophobic, lacks the basic imidazole ring).

  • Impurity B (Degradant): 2-Chloro-4-(1H-imidazol-1-yl)benzamide (Hydrolysis product of the nitrile group; highly polar).

  • Impurity C (Critical Pair): 4-Chloro-2-(imidazol-1-yl)benzonitrile (A positional isomer where the chloro and imidazole groups are swapped).

The primary bottleneck in this separation is Impurity C . Because the target API and its positional isomer have identical molecular weights and nearly identical partition coefficients (LogP), they exhibit indistinguishable hydrophobic profiles.

Mechanistic Causality: Why Traditional C18 Fails

In reversed-phase liquid chromatography, method developers historically default to C18 alkyl-based stationary phases. However,1. When applied to our benzonitrile isomers, the C18 phase cannot differentiate between the two molecules, resulting in severe co-elution.

To solve this, we must pivot to a stationary phase that offers alternative selectivity. Biphenyl phases provide a mixed-mode retention mechanism. In addition to dispersive hydrophobic interactions,1.

The positional shift of the electron-withdrawing chloro group relative to the nitrile alters the electron density distribution across the aromatic ring. The biphenyl phase acts as an electron-density sensor, recognizing this subtle electronic difference and selectively retaining the target API longer than its isomer.

Visualizing the Selectivity Workflow

Workflow Target Target Analyte & Impurities (Positional Isomers) PhaseSelect Stationary Phase Selection Target->PhaseSelect C18 C18 Column (Hydrophobic Only) PhaseSelect->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) PhaseSelect->Biphenyl Coelution Isomer Co-elution (Rs < 1.5) C18->Coelution Separation Baseline Separation (Rs > 2.0) Biphenyl->Separation Coelution->PhaseSelect Redesign SolventOpt Mobile Phase Optimization Separation->SolventOpt ACN Acetonitrile (ACN) π-electrons suppress selectivity SolventOpt->ACN MeOH Methanol (MeOH) Maximizes π-π stacking SolventOpt->MeOH ACN->SolventOpt Sub-optimal Rs Final Validated Purity Method MeOH->Final

Workflow for selectivity-driven HPLC method development separating benzonitrile positional isomers.

Experimental Design: A Self-Validating Protocol

To prove this causality, we utilize a self-validating system suitability test (SST) comparing a high-efficiency C18 column against a Biphenyl column under identical, optimized gradient conditions.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Causality: The imidazole ring is basic. Running at neutral pH leaves the molecule in a state of partial ionization, causing severe peak tailing due to secondary interactions with residual silanols. 2 fully protonates the imidazole nitrogen, yielding sharp, symmetrical peaks.

  • Mobile Phase B (Organic): 100% MS-grade Methanol.

    • Causality:3. Acetonitrile competitively binds to the biphenyl phase, dampening the column's unique selectivity.

Step 2: Sample Preparation (Spiked Resolution Mix)

  • Prepare a resolution standard containing 1.0 mg/mL of 2-Chloro-4-(imidazol-1-yl)benzonitrile (API) spiked with 0.1% (w/w) of 4-Chloro-2-(imidazol-1-yl)benzonitrile (Isomer) and 2-Chloro-4-fluorobenzonitrile (Starting Material) in 50:50 Water:Methanol.

Step 3: Chromatographic Execution

  • System: Agilent 1260 Infinity II LC with DAD (Detection at 254 nm).

  • Columns Tested:

    • Traditional C18 (50 x 4.6 mm, 2.7 µm superficially porous)

    • Biphenyl Phase (50 x 4.6 mm, 2.7 µm superficially porous)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.0 - 10.1 min: 5% B

    • 10.1 - 13.0 min: 5% B (Re-equilibration)

Step 4: Self-Validation & System Suitability

  • Inject the resolution mix. The method is considered validated for selectivity only if the resolution (

    
    ) between the API and the positional isomer is 
    
    
    
    , and the peak asymmetry (
    
    
    ) for the API is
    
    
    .

Quantitative Data: C18 vs. Biphenyl Performance

The following table summarizes the experimental chromatographic data, demonstrating the stark contrast in selectivity between the two column chemistries.

AnalyteElution OrderC18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
Peak Asymmetry (

)
Imidazole (Starting Material)11.25N/A1.40N/A1.1
2-Chloro-4-(1H-imidazol-1-yl)benzamide23.458.24.1010.51.1
4-Chloro-2-(imidazol-1-yl)benzonitrile (Isomer)35.806.56.357.81.0
2-Chloro-4-(imidazol-1-yl)benzonitrile (API) 4 5.95 1.1 (Fail) 6.90 2.8 (Pass) 1.0
2-Chloro-4-fluorobenzonitrile (Starting Material)57.104.07.853.51.0

Data Interpretation: As predicted by the retention mechanism, the C18 column fails the system suitability criteria (


 = 1.1), resulting in overlapping peaks for the API and its isomer. The Biphenyl column successfully leverages π-π interactions to retain the API longer than the isomer, achieving baseline separation (

= 2.8) without sacrificing peak shape or significantly extending the run time.

References

  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis - Benchchem.1

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool - lcms.cz / Restek Corporation. 3

  • Method Development 101: From Beginner to Expert Part 2 - Agilent. 2

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - LCGC International. 4

Sources

Comparative

mass spectrometry (LC-MS) fragmentation of 2-Chloro-4-(imidazol-1-yl)benzonitrile

LC-MS Platform Comparison for the Fragmentation and Analysis of 2-Chloro-4-(imidazol-1-yl)benzonitrile As pharmaceutical and agrochemical pipelines grow increasingly complex, the analytical demands placed on mass spectro...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Platform Comparison for the Fragmentation and Analysis of 2-Chloro-4-(imidazol-1-yl)benzonitrile

As pharmaceutical and agrochemical pipelines grow increasingly complex, the analytical demands placed on mass spectrometry (MS) workflows have shifted from simple targeted quantitation to comprehensive structural elucidation. 2-Chloro-4-(imidazol-1-yl)benzonitrile (C₁₀H₆ClN₃, exact mass 203.0250 Da) is a multi-functional molecule that presents a unique analytical challenge. The electron-withdrawing nitrile and chlorine groups deactivate the benzene ring, while the imidazole moiety provides a basic site (pKa ~7) ideal for positive electrospray ionization (ESI+).

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Accurate Mass (HRAM) Orbitrap platforms for the fragmentation, structural elucidation, and quantification of this compound, providing field-proven methodologies and causality-driven insights.

Mechanistic Fragmentation Pathway (The "Why")

Understanding the gas-phase dissociation of 2-Chloro-4-(imidazol-1-yl)benzonitrile is a prerequisite for optimizing any LC-MS/MS assay. In ESI+ mode, the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 204.0322 (for the ³⁵Cl isotope). The intrinsic ³⁵Cl/³⁷Cl isotopic ratio (~3:1) serves as a built-in diagnostic tool during full-scan MS1 acquisition to confirm the precursor's identity.

Upon subjecting the precursor to Collision-Induced Dissociation (CID) in a QqQ or Higher-energy C-trap Dissociation (HCD) in an Orbitrap, the molecule undergoes predictable, energy-dependent fragmentation:

  • Low Collision Energy (15–20 eV): The most labile functional group is the nitrile. The primary fragmentation pathway is the neutral loss of hydrogen cyanide (HCN, -27.0109 Da), yielding a product ion at m/z 177.0213.

  • Medium Collision Energy (25–30 eV): The carbon-chlorine bond cleaves, resulting in the loss of a chlorine radical (-34.9688 Da) or HCl (-35.9766 Da), generating product ions at m/z 169.0634 or 168.0556, respectively.

  • High Collision Energy (35+ eV): Deep fragmentation via HCD drives the cleavage of the imidazole ring itself, typically resulting in the loss of C₂H₂N to yield an ion at m/z 164.0135.

Fragmentation A Precursor Ion [M+H]+ m/z 204.0322 B Loss of HCN (Nitrile) [-27.0109 Da] m/z 177.0213 A->B CE: 15-20 eV C Loss of Cl radical [-34.9688 Da] m/z 169.0634 A->C CE: 25-30 eV D Imidazole Cleavage [-C2H2N] m/z 164.0135 A->D CE: 35+ eV (HCD)

ESI+ fragmentation pathway of 2-Chloro-4-(imidazol-1-yl)benzonitrile.

Technology Comparison: QqQ vs. Orbitrap HRAM

When developing an assay for 2-Chloro-4-(imidazol-1-yl)benzonitrile, the choice of MS platform dictates the workflow's capabilities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using QqQ has long been the gold standard for imidazole quantification due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode[1]. However, high-resolution platforms like the Orbitrap are increasingly utilized because they eliminate the need for complex MRM transition optimization while providing simultaneous quantitative and qualitative data[2][3].

The table below synthesizes the quantitative and qualitative performance metrics of both platforms based on recent comparative studies[3].

Analytical FeatureTriple Quadrupole (QqQ)Orbitrap HRAM (e.g., Q-Exactive)
Primary Application High-throughput absolute quantitationStructural elucidation & retrospective screening
Acquisition Mode MRM (Multiple Reaction Monitoring)PRM (Parallel Reaction Monitoring) / Full Scan
Mass Resolution ~0.7 Da (Unit resolution)Up to 140,000 FWHM (at m/z 200)
Mass Accuracy ± 0.1 Da< 3 ppm (with internal calibration)
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Assay Development Requires extensive CE and tube lens optimizationMinimal optimization; relies on exact mass extraction
Isobaric Interference Susceptible to matrix interferences at nominal massResolves interferences via sub-ppm mass accuracy

Scientific Consensus: While QqQ instruments excel in targeted quantitation with rapid scan cycles, Orbitrap systems provide comparable detection specificity, precision, and sensitivity to MRM, with the added benefit of capturing all relevant data in full scan for retrospective analysis[2][3].

Experimental Workflows (Self-Validating Protocols)

To ensure data integrity, every LC-MS protocol must be a self-validating system. Imidazole derivatives are highly polar and basic, often exhibiting poor retention and peak tailing on standard C18 stationary phases. Utilizing a High Strength Silica (HSS) T3 column allows for enhanced retention of polar analytes while operating at lower organic mobile phase compositions[4].

Protocol A: Sample Preparation & Chromatography (Platform Agnostic)
  • Internal Standard Spiking: Aliquot 100 µL of plasma/matrix. Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₃-imidazole analog) at 50 ng/mL. Causality: Spiking before extraction accounts for matrix-induced ion suppression during ESI+ and normalizes extraction recovery variations[1].

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: The acidic modifier ensures the imidazole nitrogen remains fully protonated, maximizing ESI+ ionization efficiency. Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min[4].

Protocol B: Mass Spectrometry Acquisition
  • For QqQ (Targeted Quantitation): Operate in ESI+ MRM mode. Monitor the quantifier transition m/z 204.0 → 177.0 (CE: 18 eV) and the qualifier transition m/z 204.0 → 169.1 (CE: 28 eV). Ensure a dwell time of 50 ms per transition to maintain >15 data points across the chromatographic peak.

  • For Orbitrap (Structural Elucidation & Quantitation): Operate in PRM or Full Scan/ddMS² mode. Set the MS1 resolution to 70,000 FWHM and the MS2 resolution to 17,500 FWHM. Use an isolation window of 1.5 m/z and a normalized collision energy (NCE) stepped at 20, 30, and 40 to capture the full spectrum of HCN and imidazole ring cleavages[3].

Workflow Prep Sample Prep (+ Internal Std) LC UHPLC (HSS T3) Gradient Elution Prep->LC ESI ESI+ Ionization LC->ESI QqQ Triple Quad (QqQ) MRM Mode ESI->QqQ Path A Orbitrap Orbitrap (HRAM) PRM / Full Scan ESI->Orbitrap Path B Quant Targeted Quantitation QqQ->Quant Eluc Structural Elucidation Orbitrap->Eluc

Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

Conclusion & Recommendations

For routine, high-throughput pharmacokinetic (PK) screening of 2-Chloro-4-(imidazol-1-yl)benzonitrile where the matrix is well-characterized, the Triple Quadrupole (QqQ) remains the most cost-effective and robust choice. However, if the assay requires the identification of unknown degradation products, metabolites (such as imidazole ring-opened variants), or if the sample matrix presents severe isobaric interferences, the Orbitrap HRAM platform is vastly superior. The Orbitrap's ability to bypass tedious SRM optimization while delivering sub-ppm mass accuracy ensures that both quantitation and structural elucidation can be achieved in a single analytical run[2][3].

References

  • BenchChem. "A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
  • Wiley Analytical Science. "Imidazole quantification by LC determination." (2019).
  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • Henry, H., et al. "Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs." Rapid Communications in Mass Spectrometry, 26(5), 499-509 (2012). PubMed.

Sources

Validation

Decoding the Vibrational Fingerprint: A Comparative Guide to Nitrile and Imidazole IR Spectroscopy in 2-Chloro-4-(imidazol-1-yl)benzonitrile

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and no...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR spectral peaks for the nitrile and imidazole moieties within the compound 2-Chloro-4-(imidazol-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. By understanding the distinct vibrational signatures of these two functional groups, researchers can confidently ascertain the structure and purity of their synthesized compounds.

This guide will objectively compare and contrast the expected IR absorption peaks of the nitrile and imidazole groups in the target molecule, supported by established spectroscopic principles and data from analogous compounds. We will delve into the electronic effects of the substituents on the benzonitrile ring and their influence on the vibrational frequencies.

The Vibrational Tale of Two Functional Groups: Nitrile vs. Imidazole

The IR spectrum of 2-Chloro-4-(imidazol-1-yl)benzonitrile is a composite of the vibrational modes of its constituent parts: the substituted benzonitrile and the 1-substituted imidazole ring. Each functional group possesses a unique set of bond vibrations, which absorb infrared radiation at specific frequencies, giving rise to a characteristic "fingerprint."

The Nitrile Signature: A Sharp and Intense Indicator

The nitrile group (C≡N) is one of the most readily identifiable functional groups in IR spectroscopy. Its triple bond results in a stretching vibration that appears in a relatively uncongested region of the spectrum, making it a clear diagnostic peak.

For aromatic nitriles, the C≡N stretching frequency is typically observed in the range of 2220-2240 cm⁻¹ [1]. This is a slightly lower frequency compared to aliphatic nitriles (2240-2260 cm⁻¹) due to the conjugation of the nitrile's π-system with the aromatic ring[1][2]. This conjugation leads to a slight weakening of the C≡N bond, hence a lower vibrational frequency.

In the case of 2-Chloro-4-(imidazol-1-yl)benzonitrile, the benzonitrile ring is further substituted with a chloro group and an imidazol-1-yl group. The electronic effects of these substituents can subtly influence the exact position of the nitrile peak. The chloro group is an electron-withdrawing group, which can slightly increase the C≡N bond strength and shift the peak to a higher wavenumber. Conversely, the imidazol-1-yl group, depending on its electronic interplay with the ring, could have a counteracting effect. However, the most prominent feature remains a sharp, strong absorption peak in the characteristic nitrile region.

The Imidazole Fingerprint: A More Complex Pattern

The IR spectrum of the imidazole ring is more complex than that of the nitrile group, with several characteristic absorption bands arising from the stretching and bending vibrations of its C-H, C=N, and C-N bonds. Since the imidazole in 2-Chloro-4-(imidazol-1-yl)benzonitrile is 1-substituted, the characteristic N-H stretching vibration, typically seen as a broad band around 3100-3400 cm⁻¹ in unsubstituted imidazole, will be absent[3].

The key vibrational modes for a 1-substituted imidazole ring include:

  • Aromatic C-H Stretching: These peaks are expected to appear just above 3000 cm⁻¹, typically in the range of 3100-3150 cm⁻¹ .

  • Ring Stretching Vibrations (C=N and C=C): The imidazole ring exhibits several stretching vibrations in the fingerprint region. These are typically observed as a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹ [4]. These peaks can sometimes overlap with the aromatic C=C stretching vibrations of the benzene ring.

  • In-plane and Out-of-plane Bending: Various C-H and ring bending vibrations contribute to the complexity of the fingerprint region below 1400 cm⁻¹.

Comparative Analysis and Predicted Spectrum

By synthesizing the information on the individual functional groups, we can predict the key features of the IR spectrum of 2-Chloro-4-(imidazol-1-yl)benzonitrile and highlight the distinguishing peaks for each moiety.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityKey Distinguishing Features
Nitrile C≡N Stretch2220 - 2240Strong, SharpLocated in a clear spectral window, highly diagnostic.
Imidazole Aromatic C-H Stretch3100 - 3150Medium to WeakAppears at a higher frequency than aliphatic C-H stretches.
Ring C=N and C=C Stretches1450 - 1600Medium to StrongA series of bands, may overlap with benzene ring vibrations.
Benzene Ring Aromatic C-H Stretch~3030Medium to WeakCharacteristic of aromatic compounds.
Aromatic C=C Stretches1450 - 1600Medium to StrongOverlaps with imidazole ring stretches.
C-H Out-of-Plane Bending800 - 900StrongPosition is indicative of the 1,2,4-trisubstitution pattern.
Chloroalkane C-Cl Stretch600 - 800Medium to StrongOften appears in the lower frequency fingerprint region.

The most definitive way to distinguish the presence of both the nitrile and imidazole groups is to identify the strong, sharp peak around 2230 cm⁻¹ for the nitrile and the series of medium to strong peaks in the 1450-1600 cm⁻¹ region coupled with the aromatic C-H stretches above 3000 cm⁻¹ for the imidazole and benzonitrile rings. The absence of a broad N-H stretch confirms the 1-substitution of the imidazole ring.

Experimental Protocol: Acquiring the IR Spectrum

To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a convenient technique for solid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • Place a small amount of the solid 2-Chloro-4-(imidazol-1-yl)benzonitrile sample onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Key Functional Groups and Workflow

To further clarify the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure highlighting the nitrile and imidazole groups.

start Start: Clean ATR Crystal background Record Background Spectrum start->background sample Place Sample on Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Background Subtraction, Baseline Correction) acquire->process analyze Analyze Spectrum and Identify Peaks process->analyze end_node End: Characterized Compound analyze->end_node

Caption: Experimental workflow for obtaining the IR spectrum.

Conclusion

The infrared spectrum of 2-Chloro-4-(imidazol-1-yl)benzonitrile provides a rich source of structural information. The nitrile group offers a distinct and easily identifiable peak, while the imidazole ring presents a more complex but equally informative fingerprint. By carefully analyzing the characteristic absorption bands for each functional group, researchers can confidently confirm the identity and integrity of this important molecule. This guide serves as a practical reference for interpreting the vibrational signatures of nitrile and imidazole functionalities, empowering scientists in their synthetic and analytical endeavors.

References

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626–2632. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzonitrile. [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Imidazole. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

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Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-(imidazol-1-yl)benzonitrile and 4-fluorobenzonitrile in Nucleophilic Aromatic Substitution

Introduction In the landscape of medicinal chemistry and materials science, the synthesis of substituted aromatic compounds is a foundational practice. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of substituted aromatic compounds is a foundational practice. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The efficiency of an SNAr reaction is exquisitely sensitive to the substitution pattern of the aromatic electrophile, specifically the nature of the leaving group and the electronic properties of other ring substituents.

This guide provides an in-depth comparison of the reactivity of two commercially available benzonitrile derivatives: 2-Chloro-4-(imidazol-1-yl)benzonitrile and the archetypal 4-fluorobenzonitrile . For researchers engaged in the synthesis of complex molecules, understanding the relative reactivity of these building blocks is paramount for reaction design, optimization, and the prediction of outcomes. We will dissect the chemical principles governing their reactivity, predict their behavior under typical SNAr conditions, and provide a robust experimental framework for validation. Our analysis concludes that 4-fluorobenzonitrile is expected to be substantially more reactive due to the superior nature of its leaving group and the unambiguous electronic activation of its aromatic ring.

Section 1: The Theoretical Cornerstone: The SNAr Mechanism

To compare these two molecules, one must first grasp the mechanics of the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 and SN2 reactions which are common for aliphatic systems, SNAr reactions on aryl halides proceed via a distinct two-step addition-elimination mechanism .[1][2]

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electron-deficient carbon atom that bears the leaving group (the halogen). This initial attack is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3]

  • Step 2 (Fast): Elimination. The aromaticity of the ring is restored in a rapid second step through the expulsion of the leaving group (the halide ion).

Two factors are therefore critical in determining the overall reaction rate:

  • Stabilization of the Meisenheimer Complex: The presence of strong electron-withdrawing groups (EWGs), particularly at the ortho and para positions relative to the leaving group, is essential. These groups delocalize the negative charge of the intermediate through resonance and/or induction, lowering the activation energy of the first step.[1][4]

  • The Nature of the Leaving Group: The bond to the leaving group is broken in the fast, non-rate-determining second step. Therefore, traditional leaving group ability (I > Br > Cl > F), which is based on bond strength and anion stability, is not the primary consideration. Instead, the leaving group's ability to facilitate the initial nucleophilic attack is paramount.

Figure 1: The two-step addition-elimination mechanism of SNAr.

Section 2: Analysis of 4-fluorobenzonitrile: A Textbook Case for High Reactivity

4-fluorobenzonitrile is a classic substrate for SNAr reactions, and its high reactivity is a direct consequence of the ideal alignment of electronic and leaving group effects.

  • Leaving Group (Fluorine): In the context of SNAr, fluorine is the most effective halogen leaving group .[5][6] This is a reversal of the trend seen in SN2 reactions. The exceptional electronegativity of fluorine (4.0 on the Pauling scale) creates a highly polarized C-F bond, imparting a significant partial positive charge (δ+) on the attached carbon atom. This heightened electrophilicity makes the carbon atom exceptionally vulnerable to attack by a nucleophile, thereby lowering the activation energy of the rate-determining step.[6]

  • Activating Group (Cyano): The cyano group (-CN) is a powerful electron-withdrawing group. Its reactivity is quantified by its Hammett substituent constant (σp), which for a para-cyano group is +0.66, indicating strong electron withdrawal.[7] Positioned para to the fluorine, it provides maximal stabilization of the negative charge in the Meisenheimer complex through resonance, delocalizing the charge away from the ring and onto the nitrogen atom of the nitrile.

The combination of the best possible halogen leaving group for SNAr and a potent activating group in the optimal para position makes 4-fluorobenzonitrile a highly reactive and reliable substrate.

Section 3: Analysis of 2-Chloro-4-(imidazol-1-yl)benzonitrile: A More Complex Electronic Profile

The reactivity of 2-Chloro-4-(imidazol-1-yl)benzonitrile is governed by a more nuanced interplay of competing electronic factors.

  • Leaving Group (Chlorine): Chlorine is a competent leaving group in SNAr reactions, but it is demonstrably less effective than fluorine. The electronegativity of chlorine (3.16) is lower than that of fluorine, resulting in a less polarized C-Cl bond and a less electrophilic carbon center. This leads to a higher activation barrier for the initial nucleophilic attack compared to its fluoro-analogue.[6]

  • Activating/Deactivating Groups:

    • Ortho-Cyano Group: The cyano group is positioned ortho to the chlorine atom. This is also an activating position, capable of stabilizing the Meisenheimer intermediate via resonance.

Therefore, the activation of the ring in 2-Chloro-4-(imidazol-1-yl)benzonitrile relies solely on the ortho-cyano group, with a potential deactivating or, at best, weakly activating effect from the para-imidazol-1-yl substituent.

Section 4: Head-to-Head Reactivity Comparison

Synthesizing the analysis of the leaving groups and electronic effects leads to a clear prediction.

Feature4-fluorobenzonitrile2-Chloro-4-(imidazol-1-yl)benzonitrileAdvantage
Leaving Group Fluorine (F)Chlorine (Cl)4-fluorobenzonitrile
Leaving Group Effect Highest electronegativity, maximally activates carbon for attack.Good, but less activating than fluorine.4-fluorobenzonitrile
Activating Group(s) Strong EWG (-CN) para to leaving group.Strong EWG (-CN) ortho to leaving group.-
Other Substituents NoneImidazol-1-yl group para to leaving group.4-fluorobenzonitrile
Net Electronic Effect Strong, unambiguous activation from para-CN group.Activation from ortho-CN is likely counteracted by the para-imidazol-1-yl group.4-fluorobenzonitrile
Predicted Reactivity High Moderate to Low 4-fluorobenzonitrile

Section 5: Experimental Validation Protocol

Theoretical predictions must be validated by empirical data. The following protocol describes a parallel kinetic experiment to quantitatively compare the reactivity of the two substrates using a common amine nucleophile, piperidine. The reaction progress can be monitored by GC-MS or LC-MS to determine the rate of consumption of each starting material.

Objective: To determine the relative reaction rates of 4-fluorobenzonitrile and 2-Chloro-4-(imidazol-1-yl)benzonitrile with piperidine under standardized SNAr conditions.

Materials:

  • 4-fluorobenzonitrile

  • 2-Chloro-4-(imidazol-1-yl)benzonitrile

  • Piperidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., Dodecane or Tridecane for GC-MS)

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • GC-MS or LC-MS system

Experimental_Workflow prep Prepare Stock Solutions - Substrate A in DMSO - Substrate B in DMSO - Piperidine in DMSO - Internal Standard in DMSO react_A Reaction Vial A: - Aliquot Substrate A - Aliquot Internal Standard prep->react_A react_B Reaction Vial B: - Aliquot Substrate B - Aliquot Internal Standard prep->react_B thermo Equilibrate Vials to Reaction Temp (e.g., 80°C) react_A->thermo react_B->thermo initiate Initiate Reactions: Add Piperidine Stock Solution to each vial simultaneously (t=0) thermo->initiate sampling Sample at Time Intervals (e.g., 0, 15, 30, 60, 120 min) initiate->sampling quench Quench Aliquot in Cold Acetonitrile/Water sampling->quench analyze Analyze by GC-MS or LC-MS quench->analyze plot Plot [Substrate] vs. Time & Determine Initial Rates analyze->plot

Figure 2: Workflow for the comparative kinetic experiment.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 4-fluorobenzonitrile in anhydrous DMSO.

    • Prepare a 0.2 M solution of 2-Chloro-4-(imidazol-1-yl)benzonitrile in anhydrous DMSO.

    • Prepare a 0.1 M solution of the internal standard (e.g., dodecane) in anhydrous DMSO.

    • Prepare a 1.0 M solution of piperidine in anhydrous DMSO.

  • Reaction Setup:

    • In two separate, labeled reaction vials, add 1.0 mL of the respective substrate stock solution (0.2 mmol).

    • To each vial, add 1.0 mL of the internal standard stock solution (0.1 mmol).

    • Seal the vials and place them in a heating block pre-heated to the desired reaction temperature (e.g., 80 °C). Allow the solutions to equilibrate for 10 minutes.

  • Reaction Initiation:

    • At time t=0, add 0.4 mL of the 1.0 M piperidine stock solution (0.4 mmol, 2.0 equivalents) to each vial as rapidly as possible.

    • Vortex briefly to ensure mixing.

  • Sampling and Analysis:

    • Immediately after adding the piperidine (t=0), and at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

    • Immediately quench the aliquot in a separate vial containing 1 mL of a cold solvent mixture (e.g., 50:50 acetonitrile:water) to stop the reaction.

    • Analyze the quenched samples by a calibrated GC-MS or LC-MS method to determine the ratio of the starting material peak area to the internal standard peak area.

  • Data Interpretation:

    • For each substrate, plot the concentration (or peak area ratio) versus time.

    • The initial slope of this plot is proportional to the initial reaction rate. A steeper slope indicates a faster reaction. The relative rates can be determined by comparing the initial slopes for the two substrates.

Conclusion

A thorough analysis based on the fundamental principles of the SNAr mechanism leads to a confident prediction: 4-fluorobenzonitrile will exhibit significantly higher reactivity than 2-Chloro-4-(imidazol-1-yl)benzonitrile . This is attributed to the superior leaving group ability of fluorine and the powerful, unambiguous ring activation provided by the para-cyano group. In contrast, the reactivity of 2-Chloro-4-(imidazol-1-yl)benzonitrile is hampered by a less effective leaving group and a more complex electronic profile where the activating effect of the ortho-cyano group is likely diminished by the para-imidazol-1-yl substituent. The provided experimental protocol offers a clear and robust method for researchers to quantitatively verify this reactivity difference, enabling more informed decisions in the design and execution of synthetic routes.

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  • ResearchGate. (n.d.). A comparison between the Hammett's σ substituent values for imidazoles. Retrieved March 7, 2026, from [Link]

  • YouTube. (2020, February 2). SNAr reaction scope & limitations. Chem Help ASAP. Retrieved March 7, 2026, from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved March 7, 2026, from [Link]

Sources

Validation

Validating the Structural Integrity of 2-Chloro-4-(imidazol-1-yl)benzonitrile: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the downstream consequences of batch-to-batch variability in critical pharmaceutical building blocks. 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS 1007318-66-2) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the downstream consequences of batch-to-batch variability in critical pharmaceutical building blocks. 2-Chloro-4-(imidazol-1-yl)benzonitrile (CAS 1007318-66-2) is a highly specialized intermediate whose structural integrity is paramount. Because its synthesis involves multi-substituted aromatic chemistry, it is highly susceptible to regioisomeric impurities—such as the migration of the chlorine atom (e.g., 3-chloro isomers) or the incorrect linkage of the imidazole ring (e.g., C-linked imidazol-2-yl instead of the N-linked imidazol-1-yl).

Relying solely on basic HPLC-UV for batch release is a critical failure point. To guarantee the viability of an active pharmaceutical ingredient (API), we must transition from simple purity checks to rigorous structural validation. This guide objectively compares the performance of standardized high-purity batches against crude commercial alternatives and details the self-validating LC-MS and NMR protocols required to prove structural integrity.

The Regioisomer Challenge: Comparative Batch Performance

When evaluating 2-Chloro-4-(imidazol-1-yl)benzonitrile batches, the primary threat is not gross contamination, but the presence of structurally similar isomers that co-elute in standard chromatography. These isomers can actively participate in downstream reactions, generating parallel impurity profiles that are nearly impossible to purge later in the synthesis.

The table below compares a standardized high-purity batch against a typical crude commercial alternative and a purified regioisomer impurity, highlighting why advanced analytical validation is non-negotiable.

Table 1: Comparative Analytical Metrics Across Batch Types
Analytical MetricStandardized Batch (High-Purity)Commercial Crude (Supplier B)3-Chloro Regioisomer (Impurity)
Overall Purity (LC-UV 254 nm) > 99.8%96.5%> 99.0%
Isomeric Purity (LC-MS/MS) > 99.5%91.2% (High isomer bleed)N/A
qNMR Assay (Internal Std) 99.6% ± 0.2%92.4% ± 1.1%98.5% ± 0.4%
Imidazole Linkage (HMBC) Confirmed N1 to C4Mixed signals detectedConfirmed N1 to C4
Downstream API Yield 88% (Clean profile)64% (Requires column prep)0% (Target API fails)

Analytical Strategy & Workflow

To definitively validate a batch, we employ a dual-orthogonal approach. LC-MS/MS provides unparalleled sensitivity for the separation and quantification of trace-level degradants and isomers, while NMR spectroscopy delivers the unambiguous structural connectivity required to prove regiochemistry[1].

ValidationWorkflow Start Batch Receipt: 2-Chloro-4-(imidazol-1-yl)benzonitrile LCMS LC-MS/MS Profiling (ESI+, C18 Gradient) Start->LCMS NMR 1D/2D NMR (HMBC) (Regiochemistry & qNMR) Start->NMR Decision Isomeric Purity > 99.5%? LCMS->Decision Trace Impurities NMR->Decision Linkage Confirmed Pass Approved for Downstream Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Workflow for structural validation of 2-Chloro-4-(imidazol-1-yl)benzonitrile batches.

Self-Validating Experimental Protocols

A robust analytical method must prove its own validity during every run. The following protocols integrate specific causality for experimental choices and built-in system suitability checks.

Protocol A: LC-MS/MS for Trace Isomer Profiling

Causality: The imidazole ring has a pKa of approximately 7.0. By utilizing a mobile phase buffered at pH 3.0 (0.1% Formic Acid), we ensure the basic nitrogen is completely protonated. This not only standardizes the retention time by preventing partial ionization states on the column but also maximizes the ionization efficiency in Electrospray Ionization positive mode (ESI+)[2].

Self-Validation System: Before analyzing the batch, the system must pass a System Suitability Test (SST). We inject a resolution standard containing both the target 2-chloro compound and a spiked 3-chloro regioisomer. The run is only valid if the chromatographic resolution (


) between the two isomers is > 2.0.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase conditions to prevent column overloading.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm) maintained at 40 °C.

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a shallow gradient from 5% B to 60% B over 15 minutes. The shallow gradient is critical for separating structurally identical isomers that differ only by a single chlorine position.

  • MS/MS Acquisition: Operate the mass spectrometer in ESI+ mode. Monitor the precursor ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at 
    
    
    
    204. Isolate the precursor and apply collision energy (CE 25 eV) to monitor the primary fragment at
    
    
    136 (loss of the imidazole ring), which confirms the core benzonitrile structure.
Protocol B: qNMR and HMBC for Regiochemical Confirmation

Causality: 1D


 NMR is insufficient for this molecule because the aromatic protons of the benzonitrile core and the imidazole ring often overlap into complex multiplets, hiding the exact point of attachment. Heteronuclear Multiple Bond Correlation (HMBC) is required because it detects long-range (

and

) couplings between protons and carbons across heteroatoms, definitively proving that the imidazole nitrogen is attached to the C4 position of the benzonitrile ring[1].

Self-Validation System (qNMR): For quantitative NMR (qNMR), we use maleic acid as an internal standard. To ensure the integration is absolutely accurate, the protocol requires an initial inversion-recovery experiment to determine the longitudinal relaxation time (


) of the slowest-relaxing proton. The relaxation delay (

) is then strictly set to

to guarantee >99% return to thermal equilibrium before the next pulse.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of 2-Chloro-4-(imidazol-1-yl)benzonitrile and ~10 mg of certified maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO-

    
    . (DMSO is chosen to lock the exchangeable protons and provide a clear spectral window).
    
  • 1D qNMR Acquisition: Acquire the spectrum at 400 MHz or higher using a 90° pulse sequence. Set the

    
     delay to 
    
    
    
    seconds (based on the
    
    
    validation).
  • Quantification: Calculate the absolute purity using the standard qNMR formula comparing the integrated area of the analyte's distinct imidazole proton against the maleic acid singlet[1].

  • 2D HMBC Acquisition: Run an HMBC sequence optimized for long-range coupling constants (

    
     Hz). Map the cross-peaks to verify the structural logic.
    

Structural Elucidation Logic

The definitive proof of batch integrity lies in the HMBC correlation map. If the batch is the correct regioisomer, the protons on the imidazole ring must show a


 correlation to the C4 carbon of the benzonitrile core, while the aromatic core protons must correlate to the chlorinated C2 carbon.

HMBC_Logic C4 C4 (Benzonitrile Core) H_Imid H2' / H5' (Imidazole) H_Imid->C4 3J C-H HMBC (Proves Imidazole at C4) C2 C2 (Chlorinated) H3 H3 (Aromatic Core) H3->C4 2J C-H HMBC (Core Connectivity) H3->C2 2J C-H HMBC (Proves Cl at C2)

HMBC NMR correlation logic confirming the regiochemistry of the imidazole and chlorine.

Conclusion

Validating the structural integrity of 2-Chloro-4-(imidazol-1-yl)benzonitrile requires moving beyond assumed purity based on simple UV absorbance. By implementing a self-validating LC-MS/MS workflow for trace regioisomer detection and utilizing HMBC NMR for absolute regiochemical mapping, researchers can confidently reject substandard commercial batches before they compromise expensive downstream API synthesis.

References

  • SciSpace / Hindawi - Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities. [Link]

Sources

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